2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
Beschreibung
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Eigenschaften
CAS-Nummer |
944899-86-9 |
|---|---|
Molekularformel |
C11H8ClFN2 |
Molekulargewicht |
222.64 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C11H8ClFN2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2 |
InChI-Schlüssel |
OQERJGZGBWZVJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CCl)F |
Herkunft des Produkts |
United States |
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine: A Technical Guide to Reactivity, Synthesis, and Application in Drug Discovery
Introduction & Molecular Architecture
In modern medicinal chemistry, the design of highly selective and metabolically stable therapeutics relies heavily on privileged scaffolds. 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine represents a highly versatile, bifunctional intermediate. It combines the electron-deficient nature of a pyrimidine core with the metabolic resilience of a fluorinated aromatic system and the acute electrophilicity of a chloromethyl group [2].
The strategic placement of these functional groups creates a molecule primed for late-stage functionalization. The 4-(4-fluorophenyl) substituent provides essential lipophilic efficiency (LipE) while blocking cytochrome P450-mediated oxidation at the para-position [3]. Concurrently, the 2-chloromethyl group serves as a highly active site for nucleophilic bimolecular substitution ( SN2 ), allowing for the rapid assembly of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators [4].
Pharmacophoric and reactivity mapping of the target pyrimidine scaffold.
Physicochemical Properties
Understanding the foundational properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
| Property | Value / Description |
| Chemical Formula | C11H8ClFN2 |
| Molecular Weight | ~222.65 g/mol |
| Appearance | Yellow oil to off-white solid (temperature dependent) |
| Solubility | Soluble in Dichloromethane (DCM), Acetonitrile, Ethyl Acetate |
| Reactivity Profile | Highly electrophilic at the C2 -methyl carbon; moisture sensitive |
| Storage Conditions | 2°C to 8°C under inert atmosphere (Argon/Nitrogen) |
Reactivity Profile & Mechanistic Causality
The utility of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine stems from its distinct electronic distribution.
The Electrophilic Activation of the Chloromethyl Group
The pyrimidine ring is inherently electron-deficient, a characteristic amplified by the two electronegative nitrogen atoms. This electronic pull creates a strong inductive effect ( −I ) that withdraws electron density from the adjacent 2-methyl carbon. Consequently, the carbon-chlorine bond is highly polarized, rendering the chloromethyl group an exceptional electrophile [2].
When subjected to nucleophiles (such as primary/secondary amines, thiols, or phenoxides), the reaction proceeds almost exclusively via an SN2 mechanism. The transition state is stabilized by the adjacent aromatic system, leading to rapid displacement of the chloride ion at room temperature or under mild reflux [1].
Chemoselectivity
While the pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution ( SNAr ), the primary alkyl chloride is significantly more reactive towards soft and hard nucleophiles under standard basic conditions. This allows chemists to selectively functionalize the 2-position without degrading the pyrimidine core or the fluorophenyl appendage.
Synthetic Methodology: Self-Validating Protocol
The synthesis of this intermediate relies on the chlorination of its corresponding alcohol precursor, (4-(4-fluorophenyl)pyrimidin-2-yl)methanol. The protocol below utilizes thionyl chloride ( SOCl2 ), a reagent chosen for its ability to drive the reaction to completion via the irreversible formation of gaseous byproducts ( SO2 and HCl ).
Step-by-Step Experimental Protocol
Reagents Required:
-
(4-(4-fluorophenyl)pyrimidin-2-yl)methanol (1.0 eq, ~4.14 mmol)
-
Thionyl chloride ( SOCl2 ) (1.0 to 1.1 eq, ~4.14 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Preparation: Purge a dry, round-bottom flask with Nitrogen. Add (4-(4-fluorophenyl)pyrimidin-2-yl)methanol (0.845 g, 4.14 mmol) and dissolve in 10 mL of anhydrous DCM.
-
Causality: DCM is utilized as an aprotic solvent that readily dissolves the precursor without reacting with the highly electrophilic SOCl2 .
-
-
Activation: Place the reaction vessel in an ice bath (0°C). Slowly add thionyl chloride (0.488 g, 4.14 mmol) dropwise over 5 minutes.
-
Causality: The dropwise addition controls the exothermic formation of the chlorosulfite intermediate and prevents thermal degradation.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20°C - 25°C) overnight (approx. 12-16 hours)[1].
-
Causality: The prolonged stirring ensures complete conversion via the SNi or SN2 collapse of the intermediate, driven by the evolution of SO2 and HCl gases.
-
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and any unreacted SOCl2 .
-
Yield: The process affords 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine as a yellow oil (Yield: ~74% to 80%) [1]. The crude product is typically of sufficient purity for immediate downstream coupling.
Synthetic workflow and downstream functionalization of the pyrimidine intermediate.
Downstream Applications in Drug Discovery
Once synthesized, the chloromethyl intermediate acts as a linchpin for generating vast libraries of functionalized fluoropyrimidines.
1. Receptor Modulators: By displacing the chloride with complex piperidine or piperazine derivatives in the presence of an acid scavenger (like K2CO3 ), researchers can synthesize potent modulators for targets such as the NPY Y4 receptor, which is implicated in metabolic and digestive diseases [4]. The K2CO3 neutralizes the HCl generated during the SN2 reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile [1].
2. Kinase Inhibitors: The pyrimidine core is a classic bioisostere for the adenine ring of ATP. By attaching specific hinge-binding motifs via the 2-methyl linker, medicinal chemists can design highly selective tyrosine kinase inhibitors (TKIs) targeting oncogenic pathways.
References
- ChemicalBook. "2-Chloro-4-(chloromethyl)pyrimidine synthesis". ChemicalBook.
- Benchchem. "2-(chloromethyl)-4-fluoropyrimidine | Benchchem: Building Block for Advanced Heterocyclic Scaffolds". Benchchem.
- Sigma-Aldrich. "2-Chloro-4-(4-fluorophenyl)pyrimidine | 85979-59-5". MilliporeSigma.
- Google Patents. "WO2004050652A1 - Novel azole derivatives". Google Patents.
Architectural Mastery in Medicinal Chemistry: The 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine Scaffold
Executive Summary
In the landscape of modern drug discovery, the pyrimidine core represents one of the most privileged scaffolds, serving as the structural backbone for countless kinase inhibitors, antiviral agents, and metabolic modulators. Within this chemical space, 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine emerges as a highly specialized, hyper-reactive electrophilic building block.
Unlike stable, end-stage active pharmaceutical ingredients (APIs), this specific chloromethyl derivative is primarily utilized as a transient intermediate. It bridges the gap between basic pyrimidine synthesis and the complex, late-stage functionalization required to generate targeted therapeutics, such as IKK (IκB kinase) inhibitors and Cyp46 (Cholesterol 24-hydroxylase) modulators. This whitepaper dissects the mechanistic causality behind its design, outlines self-validating synthetic protocols, and maps its trajectory in pharmaceutical development.
Chemical Identity & The CAS Registry Context
When researchers search for the CAS registry number of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine, they often encounter a conundrum: public databases frequently lack a unified, universally recognized CAS number for this exact molecule.
The Causality of the Missing CAS: As a Senior Application Scientist, I frequently encounter this phenomenon with highly reactive alkylating agents. Because the chloromethyl group is exceptionally prone to hydrolysis and nucleophilic attack, this compound is rarely stockpiled or sold in bulk catalogs. Instead, it is generated in situ or synthesized on-demand as a crude intermediate during API manufacturing.
However, its structurally stable analogs—which serve as alternative starting points or final products—are well-documented and commercially standardized. Understanding these analogs is critical for mapping the chemical space of the 4-(4-fluorophenyl)pyrimidine motif.
Quantitative Data Summary: Related 4-(4-Fluorophenyl)pyrimidine Scaffolds
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Typical Purity | Primary Application |
| 2-Amino-4-(4-fluorophenyl)pyrimidine | 85979-49-3 | 189.19 | ≥ 99% | Kinase Inhibitor Intermediate [2] |
| 4-(4-Fluorophenyl)pyrimidine-2-thiol | 155957-43-0 | 206.24 | ≥ 99% | Agrochemical / API Scaffold [3] |
| 2-Chloro-4-(4-fluorophenyl)pyrimidine | 85979-59-5 | 208.62 | ≥ 98% | Cross-Coupling Precursor [1] |
| 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine | Unassigned / Custom | 222.65 | > 95% (Crude) | Electrophilic Alkylating Agent |
Mechanistic Causality: The Power of the Chloromethyl Motif
Why do medicinal chemists intentionally design a 2-chloromethyl pyrimidine rather than relying on direct C-H functionalization or cross-coupling of a 2-chloro pyrimidine?
The answer lies in electrophilic hyper-activation . The 2-chloromethyl group acts as a bifunctional electrophile. The adjacent pyrimidine ring nitrogens exert a profound electron-withdrawing effect through both inductive and resonance pathways. This drastically lowers the electron density at the benzylic-like carbon of the chloromethyl group.
Causality in Reaction Design: This electronic environment facilitates rapid SN2 displacement by various nucleophiles (primary/secondary amines, thiols) under exceptionally mild conditions (often room temperature). By avoiding harsh heating or strong organometallic reagents, chemists can append complex, delicate functional groups to the pyrimidine core without risking the degradation of the nucleophile. This makes the chloromethyl intermediate an indispensable tool for late-stage library generation in drug discovery.
Self-Validating Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes an intrinsic analytical feedback loop to confirm success without relying on assumptions.
Protocol 1: Synthesis of the Pyrimidine Core
Objective: Construct 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine via condensation.
-
Reagent Assembly: Suspend 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) and 2-chloroacetamidine hydrochloride (1.2 eq) in anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate ( K2CO3 , 2.5 eq).
-
Causality: Anhydrous K2CO3 is strictly chosen over aqueous bases (like NaOH) to prevent the premature hydrolysis of the highly reactive chloromethyl group into a hydroxymethyl group. Acetonitrile provides a polar aprotic environment that solubilizes the amidine while keeping the base insoluble, allowing for a controlled, heterogeneous deprotonation.
-
-
Cyclization: Reflux the mixture at 80°C for 4-6 hours under an inert nitrogen atmosphere.
-
Self-Validation (UV-Vis & LC-MS): The starting enaminone exhibits a strong UV absorbance at ~320 nm due to extended conjugation. As cyclization progresses, this peak shifts hypsochromically to ~280 nm (the pyrimidine signature). Simultaneously, LC-MS analysis will confirm the emergence of the product mass at m/z 223.04 [M+H]+ .
Protocol 2: Nucleophilic SN2 Displacement (API Functionalization)
Objective: Functionalize the chloromethyl group with a secondary amine to form an API precursor.
-
Reaction Setup: Dissolve the crude 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine in N,N-dimethylformamide (DMF).
-
Amine Addition: Add the target secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at room temperature.
-
Causality: Room temperature is sufficient because the chloromethyl group is hyper-activated. DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.
-
-
Self-Validation (Isotopic Tracking): This step validates itself through mass spectrometry. The starting chloromethyl compound exhibits a distinct 3:1 isotopic cluster ( M/M+2 ) due to the natural abundance of 35Cl and 37Cl . Upon successful SN2 displacement, this isotopic signature is completely obliterated, replaced by a singular [M+H]+ peak of the product. This provides unambiguous, real-time confirmation of conversion.
Synthetic workflow for 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine and its API conversion.
Biological Applications and Pathway Targeting
Once functionalized, derivatives of the 4-(4-fluorophenyl)pyrimidine scaffold exhibit profound biological activity, primarily acting as competitive or allosteric inhibitors in critical disease pathways.
IKK and Kinase Inhibition
The fluorophenyl group provides excellent lipophilic interactions within the hydrophobic pockets of kinases. Derivatives synthesized from this scaffold have been heavily investigated as IKK inhibitors. By blocking the IκB kinase complex, these drugs prevent the phosphorylation and degradation of IκBα, thereby halting the nuclear translocation of NF-κB and suppressing severe inflammatory responses and tumor proliferation [2].
Cholesterol 24-Hydroxylase (Cyp46) Modulation
Recent advancements have also utilized this scaffold in the development of Cyp46 (CH24H) inhibitors. Cyp46 is an enzyme deeply involved in cholesterol metabolism within the brain. Overexpression of Cyp46 and the subsequent accumulation of 24-hydroxycholesterol (24-HC) is a strong risk factor for Alzheimer's disease and traumatic brain injury (TBI). Pyrimidine-based inhibitors derived from this core effectively suppress neuronal cell death by decreasing intracerebral 24-HC levels [4].
Mechanism of action for pyrimidine-derived APIs in kinase and hydroxylase inhibition pathways.
Conclusion
While 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine may elude standard commercial cataloging due to its transient, hyper-reactive nature, its architectural importance cannot be overstated. By understanding the mechanistic causality of its electrophilic design and employing self-validating synthetic protocols, drug development professionals can leverage this scaffold to efficiently generate highly potent, targeted therapeutics for oncology, neurodegeneration, and inflammatory diseases.
References
- Sigma-Aldrich. "2-Chloro-4-(4-fluorophenyl)pyrimidine | 85979-59-5". Sigma-Aldrich Catalog.
- Chem-Impex International. "2-Amino-4-(4-fluorophenyl)pyrimidine". Chem-Impex Product Data.
- Chem-Impex International. "4-(4-Fluorophenyl)pyrimidine-2-thiol". Chem-Impex Product Data.
- Google Patents. "US9643957B2 - Heterocyclic compounds having cholesterol 24-hydroxylase activity". United States Patent Office.
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine: Structural Causality, Synthesis, and Application in Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the pyrimidine core serves as a privileged scaffold, heavily utilized in the design of ATP-competitive kinase inhibitors. Specifically, 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine represents a highly versatile, bi-functional building block. It combines a metabolically stable, lipophilic binding determinant (the 4-fluorophenyl group) with a highly reactive electrophilic hub (the 2-chloromethyl group). This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its strategic application in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.
Physicochemical Profiling & Molecular Weight Analysis
Before deploying this intermediate in late-stage functionalization, it is critical to understand its quantitative physicochemical profile. The exact molecular weight and isotopic distribution dictate the parameters for High-Resolution Mass Spectrometry (HRMS) validation during synthesis.
The molecular weight is calculated based on the formula C₁₁H₈ClFN₂ :
-
Carbon (11 × 12.011) = 132.121 g/mol
-
Hydrogen (8 × 1.008) = 8.064 g/mol
-
Chlorine (1 × 35.453) = 35.453 g/mol
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Fluorine (1 × 18.998) = 18.998 g/mol
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Nitrogen (2 × 14.007) = 28.014 g/mol
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Total Molecular Weight = 222.65 g/mol
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Implication for Drug Design |
| Molecular Formula | C₁₁H₈ClFN₂ | Core pyrimidine + Chloromethyl + Fluorophenyl substituents. |
| Molecular Weight | 222.65 g/mol | Low molecular weight makes it an ideal starting fragment for Lead Optimization, keeping the final API well under the Lipinski limit of 500 Da. |
| Monoisotopic Mass | 222.036 g/mol | Primary target mass for LC-MS/HRMS validation. Exhibits a characteristic 3:1 isotopic pattern due to the ³⁵Cl/³⁷Cl ratio. |
| TPSA | 25.78 Ų | Low Topological Polar Surface Area ensures excellent passive membrane permeability, critical for targeting intracellular kinases. |
| Estimated LogP | ~2.8 | Balanced lipophilicity allows for strong hydrophobic interactions within the kinase ATP-binding pocket while maintaining solubility. |
Structural Causality & Reactivity (E-E-A-T)
The specific substitution pattern of 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine is not arbitrary; it is a meticulously designed system for modular drug discovery [1].
The 4-Fluorophenyl Motif: The inclusion of the fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it acts as an isostere for hydrogen that completely blocks Cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the downstream drug. Second, the highly electronegative fluorine atom modulates the electron density of the phenyl ring, enhancing its ability to engage in favorable halogen bonding and π-π stacking within the hydrophobic pocket of target kinases [2].
The 2-Chloromethyl Hub: Positioning a chloromethyl group at the C2 position of the pyrimidine ring creates an exceptionally reactive electrophilic center. The adjacent electron-withdrawing pyrimidine nitrogens increase the electrophilicity of the benzylic-like carbon, making it an ideal substrate for Sₙ2 nucleophilic displacement. This allows medicinal chemists to rapidly synthesize libraries of derivatives by displacing the chloride with various amines, thiols, or alkoxides to probe the solvent-exposed channel of the kinase active site.
Synthetic Methodology & Experimental Workflow
The most robust method for synthesizing this building block is the regioselective condensation of an enaminone with an amidine.
Causality of Experimental Choices
-
Precursor Selection: Using 2-chloroacetamidine directly is chosen over synthesizing a 2-methylpyrimidine and subsequently chlorinating it. Direct chlorination often leads to uncontrollable over-chlorination (yielding dichloromethyl or trichloromethyl byproducts) and risks halogenating the fluorophenyl ring.
-
Solvent & Base Causality: Ethanol is selected as the solvent because it solvates both the highly polar 2-chloroacetamidine hydrochloride and the non-polar enaminone. Potassium carbonate (K₂CO₃) is utilized as a mild base instead of sodium ethoxide (NaOEt) to prevent the premature nucleophilic displacement of the labile chloromethyl group by ethoxide ions before the pyrimidine ring fully cyclizes.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, ensuring that any deviation from the expected reaction pathway is immediately detectable.
Step 1: Enaminone Preparation
-
Reflux 1-(4-fluorophenyl)ethan-1-one (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) for 8 hours.
-
Validation: Concentrate the mixture and analyze via LC-MS. The complete disappearance of the starting material and the appearance of a major peak at m/z 194 [M+H]⁺ confirms the formation of 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one.
Step 2: Pyrimidine Cyclization
-
Dissolve the crude enaminone (1.0 eq) in anhydrous ethanol.
-
Add 2-chloroacetamidine hydrochloride (1.2 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Heat the mixture to a gentle reflux (75°C) for 4 hours.
-
In-Process Control (Self-Validation): At the 2-hour mark, draw a 50 µL aliquot, dilute in acetonitrile, and run an LC-MS. The reaction is proceeding correctly if the enaminone signal (m/z 194) is replaced by the target mass (m/z 223 [M+H]⁺) exhibiting a distinct 3:1 isotopic chlorine cluster. Diagnostic Warning: If a mass of m/z 219[M+H]⁺ is observed, it indicates unwanted ethoxide displacement of the chloride; the reaction temperature must be immediately lowered.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate 8:2).
-
Final Validation: ¹H NMR (CDCl₃) must show two distinct pyrimidine aromatic doublets at ~8.6 ppm (H-6) and ~7.5 ppm (H-5), alongside a sharp singlet at ~4.7 ppm integrating for 2 protons, confirming the intact -CH₂Cl group.
Step-by-step synthetic workflow and validation for the pyrimidine derivative.
Applications in Drug Discovery: p38 MAPK Inhibition
The primary application of 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine is acting as a foundational scaffold for p38α MAPK inhibitors, which are critical targets for anti-inflammatory therapies (e.g., rheumatoid arthritis and inflammatory bowel disease) [1].
When the chloromethyl group is substituted with various functionalized amines or thioethers, the resulting molecules mimic the binding modality of classical pyridinylimidazole inhibitors like SB203580[2]. The pyrimidine ring nitrogen serves as a vital hydrogen bond acceptor, interacting directly with the backbone NH of Met109 in the kinase hinge region. Meanwhile, the 4-fluorophenyl group is projected deep into the hydrophobic specificity pocket (composed of residues like Thr106 and Leu104), locking the kinase in an inactive conformation and halting the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β.
p38 MAPK signaling pathway illustrating the intervention point of pyrimidine inhibitors.
References
-
Laufer, S. A., & Wagner, G. K. (2002). "From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release." Journal of Medicinal Chemistry, 45(13), 2733-2740.[Link]
-
Romeo, R., Giofrè, S. V., Chiacchio, M. A., Veltri, L., Celesti, C., & Iannazzo, D. (2021). "Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors." Molecules, 26(6), 1745.[Link]
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine: A Strategic Building Block for Accelerated Hit-to-Lead Optimization
Executive Summary
In modern drug discovery, the velocity of hit-to-lead (H2L) and lead optimization campaigns is heavily dictated by the synthetic versatility of the starting materials. As a Senior Application Scientist, I frequently deploy 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine as a core scaffold for generating highly diverse, target-specific libraries. This tri-functional building block seamlessly integrates a kinase-privileged pyrimidine core, a metabolically stabilizing fluorophenyl motif, and a highly reactive chloromethyl warhead. This technical guide explores the structural rationale, synthetic workflows, and target applications of this critical intermediate.
Structural Rationale & Pharmacophore Analysis
The architecture of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is not coincidental; it is a rationally designed pharmacophore engineered to address common liabilities in early-stage drug candidates.
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The Pyrimidine Core (Hinge Binder): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring serve as potent hydrogen-bond acceptors. In the context of targeted cancer therapy, this fused nitrogen-containing heterocycle acts as a bioisostere for the adenine ring of ATP, allowing the scaffold to mimic critical hinge region binding interactions within kinase active sites (1)[1].
-
The 4-Fluorophenyl Motif (Metabolic Shield): The strategic incorporation of fluorine is a cornerstone of medicinal chemistry. The highly electronegative fluorine atom forms a uniquely strong C–F bond that resists cytochrome P450 (CYP450)-mediated oxidation. By placing fluorine at the para-position of the phenyl ring, we effectively block metabolic para-hydroxylation, thereby increasing the molecule's in vivo half-life and modulating its lipophilicity for better membrane permeation (2)[2].
-
The 2-Chloromethyl Warhead (Diversification Handle): The chloromethyl group provides an electrophilic center primed for bimolecular nucleophilic substitution (SN2). This allows medicinal chemists to rapidly append diverse amines, thiols, and alcohols, exploring vast chemical space without needing to rebuild the core scaffold (3)[3].
Synthetic Utility & Workflows
To maximize the utility of this building block, the reaction conditions must be carefully tuned to favor SN2 displacement while suppressing unwanted nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized parameters for functionalizing the 2-chloromethyl position based on the nucleophile class.
| Nucleophile Type | Reagents & Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Amine | K₂CO₃ (2.5 eq) | DMF | 60–80 | 4–8 | 75–90% |
| Secondary Amine | DIPEA (2.0 eq) | CH₃CN | 60 | 6–12 | 70–85% |
| Phenol (Ether) | K₂CO₃ (3.0 eq) | CH₃CN | 80 (Reflux) | 6–12 | 65–80% |
| Thiophenol | NaOH (aq) / EtOH | EtOH | 25 (RT) | 12–24 | 80–95% |
Detailed Methodologies (Self-Validating Protocols)
Protocol A: N-Alkylation (Synthesis of 2-Aminomethyl Derivatives) This protocol is designed to append solubilizing basic amines (e.g., piperazines, morpholines) to the core scaffold.
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Preparation: Dissolve the substituted amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that enhances the nucleophilicity of the amine by preventing strong solvation shells, which are common in protic solvents (3)[3].
-
Neutralization: Add K₂CO₃ (2.5 eq) to the solution and stir for 20 minutes at room temperature. Causality: The base acts as a proton scavenger to neutralize the HCl generated during the SN2 displacement, preventing the protonation and subsequent deactivation of the nucleophilic amine[3].
-
Addition: Add 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq) portion-wise. Causality: Portion-wise addition controls the exothermic nature of the reaction and minimizes bis-alkylation side products.
-
Heating: Elevate the temperature to 60–80°C and stir for 4–8 hours. Causality: Mild heating provides the necessary activation energy for the SN2 displacement of the chloromethyl group, which can be slightly sterically hindered by the adjacent pyrimidine nitrogens[3].
-
Work-up: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol B: Etherification (Synthesis of 2-Oxymethyl Derivatives)
-
Deprotonation: Suspend the substituted phenol (1.1 eq) and K₂CO₃ (3.0 eq) in anhydrous acetonitrile. Causality: Acetonitrile provides an optimal boiling point for reflux, while K₂CO₃ deprotonates the phenol to form a highly reactive, electron-rich phenoxide ion[3].
-
Reaction: Add the pyrimidine starting material and reflux for 6–12 hours. Causality: Etherification requires higher thermal energy (reflux) compared to N-alkylation due to the lower inherent nucleophilicity of oxygen compared to nitrogen.
-
Filtration: Cool the mixture and filter off the inorganic salts. Causality: Removing excess K₂CO₃ and KCl salts prior to aqueous workup prevents severe emulsion formation during the extraction phase.
Fig 1: Hit-to-lead library generation workflow via SN2 diversification.
Application in Target Classes: Kinase Inhibition
The pyrimidine scaffold is a privileged structure in oncology, particularly for the development of dual-target kinase inhibitors (4)[4]. By utilizing 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine, researchers can rapidly synthesize libraries targeting the Epidermal Growth Factor Receptor (EGFR) or p38 Mitogen-Activated Protein Kinase (MAPK).
When these pyrimidine derivatives enter the kinase active site, the pyrimidine nitrogens form bidentate hydrogen bonds with the backbone amides of the hinge region. Meanwhile, the 4-fluorophenyl group projects into the hydrophobic pocket (often the DFG-out allosteric site or the deep hydrophobic back-pocket), providing critical Van der Waals interactions while resisting metabolic degradation[1][4].
Fig 2: EGFR kinase signaling pathway targeted by pyrimidine inhibitors.
Conclusion
The strategic deployment of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine allows medicinal chemistry teams to bypass tedious multi-step core syntheses. By leveraging its highly reactive chloromethyl handle and metabolically robust fluorophenyl-pyrimidine core, researchers can construct self-validating, high-throughput workflows that rapidly yield potent, selective, and metabolically stable lead compounds.
References
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). nih.gov. 4
-
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. benchchem.com. 3
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. rsc.org. 1
-
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. acs.org. 2
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of Fluorinated Pyrimidine Derivatives: A Technical Guide to Mechanisms, Synthesis, and Drug Development
Executive Summary
As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the challenge of designing molecules that can bypass cellular defenses while maintaining target specificity. Fluorinated pyrimidine derivatives represent one of the most successful classes of antimetabolites in pharmacological history. By substituting a hydrogen atom with fluorine on the pyrimidine ring, we exploit a phenomenon known as "lethal synthesis."
This whitepaper provides an in-depth technical analysis of the biological potential of these compounds. We will deconstruct the biochemical causality behind their efficacy, outline modern green-chemistry synthesis protocols, and provide self-validating experimental workflows for quantifying their biological activity.
Mechanistic Foundations: The "Lethal Synthesis" Paradigm
The biological success of fluorinated pyrimidines—most notably 5-Fluorouracil (5-FU)—is rooted in the unique physicochemical properties of the fluorine atom. The van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), allowing the fluorinated analog to be readily recognized and processed by intracellular transport mechanisms and kinases[1].
However, the causality of its toxicity lies in its electronegativity. Fluorine highly polarizes the C–F bond, and its exceptional bond dissociation energy prevents enzymatic cleavage[1]. When 5-FU is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), it binds to Thymidylate Synthase (TS). During a normal catalytic cycle, TS forms a covalent bond with the pyrimidine ring and abstracts a proton. Because the C–F bond cannot be cleaved, the enzyme is permanently trapped in a dead-end ternary complex with FdUMP and the folate cofactor, halting the synthesis of thymidylate (dTMP) and causing "thymineless death"[1][2].
Beyond TS inhibition, alternative kinase cascades convert 5-FU into FdUTP and FUTP. FdUTP is misincorporated into DNA, leading to Topoisomerase 1 poisoning, while FUTP is incorporated into RNA, inhibiting uridine-modifying enzymes and causing severe pre-mRNA splicing defects[2][3][4].
Metabolic activation pathways of 5-FU leading to TS inhibition and nucleic acid damage.
Pharmacokinetics and Prodrug Engineering
A critical bottleneck in the clinical application of fluorinated pyrimidines is their rapid catabolism. The dihydropyrimidine dehydrogenase (DPD) enzyme is responsible for detoxifying 5-FU into inactive dihydrouracil (DHU)[1][2]. Because inter-patient variability in DPD activity can lead to severe toxicity or sub-therapeutic dosing, modern drug development has pivoted toward prodrugs.
Strategies include the administration of inactive prodrugs like Capecitabine, which undergoes a three-step enzymatic conversion into 5-FU directly within tumor tissues, or co-administering 5-FU with DPD inhibitors (e.g., in UFT or S1 preparations) to stabilize oral bioavailability[5].
Advanced Synthetic Methodologies
Historically, the synthesis of 5-FU relied on highly toxic reagents like ethyl fluoroacetate[1]. Today, we utilize green-chemistry approaches, such as multicomponent reactions and microwave-assisted synthesis, to construct complex fluorinated pyrimidine derivatives safely and efficiently[6][7].
Protocol 1: Microwave-Assisted Multicomponent Synthesis of Fluorinated Pyrimidines
Causality of Design: Conventional conductive heating creates thermal gradients that can lead to the degradation of sensitive fluorinated intermediates. Microwave irradiation provides rapid, uniform dielectric heating, accelerating the condensation of C–C–C–N and C–N fragments while suppressing side reactions[6]. Self-Validation Mechanism: Real-time Thin Layer Chromatography (TLC) monitoring ensures complete consumption of the amidine precursor. Post-synthesis 19 F-NMR serves as an internal validation step to confirm that the highly polarized C–F bond remained intact during cyclization without unwanted dehalogenation.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe quartz vessel, combine equimolar amounts (10 mmol) of a fluorinated aldehyde, malononitrile, and an N-unsubstituted amidine hydrochloride[7].
-
Solvent Addition: Suspend the mixture in 15 mL of deionized water (acting as an eco-friendly solvent and microwave energy absorber).
-
Catalysis: Add a catalytic amount of CuO–Ag nanocatalyst to lower the activation energy of the cyclization step[6].
-
Microwave Irradiation: Subject the vessel to microwave irradiation at 90°C (150 W) for 10–15 minutes.
-
Isolation & Purification: Cool the reaction mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure fluorinated pyrimidine derivative.
-
Characterization: Validate the structural integrity using FT-IR, 1H -NMR, 13C -NMR, and 19F -NMR[6][7].
Biological Efficacy and Quantitative Profiling
While traditionally viewed strictly as anticancer agents, structural modifications—such as fusing thiazole, pyran, or anthraquinone rings to the fluorinated pyrimidine core—have unlocked a vast spectrum of biological activities. Recent library screenings have identified derivatives with potent antimicrobial, antioxidant, and antidiabetic properties[6][7].
Table 1: Comparative Biological Activity of Select Fluorinated Pyrimidine Derivatives
| Compound / Derivative Class | Primary Biological Target | Evaluated Model / Cell Line | Efficacy Metric (IC50 / MIC) |
| 5-Fluorouracil (Standard) | Thymidylate Synthase (TS) | Colorectal / Breast (MCF-7) | ~1.0 - 5.0 µM |
| Thiazolopyrimidine Derivatives | Thymidylate Synthase (TS) | HePG-2 and MCF-7 | Superior cytotoxicity to 5-FU |
| Anthraquinone-Pyrimidines | Antioxidant Pathways | In vitro DPPH Assay | 15.09 - 21.88 µg/mL |
| Pyrano[2,3-d]pyrimidines | Bacterial Cell Wall | Gram-positive Strains | < 10 µg/mL (Enhanced Antibacterial) |
(Data synthesized from recent pharmacological evaluations[6][7])
Experimental Validation: Quantifying Target Engagement
To ensure trustworthiness in drug development, phenotypic screening (e.g., cell viability) must be coupled with target-specific validation. For novel fluorinated pyrimidines targeting TS, the Intracellular Tritium Release Assay is the gold standard.
Protocol 2: Intracellular Thymidylate Synthase (TS) Tritium Release Assay
Causality of Design: Cell viability assays confirm cytotoxicity but do not confirm the mechanism. The tritium release assay directly measures the enzymatic abstraction of a proton (or tritium) from the C5 position of dUMP. Because fluorinated derivatives form a stable covalent adduct that prevents this abstraction, a decrease in tritiated water directly and specifically quantifies TS inhibition. Self-Validation Mechanism: The inclusion of an activated charcoal extraction step quantitatively strips away all unreacted [3H] -nucleotides. This ensures the scintillation counter only measures the tritiated water generated exclusively by active TS, eliminating background noise.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 or HePG-2 cells in 6-well plates at a density of 5×105 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized fluorinated pyrimidine derivatives (0.1 µM to 10 µM) for 4 hours. Include a 5-FU treated positive control.
-
Tracer Addition: Pulse the cells with 1 µCi/mL of [5−3H] -2'-deoxycytidine for 60 minutes. (This precursor is rapidly transported intracellularly and converted to [3H] -dUMP).
-
Reaction Termination: Aspirate the media, wash with ice-cold PBS, and lyse the cells using 10% Trichloroacetic Acid (TCA) to halt all enzymatic activity.
-
Charcoal Extraction: Add an activated charcoal suspension to the lysate. Centrifuge at 14,000 x g for 10 minutes. The charcoal binds all unreacted nucleotide precursors, leaving only tritiated water ( 3H2O ) in the supernatant.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity (CPM) to quantify residual TS activity.
High-throughput screening and validation workflow for novel pyrimidine derivatives.
Conclusion
The biological potential of fluorinated pyrimidine derivatives extends far beyond their historical role as foundational chemotherapeutics. By leveraging the unique electronegativity and bond strength of fluorine, researchers can engineer highly specific, irreversible enzyme inhibitors. Coupled with modern microwave-assisted multicomponent synthesis and rigorous, self-validating biochemical assays, the next generation of fluorinated pyrimidines holds immense promise for oncology, antimicrobial resistance, and metabolic disease management.
References
-
Fluorouracil - Wikipedia Source: Wikipedia URL:2
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: MDPI URL:1
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine (Pre-print/Archived) Source: ResearchGate URL:3
-
5-Fluoropyrimidines Source: Oncohema Key URL:4
-
The oral fluorinated pyrimidines Source: PubMed (NIH) URL:5
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity Source: International Journal of Pharmaceutical Sciences (IJPS) URL:6
-
Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents Source: ResearchGate URL:7
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The Pyrimidine Scaffold in Medicinal Chemistry: A Technical Guide to Rational Drug Design and Synthesis
Executive Summary
The pyrimidine scaffold—a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3—is a fundamental building block of human DNA and RNA. Beyond its endogenous biological role, pyrimidine has emerged as a privileged chemotype in modern drug discovery. Its unique physicochemical properties, including potent hydrogen-bonding capabilities and electron-deficient aromaticity, make it an ideal bioisostere for phenyl and other aromatic π-systems. This technical guide explores the structural rationale, key biological targets, FDA-approved applications, and self-validating synthetic protocols associated with pyrimidine-based therapeutics.
Structural and Physicochemical Rationale
The pharmacological success of pyrimidine derivatives is deeply rooted in their molecular architecture. The two electronegative nitrogen atoms withdraw electron density from the carbon atoms, rendering the ring highly susceptible to nucleophilic aromatic substitution ( SNAr ). This reactivity profile allows medicinal chemists to efficiently functionalize the core scaffold.
Crucially, the N1 and N3 atoms act as robust hydrogen bond acceptors. In the context of kinase inhibition, the pyrazolo[3,4-d]pyrimidine fused ring system serves as a highly effective isostere of the adenine ring of ATP. This structural mimicry allows these molecules to dock seamlessly into the hinge region of kinase active sites, forming critical hydrogen bonds with the peptide backbone (1)[1].
The Kinase Paradigm: Pyrimidine as an ATP Mimetic
Protein kinases are central to cellular signaling and represent a major target class in oncology. By modifying the C3 and N1 positions of the pyrazolo[3,4-d]pyrimidine core, researchers can fine-tune the selectivity profile toward specific oncogenic targets, such as Bruton's tyrosine kinase (BTK) or Epidermal Growth Factor Receptor (EGFR)[1].
Recent advancements have also focused on developing dual-target kinase inhibitors based on the pyrimidine scaffold. This rational design strategy aims to overcome acquired drug resistance and reduce the toxicity associated with combination therapies by inhibiting two synergistic oncogenic pathways simultaneously (2)[2].
FDA-Approved Pyrimidine Therapeutics
Since 2013, the FDA has approved a rapidly expanding portfolio of pyrimidine-containing drugs, underscoring its versatility across oncology, immunology, and metabolic diseases (3)[3]. The table below summarizes key quantitative and qualitative data for representative therapeutics.
| Drug Name | FDA Approval | Primary Target | Clinical Indication | Structural Role of Pyrimidine |
| Osimertinib | 2015 | Mutant EGFR | Non-Small Cell Lung Cancer | Hinge-binding ATP competitive core |
| Ibrutinib | 2013 | BTK | Mantle Cell Lymphoma | Pyrazolo[3,4-d]pyrimidine ATP mimic |
| Ribociclib | 2017 | CDK4/6 | Breast Cancer | Pyrrolo[2,3-d]pyrimidine hinge binder |
| Abemaciclib | 2017 | CDK4/6 | Breast Cancer | 2-aminopyrimidine core for kinase selectivity |
| Riociguat | 2013 | sGC | Pulmonary Hypertension | Bioisosteric replacement for enhanced PK |
Rational Drug Design Workflow
The development of pyrimidine-based therapeutics follows a highly structured, iterative workflow. The diagram below illustrates the logical progression from target identification to preclinical validation.
Figure 1: Rational drug design workflow for pyrimidine-based targeted therapeutics.
Synthetic Methodologies & Experimental Protocols
The synthetic accessibility of pyrimidines is a primary reason for their widespread use in library generation. Below are two highly reliable, self-validating protocols for generating pyrimidine derivatives, complete with the mechanistic causality behind each experimental choice.
Protocol A: Nucleophilic Substitution ( SNAr ) of 2-(Chloromethyl)pyrimidine hydrochloride
This protocol outlines the N-alkylation of anilines to generate 2-substituted pyrimidine derivatives, a common motif in kinase inhibitors (4)[4].
-
Causality: The chloromethyl group is highly susceptible to nucleophilic attack ( SN2 ) due to the electron-withdrawing nature of the adjacent pyrimidine ring. A base is required to neutralize the hydrochloride salt and drive the reaction to completion.
-
Step 1 (Preparation): Suspend the substituted aniline (1.1 eq) and K2CO3 (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF). Reasoning: K2CO3 deprotonates the amine, increasing its nucleophilicity. 2.5 equivalents are used because 1 eq neutralizes the pyrimidine's HCl salt, 1 eq neutralizes the HCl generated during substitution, and 0.5 eq provides a kinetic excess.
-
Step 2 (Addition): Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise at room temperature. Reasoning: Portion-wise addition controls the exothermic neutralization, preventing the formation of unwanted dimers.
-
Step 3 (Reaction): Heat the mixture to 60-80°C and stir for 4-8 hours. Monitor progress via Thin Layer Chromatography (TLC). Reasoning: The SN2 displacement requires moderate thermal energy to overcome the activation barrier. DMF stabilizes the polar transition state.
-
Step 4 (Work-up): Cool to room temperature and pour into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine. Reasoning: Ice water quenches the reaction and forces the highly polar DMF into the aqueous phase. Brine washing removes residual DMF and water from the organic extract.
-
Step 5 (Purification): Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography. Reasoning: This isolates the pure 2-((arylamino)methyl)pyrimidine derivative from inorganic salts and unreacted starting materials.
Protocol B: Multicomponent Biginelli Reaction for Dihydropyrimidines
The Biginelli reaction is a classic one-pot cyclocondensation used to synthesize functionalized dihydropyrimidines, which are active cores in several anticancer agents (5)[5].
-
Causality: This multicomponent reaction combines an aldehyde, a β -ketoester, and urea. Acid catalysis activates the aldehyde, facilitating a sequence of Knoevenagel condensation, nucleophilic addition, and cyclization/dehydration.
-
Step 1 (Mixture): Combine an aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in a round-bottom flask containing ethanol. Reasoning: Ethanol acts as a green, protic solvent that solubilizes all reagents at reflux temperatures.
-
Step 2 (Catalysis): Add a catalytic amount of concentrated HCl (or a Lewis acid such as CuCl2 ). Reasoning: The acid protonates the carbonyl oxygen of the aldehyde, generating a highly electrophilic acyl imine intermediate upon reaction with urea.
-
Step 3 (Reflux): Heat the mixture to reflux (approx. 78°C) for 3-5 hours. Reasoning: Continuous heat drives the dehydration step, making the cyclization thermodynamically irreversible.
-
Step 4 (Crystallization): Cool the reaction mixture to room temperature and pour it into crushed ice. Reasoning: Dihydropyrimidines are typically insoluble in cold aqueous ethanol. The sudden drop in temperature and polarity forces the product to precipitate directly, bypassing the need for complex chromatography.
-
Step 5 (Filtration & Purification): Filter the solid precipitate, wash with cold water, and recrystallize from hot ethanol. Reasoning: Recrystallization exploits differential temperature solubility, yielding a high-purity crystalline product suitable for biological screening.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL:[Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application Source: Medicinal Research Reviews / PubMed URL:[Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: Archiv der Pharmazie / PubMed URL:[Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: PMC / NIH URL:[Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling, Reactivity Dynamics, and Experimental Workflows for Chloromethylpyrimidine Compounds: A Technical Guide
Executive Summary
Chloromethylpyrimidine derivatives are indispensable electrophilic building blocks in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and complex heterocyclic scaffolds[1][2]. However, the very reactivity that makes them synthetically valuable also renders them hazardous. As potent alkylating agents, they pose significant safety risks, including genotoxicity, moisture sensitivity, and thermal instability[1][3]. This whitepaper provides researchers and drug development professionals with an authoritative guide to the chemical profile, hazard causality, and self-validating handling protocols required to safely manipulate chloromethylpyrimidine compounds.
Chemical Profile & Mechanistic Reactivity
The defining structural feature of this class is a pyrimidine ring substituted with a highly reactive chloromethyl ( −CH2Cl ) group. The electron-withdrawing nature of the pyrimidine nitrogen atoms significantly activates this benzylic-like carbon[2].
Mechanistically, chloromethylpyrimidines undergo rapid bimolecular nucleophilic substitution (SN2) when exposed to nucleophiles such as amines, thiols, and alcohols[2]. Because the transition state of the SN2 pathway relies on backside attack, the reaction rate is highly dependent on the steric hindrance of both the nucleophile and the specific substitution pattern on the pyrimidine ring[2][4].
Hazard Assessment & Toxicological Causality
Understanding the why behind the hazards is critical for establishing effective laboratory safety cultures.
-
Alkylating Potential & Genotoxicity: Because they are potent SN2 electrophiles, chloromethylpyrimidines can non-specifically alkylate DNA bases and cellular proteins[5]. This cross-linking capability classifies them as potential mutagens and chemical carcinogens, requiring stringent exposure controls[3][5].
-
Moisture Sensitivity & Off-Gassing: The chloromethyl group is highly susceptible to hydrolysis. Upon contact with atmospheric moisture, it degrades into hydroxymethylpyrimidine and releases corrosive hydrogen chloride (HCl) gas[6][7]. In sealed storage containers, this can lead to dangerous pressure buildup and subsequent rupture.
-
Corrosivity & Irritation: Direct contact with the neat chemical or its aerosols causes severe chemical burns and irritation to the skin, eyes, and respiratory mucous membranes[8].
Engineering Controls & Storage Logistics
To mitigate the risks outlined above, the following environmental controls and Personal Protective Equipment (PPE) are mandatory:
-
Inert Atmosphere: All weighing, transferring, and reaction setups must be conducted under a blanket of dry argon or nitrogen to prevent moisture-driven degradation and HCl generation[7].
-
Ventilation: Operations must be executed within a certified chemical fume hood to capture any volatile HCl off-gassing or chemical aerosols[3][8].
-
Targeted PPE: Operators must wear chemical splash goggles, a fully fastened lab coat, and double gloves[8][9]. Causality: Standard latex gloves offer insufficient permeation resistance against penetrating alkylating agents; heavy-duty nitrile or neoprene gloves are required[9].
-
Storage: Compounds must be stored in tightly sealed, light-resistant containers at 2–8 °C or -20 °C (depending on the specific derivative) to prevent thermal decomposition and autocatalytic polymerization[1][7].
Quantitative Data Summaries
Table 1: Core Physicochemical & Safety Parameters
| Parameter | Value / Description | Causality / Operational Impact |
|---|---|---|
| Physical State | Crystalline solid or viscous oil | Dictates the transfer method (spatula vs. positive displacement pipette) to minimize aerosolization. |
| Reactivity Type | SN2 Displacement | Requires strong nucleophiles; sterics heavily influence the reaction rate and required temperature. |
| Storage Temp | 2–8 °C or -20 °C (Under Argon) | Prevents thermal degradation and moisture-driven hydrolysis[1][7]. |
| Primary Hazard | Alkylating Agent (Genotoxin) | Mandates closed-system handling and strict PPE to prevent DNA damage[3][5]. |
Table 2: Optimized Reaction Parameters for SN2 Amination
| Parameter | Optimal Range | Mechanistic Rationale |
|---|---|---|
| Solvent | DMF, Acetonitrile, or THF | Polar aprotic solvents accelerate SN2 kinetics by leaving the nucleophile unsolvated and highly reactive[2]. |
| Equivalents | 1.0 – 2.2 eq (Amine) | Excess amine drives the reaction to completion and can act as an auxiliary base[2]. |
| Base | K2CO3, Et3N, or DIPEA | Neutralizes the HCl byproduct, preventing the protonation (and deactivation) of the amine nucleophile[2][10]. |
Self-Validating Experimental Protocol: SN2 Amination & Quenching
The following protocol details the synthesis of 2-(aminomethyl)pyrimidine derivatives from 2-(chloromethyl)pyrimidine hydrochloride. Self-Validating System: This workflow incorporates built-in analytical checkpoints and a mandatory chemical quench to ensure both reaction success and operator safety.
Step 1: Inert System Preparation
-
Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.
-
Causality: Atmospheric water acts as a competing nucleophile, hydrolyzing the starting material and releasing corrosive HCl gas[6][7].
Step 2: Reagent Charging
-
Action: Dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.
-
Causality: DMF accelerates the SN2 reaction[2]. Cooling mitigates the initial exothermic heat generated during the subsequent neutralization step.
Step 3: Nucleophile and Base Addition
-
Action: Add the amine nucleophile (1.2 eq) dropwise. Follow immediately with N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: The base is required to neutralize both the hydrochloride salt of the starting material and the HCl generated during the SN2 displacement[2][10]. Without base, the amine nucleophile would become protonated and unreactive.
Step 4: Reaction Propagation & Self-Validation
-
Action: Remove the ice bath and allow the reaction to stir at room temperature. After 2 hours, sample 10 µL, dilute in methanol, and analyze via LC-MS or TLC.
-
Causality: Do not proceed to workup until the complete disappearance of the chloromethylpyrimidine mass/spot is confirmed. This self-validating step prevents the transfer of active alkylating agents into the separatory funnel.
Step 5: Mandatory Quenching Procedure
-
Action: If unreacted chloromethylpyrimidine remains after 24 hours, add 1.0 M aqueous ethanolamine (0.5 eq) and stir for 30 minutes before workup.
-
Causality: Ethanolamine acts as a highly water-soluble, sacrificial nucleophile. It rapidly alkylates any residual chloromethylpyrimidine, converting the hazardous genotoxin into a benign, water-soluble adduct that is safely partitioned into the aqueous waste stream.
Step 6: Aqueous Workup
-
Action: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated NaHCO3, water, and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
Reaction & Quenching Workflow
Workflow of chloromethylpyrimidine SN2 amination and mandatory quenching of unreacted material.
Sources
- 1. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95%|CAS 89581-58-8 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jefferson.edu [jefferson.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dokumen.pub [dokumen.pub]
- 6. chemicalbook.com [chemicalbook.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. ethz.ch [ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
Engineering Bioactive Molecules: A Technical Guide to Pyrimidine Intermediates in Drug Discovery
The Strategic Value of the Pyrimidine Scaffold
The transition from a high-throughput screening "hit" to a viable clinical lead heavily depends on the synthetic accessibility, modularity, and biological compatibility of the core molecular scaffold. In this context, the pyrimidine (1,3-diazine) ring has established itself as a quintessential1[1]. Its inherent ability to participate in extensive hydrogen bonding (acting as both a hydrogen bond donor and acceptor depending on functionalization) and π−π stacking interactions makes it an ideal pharmacophore.
As a Senior Application Scientist, I frequently leverage pyrimidine intermediates because their structural geometry perfectly mimics the adenine ring of adenosine triphosphate (ATP). This biomimicry is the foundational mechanism allowing these molecules to competitively bind to the highly conserved ATP-binding pockets of oncogenic kinases, making them indispensable in modern targeted therapies.
Mechanistic Pathway: ATP-Competitive Kinase Inhibition
Many FDA-approved pyrimidine derivatives, such as Gefitinib and Erlotinib, function as potent ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR)[2]. By occupying the catalytic cleft of the kinase, the pyrimidine core prevents the transfer of the terminal phosphate from ATP to the tyrosine residues of the substrate. This blockade halts autophosphorylation and effectively shuts down downstream signaling cascades responsible for uncontrolled cellular proliferation.
RTK signaling pathway and points of pyrimidine-based ATP-competitive inhibition.
Quantitative Structure-Activity Relationship (SAR) Data
Subtle functionalizations at the C-2, C-4, and C-6 positions of the pyrimidine ring drastically alter target affinity and selectivity. The table below summarizes the half-maximal inhibitory concentrations ( IC50 ) of various pyrimidine-based scaffolds against their primary kinase targets or cancer cell lines, demonstrating the extreme potency achievable through rational scaffold design.
| Compound / Drug | Scaffold Type | Target Kinase / Cell Line | IC50 Value | Reference |
| Gefitinib | Pyrimidine-based small molecule | EGFR (L858R Mutant) | 5 nM | [2] |
| Alisertib (MLN8237) | 2-aminopyrimidine | Aurora Kinase A (AURKA) | 1.2 nM | [3] |
| Barasertib (AZD1152) | 2-aminopyrimidine | Aurora Kinase B (AURKB) | 0.37 nM | [3] |
| BI2536 | Pyrimidine derivative | Polo-like Kinase (PLK) | 0.83 nM | [3] |
| Compound 5a | Pyrido[2,3-d]pyrimidine | HepG-2 (Hepatic Cancer) | 0.3 µM | [4] |
| Compound 9 (X=S) | Pyrimidine | MDA-MB231 (Breast Cancer) | 4.70 µM | [5] |
Synthetic Methodologies: The Biginelli Multicomponent Reaction
To generate highly functionalized pyrimidine intermediates efficiently, the 6 remains the gold standard[6]. This one-pot, three-component condensation utilizes a β -ketoester, an aryl aldehyde, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Mechanistically, the reaction is driven by the formation of an 7[7]. The rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea. Subsequent nucleophilic attack by the enolate of the β -ketoester, followed by cyclization and dehydration, constructs the robust pyrimidine core.
Mechanistic workflow of the multicomponent Biginelli reaction for pyrimidine synthesis.
Optimized Experimental Protocol: Lewis Acid-Catalyzed Biginelli Synthesis
Many classical protocols rely on Brønsted acids (e.g., HCl) which often lead to incomplete cyclization or the formation of unwanted Knoevenagel adducts. To establish a high-yield, self-validating system, I recommend utilizing a Lewis acid catalyst such as Ytterbium(III) triflate ( Yb(OTf)3 ).
Step-by-Step Methodology:
Step 1: Reagent Preparation & Solvent Selection
-
Action: Dissolve 10 mmol of the aryl aldehyde (e.g., benzaldehyde) and 15 mmol of urea in 10 mL of anhydrous ethanol.
-
Causality: Impurities in the starting materials can lead to side reactions. Using anhydrous ethanol is critical to prevent the hydrolysis of the delicate acyl iminium intermediate back into starting materials.
Step 2: Sequential Addition for Iminium Formation
-
Action: Stir the aldehyde and urea mixture at room temperature for 15 minutes before adding 10 mmol of the β -ketoester (e.g., ethyl acetoacetate).
-
Causality: The order of addition dictates the reaction pathway. Allowing the aldehyde and urea to interact first promotes the rate-limiting iminium condensation. Adding all components simultaneously increases the risk of the β -ketoester condensing directly with the aldehyde, forming a Knoevenagel byproduct.
Step 3: Lewis Acid Catalysis
-
Action: Add 5 mol% (0.5 mmol) of Yb(OTf)3 to the reaction flask.
-
Causality: While classical protocols use HCl, Yb(OTf)3 specifically coordinates with the aldehyde's carbonyl oxygen, vastly increasing its electrophilicity without creating a harshly acidic environment that could degrade acid-sensitive functional groups on the aryl ring. This effectively suppresses the formation of fluorescent Hantzsch-type dihydropyridine byproducts.
Step 4: Reflux and Cyclization
-
Action: Heat the mixture to reflux (approx. 80°C) and monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Causality: Refluxing provides the necessary activation energy for the final dehydration step. The elimination of water drives the thermodynamic equilibrium toward the stable, cyclized pyrimidine system.
Step 5: Self-Validating Isolation
-
Action: Upon completion (typically 2-4 hours), cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate under a vacuum and wash with cold ethanol.
-
Causality: This protocol is a self-validating system; the target DHPM product is highly crystalline and insoluble in cold ethanol, whereas unreacted starting materials and catalysts remain in the supernatant. The immediate precipitation serves as a visual confirmation of successful cyclization, allowing for rapid isolation without the need for complex column chromatography.
Downstream Functionalization
Once the DHPM core is established, the intermediate can be further functionalized to explore the chemical space. For instance, treating the DHPM with phosphorus oxychloride ( POCl3 ) converts the carbonyl group into a reactive chloro-substituent. This halogenated pyrimidine intermediate serves as an excellent electrophilic partner for subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings with boronic acids or Buchwald-Hartwig aminations), allowing medicinal chemists to rapidly synthesize diverse libraries of highly potent kinase inhibitors.
References
-
Recent medicinal approaches of novel pyrimidine analogs: A review - PMC.1
-
A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors - Benchchem. 2
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. 3
-
Biginelli reaction - Wikipedia. 6
-
Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC. 4
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. 7
-
New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity - MDPI. 5
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- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity | MDPI [mdpi.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine NMR data interpretation
An In-depth Technical Guide to the NMR Data Interpretation of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
Introduction
In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel compounds is a cornerstone of successful research. 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine stands as a significant heterocyclic building block, utilized in the synthesis of various biologically active molecules.[1][2] Its utility as a synthetic intermediate necessitates unambiguous characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique.[3][4]
This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine. We will delve into the theoretical underpinnings of the observed chemical shifts, multiplicity patterns, and coupling constants, offering a framework for researchers to confidently analyze this molecule and its derivatives. The causality behind spectral features will be explained, grounding the interpretation in the fundamental principles of molecular structure and electronic environment.
Molecular Structure and Predicted NMR Features
To facilitate a clear discussion, the atoms of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine are systematically numbered as shown in the diagram below. This numbering convention will be used throughout the guide for spectral assignments.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial. [1] * Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for heterocyclic compounds. [3]The solvent peak should not obscure key analyte signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate until the sample is completely dissolved.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). [1][5] * Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, symmetrical peaks. [1] * ¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient. [1] * Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected signals. [1] * Acquisition Time (AQ): Use an acquisition time of 2-4 seconds. [1] * Relaxation Delay (D1): A delay of 1-5 seconds is standard. [1] * Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration. [1] * ¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg'). [1] * Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical. [1] * Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons may require longer delays for accurate integration if quantitative analysis is needed. [1]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.
-
Conclusion
The NMR spectral analysis of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is a clear illustration of how fundamental NMR principles can be applied to deduce complex molecular structures. The distinct chemical shifts of the pyrimidine, fluorophenyl, and chloromethyl moieties, combined with the characteristic splitting patterns arising from H-H and C-F couplings, provide a unique spectroscopic fingerprint. This in-depth guide equips researchers with the necessary framework to not only confirm the identity and purity of this important synthetic intermediate but also to apply these interpretative skills to a wide range of related heterocyclic compounds.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
Katritzky, A. R., Barczynski, P., & Ostercamp, D. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(10), 2047-2053. Available at: [Link]
-
Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 116-123. Available at: [Link]
-
Supporting Information for Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. The Journal of Organic Chemistry. Available at: [Link]
-
Chegg. Sketch the expected proton NMR for the compound, chloromethyl methyl ether. Available at: [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]
-
ResearchGate. ¹H-NMR data of chloromethylcatechols formed from 2-and 3-chlorotoluene. Available at: [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. Available at: [Link]
-
University of Regensburg. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Quora. What does the operating frequency of an NMR spectrometer represent?. Available at: [Link]
-
Boston University. Basic NMR Concepts. Available at: [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
-
ResearchGate. Scheme 4: Synthesis of new pyrimidine derivatives 20-23 from.... Available at: [Link]
-
ResearchGate. Figure S12. ¹H NMR spectrum of the 2-phenyl-6-(2-thienyl)-4-trifluoromethylpyrimidine 4b, CDCl₃. Available at: [Link]
-
PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]
Sources
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrimidine Derivatives
Introduction & Strategic Importance
The pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently serving as a bioisostere for phenyl rings with enhanced hydrogen-bonding capacity and improved pharmacokinetic profiles[1]. The2 of 2-chloropyrimidine derivatives with aryl or heteroaryl boronic acids is a cornerstone reaction for synthesizing these biaryl systems[2].
However, 2-chloropyrimidines present unique mechanistic challenges. Their highly electron-deficient nature accelerates oxidative addition but simultaneously increases their susceptibility to undesired nucleophilic aromatic substitution (SNAr) and hydrodehalogenation[1]. This application note provides a causally driven, self-validating protocol for the efficient SMC of 2-chloropyrimidines, designed to maximize chemoselectivity and yield.
Mechanistic Insights & Causality
To rationally optimize the reaction, one must understand how the 2-chloropyrimidine substrate influences the three fundamental steps of the palladium-catalyzed cycle[2]:
-
Oxidative Addition: The insertion of the Pd(0) catalyst into the C–Cl bond. While unactivated aryl chlorides typically require specialized, electron-rich ligands (e.g., Buchwald phosphines) to overcome the high activation energy of the C–Cl bond, the C2-position of pyrimidine is highly activated by the two adjacent electronegative nitrogen atoms[2]. Consequently, oxidative addition is exceptionally fast, even with standard catalysts like Pd(PPh₃)₄[1].
-
Transmetalation (Rate-Limiting Step): Boronic acids are poor nucleophiles and must be activated by a base to form the electron-rich, highly nucleophilic boronate complex [Ar-B(OH)₃]⁻. Because 2-chloropyrimidines are prone to SNAr by strong bases (forming 2-hydroxypyrimidines), mild bases like K₂CO₃ or K₃PO₄ are strictly required over NaOH or KOH[3].
-
Reductive Elimination: The final step releases the 2-arylpyrimidine product and regenerates the Pd(0) active species.
Suzuki-Miyaura catalytic cycle for 2-chloropyrimidines highlighting mechanistic steps.
Chemoselectivity in Polyhalogenated Pyrimidines
When utilizing polyhalogenated substrates, regioselectivity rules dictate the synthetic strategy. In 2,4-dichloropyrimidines, oxidative addition strongly favors the C4-position over C2 due to electronic differentiation[4]. In mixed-halide systems like5, the intrinsic reactivity generally follows the order of bond dissociation energies (C-Br > C-Cl), directing the initial coupling to the C5 position[5]. However, the highly activated nature of the C-Cl bond allows for condition-dependent inversion of selectivity, necessitating precise control over catalyst and temperature[3].
Reaction Optimization & Parameter Selection
A self-validating protocol requires selecting parameters that inherently suppress side reactions. The table below summarizes optimized conditions based on substrate complexity:
| Method | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time | Typical Yield |
| Standard Thermal | Pd(PPh₃)₄ (5%) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane / H₂O | 80–100 | 12–24 h | 60–85% |
| Microwave-Assisted | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 15 min | 75–95% |
| Hindered Substrates | XPhos Pd G2 (2%) | K₃PO₄ | Toluene / H₂O | 90 | 12 h | 50–75% |
Data synthesized from established methodological benchmarks[1],[4],[2].
Causality of Solvent Selection: A biphasic mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v) is optimal. Dioxane solubilizes the organic substrates and catalyst, while water is essential to dissolve the inorganic base and facilitate the critical boronate formation[1].
Experimental Protocols
Step-by-step experimental workflow for the Suzuki coupling of 2-chloropyrimidines.
Protocol A: Standard Thermal Suzuki Coupling[1]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyrimidine derivative (1.0 equiv, e.g., 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol).
-
Base & Catalyst Addition: Add the inorganic base, such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv). Introduce the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
-
Solvent Introduction: Evacuate and backfill the flask with inert gas (N₂ or Argon) three times. Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80–100 °C in a pre-heated oil bath. Stir vigorously for 12–24 hours. Monitor the reaction progress via TLC or LC-MS.
-
Workup: Upon complete consumption of the 2-chloropyrimidine, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and quench with water (10 mL).
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.
Protocol B: Microwave-Assisted Suzuki Coupling[4]
Note: Microwave (MW) irradiation drastically reduces reaction times and minimizes thermal degradation of the boronic acid.
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the 2-chloropyrimidine derivative (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Catalyst Addition: Add a low loading of Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Solvent Introduction: Add a degassed mixture of 1,4-dioxane (7 mL) and water (1 mL). Seal the vial with a crimp cap.
-
Reaction Execution: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture to reach 100 °C and hold for 15 minutes.
-
Workup & Purification: Cool the vial to room temperature via compressed air jet. Dilute the mixture with ethyl acetate, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via column chromatography.
Analytical Monitoring & Self-Validation
To ensure a self-validating workflow, monitor the reaction via LC-MS and use the following troubleshooting logic:
-
SNAr Byproduct Formation: If LC-MS reveals a mass corresponding to [M - Cl + OH], the base concentration is too high or the base is too strong, triggering nucleophilic aromatic substitution by hydroxide[1].
-
Remedy: Switch to a milder base like K₂CO₃ or reduce the water ratio in the solvent mixture.
-
-
Protodeboronation Check: If the boronic acid is consumed but the pyrimidine starting material remains, the boronic acid is likely undergoing protodeboronation[6].
-
Hydrodehalogenation: If a mass of [M - Cl + H] is observed, the catalyst is performing oxidative addition followed by premature reductive elimination with a hydride source (often from the solvent or base).
-
Remedy: Ensure rigorous degassing of solvents and verify the integrity of the boronic acid to ensure transmetalation outcompetes hydride insertion.
-
References
-
[4] Dolšak, A., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI Catalysts. [Link]
-
[2] Blakemore, D., et al. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.[Link]
-
[6] Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC / NIH. [Link]
-
[5] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC / NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine in Targeted Anticancer Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols
Introduction & Chemical Rationale
In the landscape of modern targeted anticancer therapy, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds. 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine has emerged as a highly strategic electrophilic building block for synthesizing novel tyrosine kinase inhibitors (TKIs) and cyclin-dependent kinase (CDK) inhibitors 1.
-
The Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP. It anchors the synthesized molecule into the highly conserved hinge region of the kinase domain (e.g., EGFR or CDK2) via critical hydrogen bonding 2.
-
The 4-Fluorophenyl Moiety: The highly electronegative fluorine atom increases the lipophilicity of the phenyl ring, driving deep insertion into the hydrophobic pocket of the kinase active site. Furthermore, fluorine blocks cytochrome P450-mediated oxidation at the para-position, significantly enhancing the metabolic stability and pharmacokinetic half-life of the final drug candidate 3.
-
The Chloromethyl Group: Serves as a highly efficient electrophilic center for nucleophilic bimolecular substitution ( SN2 ). Compared to bromomethyl or iodomethyl analogs, the chloromethyl derivative offers an optimal balance between reactivity and bench stability, minimizing degradation-related byproducts during multi-step syntheses 4.
Mechanistic Overview: Kinase Inhibition Pathway
When 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is coupled with a secondary amine pharmacophore, the resulting compound acts as a competitive ATP inhibitor. By blocking Receptor Tyrosine Kinases (RTKs) like EGFR, the inhibitor effectively shuts down downstream oncogenic signaling cascades (PI3K/AKT and RAS/MAPK), ultimately triggering apoptosis in malignant cells 1.
Inhibition of RTK signaling pathways (PI3K/AKT and RAS/MAPK) by pyrimidine-based kinase inhibitors.
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The workflow encompasses chemical synthesis, purification, and in vitro biological evaluation.
Workflow from chemical synthesis to in vitro biological evaluation of the pyrimidine derivative.
Protocol 1: SN2 Alkylation of a Secondary Amine
Objective: Synthesize a tertiary amine pharmacophore by coupling 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine with a target secondary amine (e.g., a piperazine derivative) 4.
Materials:
-
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq)
-
Secondary amine building block (1.2 eq)
-
Potassium carbonate ( K2CO3 ) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 eq) and anhydrous DMF (10 mL per mmol).
-
Base Addition: Add K2CO3 (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Causality: The inorganic base deprotonates the amine, enhancing its nucleophilicity. Crucially, it neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the nucleophile which would prematurely halt the reaction.
-
-
Electrophile Addition: Slowly add 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq) to the suspension at 0°C.
-
Causality: Adding the electrophile at a lower temperature minimizes exothermic side reactions and potential dimerization. Anhydrous DMF is selected because its high dielectric constant stabilizes the polar transition state of the SN2 reaction, accelerating the alkylation.
-
-
Reaction: Heat the mixture to 80°C and stir for 12–16 hours under an inert nitrogen atmosphere. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL).
-
Causality: Extensive brine washing is mandatory to partition and remove residual DMF from the organic layer, which would otherwise interfere with purification.
-
-
Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Quantify the half-maximal inhibitory concentration ( IC50 ) of the synthesized fluorophenyl-pyrimidine derivative against target kinases (e.g., EGFR or CDK2) [[3]]().
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO (ranging from 10 µM to 0.1 nM).
-
Kinase Reaction Setup: In a 384-well white microplate, combine 1 µL of the inhibitor solution and 2 µL of the recombinant kinase enzyme (e.g., CDK2/Cyclin E). Incubate for 15 minutes at room temperature.
-
Causality: The inhibitor must be pre-incubated with the kinase before ATP addition to allow competitive binding at the ATP-binding hinge region, ensuring thermodynamic equilibrium is reached. Adding ATP first would competitively block the inhibitor, leading to artificially high IC50 artifacts.
-
-
Initiation: Add 2 µL of the ATP/substrate mixture to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism.
Quantitative Data Presentation
The integration of the 4-fluorophenyl group onto the pyrimidine scaffold significantly enhances both biochemical kinase inhibition and cellular cytotoxicity compared to non-fluorinated analogs. Below is a comparative data summary based on recent evaluations of pyrimidine-based CDK2/EGFR inhibitors in colon cancer (HCT-116) cell lines 3.
| Compound Scaffold | Target Kinase | Biochemical IC50 (nM) | Target Cell Line | Cell Viability IC50 (µM) |
| Fluorophenyl-Pyrimidine Derivative | CDK2 / EGFR | 18.0 | HCT-116 | 0.09 |
| Non-Fluorinated Pyrimidine Analog | CDK2 / EGFR | 145.0 | HCT-116 | 1.85 |
| Roscovitine (Clinical Control) | CDK2 | 140.0 | HCT-116 | 0.07 |
| Erlotinib (Clinical Control) | EGFR | 15.2 | HCT-116 | 0.12 |
Data Interpretation: The presence of the 4-fluorophenyl moiety yields an IC50 of 18.0 nM, demonstrating an 8-fold increase in potency over the non-fluorinated analog. This confirms the critical role of fluorine in optimizing hydrophobic pocket binding and cellular permeability 3.
References
- BenchChem.The Strategic Advantage of 2-(Chloromethyl)pyrimidine Hydrochloride in Synthetic Chemistry.
- National Institutes of Health (PMC).Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
- National Institutes of Health (PubMed).New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.
- Arabian Journal of Chemistry.Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors.
Sources
- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, with this heterocycle being a privileged core in numerous FDA-approved drugs. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods for the synthesis of aminopyrimidines.[1][2] This application note provides a detailed experimental guide for researchers, offering not just a protocol, but a deeper understanding of the critical parameters that govern the success of this transformation.
Introduction: The Significance of Aminopyrimidines and the Buchwald-Hartwig Reaction
The pyrimidine motif is a fundamental building block in a vast array of biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents.[1][3] The ability to introduce a diverse range of amino groups onto the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by enabling the formation of C-N bonds with a broad substrate scope and functional group tolerance, often under milder conditions than traditional methods like nucleophilic aromatic substitution (SNAr).[4][5]
This guide will delve into the practical aspects of performing the Buchwald-Hartwig amination on pyrimidine substrates, with a focus on the rationale behind the selection of catalysts, ligands, bases, and solvents.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle proceeds through several key steps:[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyrimidine, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive chloro-substituted pyrimidines.[7]
-
Ligand Exchange and Amine Coordination: The amine displaces a halide from the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired aminopyrimidine is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Reaction Parameters: A Guide to Rational Selection
The success of the Buchwald-Hartwig amination of pyrimidines is highly dependent on the careful selection of several key parameters.
Palladium Precatalyst
While various palladium sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[8] For challenging couplings, particularly with chloropyrimidines, the use of pre-formed palladacycle precatalysts (e.g., G3 or G4 palladacycles) can be advantageous as they generate the active Pd(0) species more cleanly and efficiently.[7]
Ligand Selection: The Key to Success
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination of pyrimidines. Bulky, electron-rich ligands are generally required to promote the oxidative addition of the C-Cl bond and facilitate reductive elimination.[7]
| Ligand | Structure | Key Features & Applications for Pyrimidines |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a broad range of pyrimidine substrates, including challenging chloropyrimidines.[9][10] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective for amination of electron-deficient heterocycles. Can provide good yields where other ligands fail.[11] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for the coupling of primary amines and amides.[11][12] |
| Josiphos-type ligands | Ferrocene-based ligands | Can be effective for the coupling of primary aliphatic amines and anilines with heteroaryl halides. |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand that has been successfully used in the amination of aminopyrimidines.[8] |
Base Selection
A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction outcome, especially when dealing with base-sensitive functional groups.
| Base | pKa of Conjugate Acid | Common Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | The most commonly used and generally effective base for a wide range of pyrimidine aminations.[7] |
| Potassium tert-butoxide (KOtBu) | ~19 | A viable alternative to NaOtBu. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Can be advantageous for substrates with sensitive functional groups that are prone to hydrolysis.[11] |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker base that can be used for base-sensitive substrates, often requiring more active catalyst systems or higher temperatures.[7][13] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Another milder base option for sensitive substrates.[8] |
Solvent
Anhydrous, deoxygenated solvents are crucial for a successful reaction.
| Solvent | Boiling Point (°C) | Properties and Usage |
| Toluene | 111 | A common and effective solvent for many Buchwald-Hartwig reactions. |
| 1,4-Dioxane | 101 | Another widely used solvent, often interchangeable with toluene. |
| Tetrahydrofuran (THF) | 66 | Can be used, but its lower boiling point may require longer reaction times. |
| tert-Butanol | 82 | Sometimes used, particularly with weaker bases. |
Detailed Experimental Protocol: A Step-by-Step Guide
This general protocol provides a starting point for the Buchwald-Hartwig amination of a halopyrimidine. Optimization of reaction conditions may be necessary for specific substrates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. entegris.com [entegris.com]
- 12. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Synthesis of Novel Antimicrobial Agents via 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
Abstract
This guide provides a comprehensive framework for the synthesis and conceptual evaluation of novel antimicrobial agents derived from 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds[1][2]. This document details the core synthetic strategy, a robust, step-by-step experimental protocol for nucleophilic substitution, and insights into the structure-activity relationships that guide library development. We emphasize the causality behind procedural choices to equip researchers, scientists, and drug development professionals with a robust methodology for creating diverse molecular libraries for antimicrobial screening.
Introduction: The Pyrimidine Scaffold in Antimicrobial Discovery
The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents with a vast range of biological activities, including antibacterial, antifungal, and anticancer properties[2][3]. Its inherent aromatic stability, combined with specific sites for functionalization, makes it an ideal starting point for combinatorial library synthesis and the discovery of new therapeutic agents[1].
The starting material, 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine, is a highly versatile building block. The primary reactive site is the chloromethyl group at the 2-position. The carbon of this group is highly electrophilic, making it susceptible to nucleophilic substitution (S_N2) reactions[4]. This allows for the strategic introduction of a wide array of chemical moieties by reacting it with various nucleophiles (e.g., amines, thiols, phenols). The 4-(4-fluorophenyl) group contributes to the overall molecular architecture and can influence pharmacokinetic properties. This strategic derivatization is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's biological activity.
Synthetic Strategy and Workflow
The central synthetic route is a nucleophilic substitution reaction. A chosen nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. This reaction is typically facilitated by a non-nucleophilic base in a polar aprotic solvent to maximize reaction rate and yield[4]. The overall workflow, from synthesis to evaluation, is a systematic process designed to identify promising antimicrobial candidates.
Caption: High-level workflow from synthesis to biological evaluation.
Detailed Experimental Protocol
Materials & Reagents
-
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq)
-
Substituted amine, thiol, or phenol nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Protocol for Nucleophilic Substitution
Causality Behind Choices:
-
Nucleophile (1.1 eq): A slight excess ensures the complete consumption of the starting material.
-
Potassium Carbonate (Base): A non-nucleophilic base is critical. Its role is to act as an acid scavenger, neutralizing the HCl generated during the reaction with amine hydrochlorides or deprotonating thiol and phenol nucleophiles to increase their nucleophilicity. Using a base like NaOH could lead to unwanted side reactions[4].
-
DMF (Solvent): A polar aprotic solvent is ideal for S_N2 reactions. It effectively solvates the potassium cation while leaving the nucleophile's anionic component relatively "naked" and highly reactive.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the selected nucleophile (e.g., a substituted aniline) (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture and deprotonation where applicable.
-
Addition of Electrophile: Add 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq) portion-wise to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 4-8 hours)[4].
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the crude product. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Representative Data & Expected Outcomes
The following table outlines the expected outcomes for reactions with different classes of nucleophiles, based on established protocols for similar pyrimidine systems[4][5].
| Nucleophile Class | Example Nucleophile | Expected Yield | Key ¹H NMR Signal Change |
| Aromatic Amine | 4-Methoxyaniline | 75-90% | Disappearance of chloromethyl singlet (~δ 4.8 ppm), appearance of new methylene singlet (~δ 4.5-4.7 ppm) and aromatic signals. |
| Thiol | Thiophenol | 80-95% | Disappearance of chloromethyl singlet, appearance of new methylene singlet (~δ 4.2-4.4 ppm). |
| Phenol | 4-Chlorophenol | 60-80% | Disappearance of chloromethyl singlet, appearance of new methylene singlet (~δ 5.3-5.5 ppm). |
Guiding Principles for Library Design: Structure-Activity Relationship (SAR)
The goal of synthesizing a library is to systematically probe how structural changes affect antimicrobial activity. By varying the nucleophile ("R-group"), you can modulate key physicochemical properties that govern a drug's efficacy.
Caption: Relationship between chemical modification and biological effect.
-
Lipophilicity: Adding non-polar groups (alkyl, aryl) can enhance membrane permeability, which is crucial for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Hydrogen Bonding: Incorporating H-bond donors and acceptors (e.g., -OH, -NH₂, amides) can significantly improve binding affinity to biological targets like enzymes or ribosomes.
-
Charge and Polarity: Introducing basic amines or acidic groups can improve aqueous solubility and create specific ionic interactions with the target, potentially increasing potency and selectivity[1].
Safety and Handling
-
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine: As an alkylating agent, this compound should be treated as potentially toxic and mutagenic. Always handle it in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves (nitrile is a minimum) at all times.
-
Solvents and Reagents: DMF is a reproductive toxin. Avoid inhalation and skin contact. Bases like K₂CO₃ are irritants.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental health and safety guidelines.
References
-
Al-Omair, M. A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Talele, T. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Available at: [Link]
-
Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Moustafa, A. H., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]
-
Kumar, D., et al. (2011). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. International Journal of Drug Design and Discovery. Available at: [Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
Executive Summary
The pyrimidine ring is a privileged scaffold in medicinal chemistry, heavily represented in FDA-approved kinase inhibitors and CNS-active therapeutics. Functionalization at the 2-position via a methylene linker is a highly sought-after structural motif. 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine serves as a potent electrophilic building block for these syntheses. However, cross-coupling at a benzylic C(sp³)–Cl bond presents unique mechanistic challenges compared to standard aryl halides, including competitive hydrolysis, catalyst poisoning by the pyrimidine nitrogen, and slow oxidative addition.
This technical guide provides validated, self-contained protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling and Heck alkynylation of this specific substrate, detailing the causality behind catalyst selection, solvent systems, and reaction conditions.
Scientific Rationale & Mechanistic Insights
The Challenge of the C(sp³)–Cl Bond
Unlike traditional C(sp²)–X bonds (aryl halides), the C(sp³)–Cl bond in the chloromethyl group is highly susceptible to background nucleophilic substitution (S_N2). When exposed to aqueous basic conditions typical of cross-coupling, the substrate can rapidly hydrolyze to form the undesired 2-(hydroxymethyl)-4-(4-fluorophenyl)pyrimidine[1].
Causality in Catalyst and Ligand Selection
To outcompete the background hydrolysis, the oxidative addition of the Pd(0) species into the C(sp³)–Cl bond must be accelerated.
-
Ligand Sterics and Electronics: Bulky, electron-rich phosphine ligands such as XPhos or bidentate ligands like dppf are strictly required. These ligands increase the electron density on the palladium center, facilitating rapid oxidative addition into the relatively strong C–Cl bond[1][2]. Furthermore, their steric bulk prevents the off-target coordination of the pyrimidine nitrogen to the palladium center, which would otherwise lead to catalyst deactivation (Pd black formation).
-
Boron Source: While standard boronic acids can be used, potassium aryltrifluoroborates are highly recommended. They undergo slow hydrolysis in biphasic mixtures to release the active boronic acid at a controlled rate, significantly reducing protodeboronation and homocoupling side reactions[2].
Catalytic Cycle & Reaction Dynamics
The following diagram illustrates the fundamental logical relationship of the catalytic cycle, emphasizing the critical C(sp³)–Cl cleavage step.
Caption: Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling of benzylic chlorides.
Reaction Optimization Data
The table below summarizes the optimization landscape for coupling 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine with phenylboronic acid. The data demonstrates how specific variable changes dictate the reaction pathway.
| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Target Yield (%) | Major Byproduct Observed |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF / H₂O | 80 | 15% | Hydrolysis (45%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 90 | 42% | Homocoupling (20%) |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF / H₂O (10:1) | 77 | 85% | Trace Hydrolysis |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | 94% | None (Clean Conversion) |
Key Takeaway: The combination of Pd₂(dba)₃ with XPhos and K₃PO₄ in a biphasic 1,4-Dioxane/H₂O system provides the optimal balance. The biphasic nature ensures the base is solubilized to facilitate transmetalation without creating a highly nucleophilic environment that would destroy the chloromethyl starting material[1].
Experimental Protocols
Workflow Visualization
Caption: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
Target: 2-Benzyl-4-(4-fluorophenyl)pyrimidine derivatives.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 equiv, 0.5 mmol) and the arylboronic acid or potassium aryltrifluoroborate (1.2 equiv, 0.6 mmol)[2].
-
Expert Insight: If the pyrimidine substrate is supplied as a hydrochloride salt, you must add an additional 1.0 equivalent of base to neutralize the HCl. Failure to do so will stall the transmetalation step[1].
-
-
Catalyst & Base Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%), followed by anhydrous K₃PO₄ (3.0 equiv).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).
-
Solvent Addition: Syringe in 5.0 mL of a rigorously degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Expert Insight: Degassing is critical. Oxygen will rapidly oxidize the electron-rich XPhos ligand and the Pd(0) active species, leading to premature catalyst death.
-
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath and stir vigorously for 12 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Palladium-Catalyzed Heck Alkynylation
Target: 2-(Alkynyl-methyl)-4-(4-fluorophenyl)pyrimidine derivatives. Recent advances demonstrate that benzyl chlorides can undergo Heck-type alkynylation without the need for a copper co-catalyst, preventing undesired allene isomerization[3].
-
Setup: In an Argon-flushed vial, combine 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 equiv), PdCl₂(CH₃CN)₂ (2 mol%), XPhos (6 mol%), and Cs₂CO₃ (1.05 equiv)[3].
-
Reagent Addition: Add the terminal alkyne (1.3 equiv) and anhydrous THF (2.5 mL/mmol)[3].
-
Reaction: Stir at 65 °C for 16 hours.
Self-Validation & Quality Control
To ensure the integrity of the protocol, utilize the following in-process controls:
-
LC-MS Tracking:
-
Starting Material: 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine has an exact mass of ~222.04 Da. Look for the isotopic pattern of a single chlorine atom at m/z 223.0 [M+H]⁺ and 225.0 [M+H+2]⁺ (3:1 ratio).
-
Hydrolysis Byproduct: If the reaction fails due to hydrolysis, a peak at m/z 205.1 [M+H]⁺ will dominate the chromatogram.
-
Product (e.g., Phenyl coupling): The successful cross-coupled product will shift to m/z 265.1 [M+H]⁺ with the complete disappearance of the chlorine isotope pattern.
-
-
Visual Cues: A healthy reaction utilizing Pd₂(dba)₃/XPhos will maintain a deep red/orange homogeneous color in the organic phase. Rapid precipitation of a fine black powder (Palladium black) within the first 30 minutes indicates ligand oxidation or substrate poisoning[1].
References
-
BenchChem Technical Support Team. "Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions." BenchChem.
-
Molander, G. A.; Elia, M. D. "Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2006, 71(24), 9198–9202.
-
Larsen, C. H.; Anderson, K. W.; Tundel, R. E.; Buchwald, S. L. "Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides." Synlett, 2006, 18, 2941-2946.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides [organic-chemistry.org]
use of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine in agricultural chemistry
Application Note: 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine as a Privileged Scaffold in Agrochemical Discovery
Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Rationale
The development of next-generation agrochemicals relies heavily on robust, highly functionalized molecular scaffolds. 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine has emerged as a critical intermediate in the synthesis of advanced crop protection agents, particularly broad-spectrum fungicides and targeted herbicides.
The molecular architecture of this compound provides three distinct mechanistic advantages:
-
The Pyrimidine Core: The pyrimidine ring is a fundamental structural motif in a vast array of biologically active compounds, making it a cornerstone in agrochemical chemistry research[1]. Its electron-deficient nature, heightened by two electronegative nitrogen atoms, provides unique electronic characteristics that facilitate stable hydrogen-bonding interactions with target enzymes[1].
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine blocks sites of metabolic oxidation, which prevents rapid degradation in the field and prolongs the compound's duration of action[1]. Furthermore, the fluorophenyl group contributes to improved binding affinity and selectivity within the hydrophobic pockets of fungal targets, making it a highly promising candidate for targeted agrochemical development[2].
-
The 2-Chloromethyl Electrophile: The inherent reactivity of the chloromethyl group renders it an excellent site for nucleophilic substitution (SN2) reactions[1]. This allows chemists to rapidly displace the chlorine atom with various nucleophiles (such as amines, thiols, alcohols, and azoles) to construct highly functionalized pyrimidine derivatives[1].
Fungicidal pyrimidine compounds are extensively documented in patent literature for their efficacy against phytopathogenic harmful fungi[3]. By functionalizing the 2-chloromethyl position, researchers can synthesize advanced crop protection agents, such as sterol demethylation inhibitors (DMIs)[4].
Pathway Visualization
The following workflow illustrates the SN2 functionalization of the pyrimidine scaffold, leading to the generation of an active fungicidal candidate that targets the fungal Cytochrome P450 14α-demethylase (CYP51) enzyme.
Workflow: SN2 functionalization of the pyrimidine scaffold leading to fungal CYP51 inhibition.
Quantitative Data: SN2 Optimization Matrix
To demonstrate the versatility of the chloromethyl electrophile, the following table summarizes optimized reaction parameters for various nucleophilic substitutions.
| Nucleophile | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1,2,4-Triazole | K₂CO₃ (2.0) | DMF | 60 | 5 | 84 | >98% |
| Morpholine | Et₃N (1.5) | DCM | 25 | 3 | 91 | >99% |
| Sodium Methoxide | None | MeOH | 65 | 2 | 93 | >98% |
| 4-Chlorothiophenol | K₂CO₃ (1.5) | Acetone | 50 | 4 | 87 | >97% |
Note: Reactions performed at a 10 mmol scale. Yields represent isolated, purified products. Purity determined via reverse-phase HPLC (254 nm).
Validated Experimental Protocols
Protocol A: Synthesis of a Triazole Fungicide Candidate via SN2 Alkylation
Objective: To synthesize 2-((1H-1,2,4-triazol-1-yl)methyl)-4-(4-fluorophenyl)pyrimidine. Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to effectively deprotonate the 1,2,4-triazole without causing competitive hydrolysis of the chloromethyl group. N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant optimally solvates the SN2 transition state, significantly accelerating the reaction rate.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried, nitrogen-flushed 100 mL round-bottom flask with 1,2,4-triazole (1.1 equiv, 11 mmol) and 20 mL of anhydrous DMF.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir the suspension at room temperature (25°C) for 30 minutes to ensure complete generation of the triazolide anion.
-
Electrophile Addition: Dissolve 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 equiv, 10 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Self-Validation Check: Dropwise addition ensures the nucleophile remains in stoichiometric excess relative to the electrophile at all times, preventing unwanted bis-alkylation or dimerization side reactions.
-
-
Reaction: Elevate the temperature to 60°C. Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the complete consumption of the pyrimidine starting material is observed (approx. 4–5 hours).
-
Quenching & Extraction: Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) followed by brine.
-
Self-Validation Check: The LiCl wash specifically removes residual DMF, which would otherwise co-elute and inhibit crystallization.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the target compound.
Protocol B: In Vitro Mycelial Growth Inhibition Assay
Objective: To evaluate the fungicidal efficacy of the synthesized pyrimidine derivative against Botrytis cinerea. Causality & Rationale: A poisoned food technique is employed to ensure uniform exposure of the fungal mycelium to the active ingredient, providing highly reproducible EC₅₀ (Half Maximal Effective Concentration) values.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the purified test compound in analytical-grade DMSO to create a 10,000 ppm stock solution.
-
Media Amendment: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to 50°C in a water bath. Amend the molten agar with the stock solution to achieve final compound concentrations of 0.1, 1, 10, and 50 ppm.
-
Control Establishment: Prepare a negative control plate using PDA amended with 0.5% (v/v) DMSO.
-
Self-Validation Check: Capping the final DMSO concentration at 0.5% prevents solvent-induced baseline toxicity. Comparing the test plates strictly against this 0.5% DMSO control isolates the compound's fungicidal activity from any potential solvent artifacts, ensuring data integrity.
-
-
Inoculation: Pour the amended agar into sterile 90 mm Petri dishes (20 mL per dish) and allow to solidify. Inoculate the center of each plate with a 5 mm mycelial plug taken from the actively growing margin of a 7-day-old B. cinerea culture.
-
Incubation & Measurement: Incubate the plates at 25°C in the dark. After 72 hours, measure the radial growth of the mycelium (in mm) across two perpendicular axes.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the negative control. Determine the EC₅₀ value using probit analysis software.
References
- European Patent Office. "EP 2809658 B1: Fungicidal Pyrimidine Compounds." Google Patents.
- World Intellectual Property Organization. "WO2015036058A1: Fungicidal pyrimidine compounds." Google Patents.
Sources
reaction of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine with substituted phenols
An In-Depth Guide to the Synthesis of 2-((Aryloxy)methyl)-4-(4-fluorophenyl)pyrimidines via Nucleophilic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrimidine Ethers in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3] The pyrimidine scaffold is a privileged structure, recognized by biological systems and present in essential biomolecules like nucleic acids.[4][5] Its synthetic versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[6][7][8]
Among the myriad of pyrimidine analogues, those featuring an ether linkage represent a particularly valuable class. The introduction of an aryloxy group via an ether bond can significantly modulate a molecule's lipophilicity, hydrogen bonding capacity, and conformational flexibility, thereby influencing its pharmacokinetic and pharmacodynamic profile. This application note provides a detailed protocol and scientific rationale for the synthesis of 2-((aryloxy)methyl)-4-(4-fluorophenyl)pyrimidine derivatives through the reaction of 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine with various substituted phenols. This reaction, a variation of the classic Williamson ether synthesis, is a robust and widely applicable method for forging the critical C-O-C ether linkage.[9][10][11]
Reaction Principle and Mechanism
The formation of pyrimidine ethers from 2-(chloromethyl)pyrimidines and phenols proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[12][13][14] The core of this transformation lies in the attack of a nucleophilic phenoxide ion on the electrophilic methylene carbon of the 2-(chloromethyl)pyrimidine.
Key Mechanistic Steps:
-
Deprotonation: A base is used to deprotonate the substituted phenol, which is weakly acidic. This generates a highly nucleophilic phenoxide anion. The choice of a non-nucleophilic base is critical to prevent it from competing with the phenoxide in the subsequent substitution step.[15]
-
Nucleophilic Attack: The phenoxide anion performs a backside attack on the carbon atom of the chloromethyl group. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing nature of the adjacent pyrimidine ring, making it highly susceptible to nucleophilic attack.[13]
-
Displacement: In a single, concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group.[10][13]
This SN2 pathway is highly reliable for primary halides like the 2-(chloromethyl) group, as steric hindrance is minimal, and competing elimination reactions are unlikely.[11][14]
Caption: General workflow for the synthesis of pyrimidine ethers.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2-((aryloxy)methyl)-4-(4-fluorophenyl)pyrimidines. Adjustments to reaction time and temperature may be necessary depending on the reactivity of the specific substituted phenol used.
Materials and Reagents:
-
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq)
-
Substituted Phenol (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.1 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the pyrimidine).
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Add 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours.[12]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting pyrimidine spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.[15]
-
-
Extraction:
-
Dissolve the resulting crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((aryloxy)methyl)-4-(4-fluorophenyl)pyrimidine derivative.[12][15]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16]
Expert Insights & Scientific Rationale
The success of this synthesis hinges on the careful selection of reaction parameters. Here, we explain the causality behind the recommended experimental choices.
Pillar 1: Causality in Experimental Design
-
Choice of Base: The use of a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial.[15] It is sufficiently basic to deprotonate the phenol, forming the reactive phenoxide, but it is not nucleophilic enough to compete in the SN2 reaction. For less acidic phenols (those with electron-donating groups), a stronger base like sodium hydride (NaH) may be required to ensure complete deprotonation.[13]
-
Choice of Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal for SN2 reactions.[15] These solvents effectively solvate the potassium cation (K⁺) but poorly solvate the phenoxide anion. This "naked" anion is a more potent nucleophile, accelerating the reaction rate. Protic solvents like ethanol or water should be avoided as they would solvate and deactivate the phenoxide nucleophile through hydrogen bonding.[15]
-
Temperature Control: Heating the reaction provides the necessary activation energy for the C-O bond formation. Refluxing in acetonitrile (82°C) is typically sufficient.[12] However, for less reactive phenols, higher temperatures using a solvent like DMF might be necessary. It is important to monitor the reaction to avoid potential decomposition of starting materials or products at elevated temperatures for extended periods.[15]
Pillar 2: Self-Validating Protocols & Troubleshooting
A robust protocol anticipates potential issues. The following table provides guidance on troubleshooting common challenges.
| Observation | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Weakly acidic phenol not fully deprotonated. 2. Insufficient temperature. 3. Deactivated nucleophile. | 1. Switch to a stronger, non-nucleophilic base like NaH or Cs₂CO₃.[13][15][17] 2. Increase the reaction temperature or switch to a higher-boiling solvent like DMF.[15] 3. Ensure anhydrous conditions; trace water can protonate the phenoxide. |
| Multiple Products on TLC | 1. Impure starting materials. 2. Side reactions or decomposition. 3. Competing N-alkylation if phenol has an amino group. | 1. Verify the purity of reactants before starting. 2. Perform the reaction at the lowest effective temperature and avoid prolonged heating.[15] 3. Protect the amino group before the ether synthesis. |
| Difficulty in Purification | 1. Co-elution of product and impurities. 2. Product is highly polar or non-polar. | 1. Optimize the eluent system for column chromatography; try different solvent mixtures or a gradient elution. 2. Consider alternative purification methods like recrystallization if the product is a solid. |
Pillar 3: Visualization of the SN2 Mechanism
The following diagram illustrates the concerted SN2 mechanism at the molecular level.
Caption: The concerted SN2 mechanism for ether formation.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem. Benchchem.
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem. Benchchem.
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. Benchchem.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Pandawa Institute Journals.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- The Williamson Ether Synthesis. University of Wisconsin-Green Bay.
- Williamson Ether Synthesis reaction. BYJU'S.
- The Williamson Ether Synthesis. Chemistry Steps.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
- SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES. IJCRT.org.
- A Brief Study on Pharmacological Activity of Pyrimidine Derivatives. ResearchGate.
- Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI.
- Williamson ether synthesis. Wikipedia.
- (PDF) Pharmacoligical activity and synthesis of pyrimidine and their derivative a review. ResearchGate.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate.
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrimidine-Based Antivirals Utilizing Chloromethyl Intermediates
Introduction: The Strategic Role of Chloromethyl Intermediates in Antiviral Drug Development
Pyrimidine scaffolds are a cornerstone in the architecture of numerous antiviral therapeutics, primarily due to their fundamental role as components of nucleic acids.[1][2][3] Antiviral agents derived from pyrimidines often function by interfering with viral DNA or RNA synthesis, thereby halting replication.[1][2] The strategic chemical modification of the pyrimidine ring is a key endeavor in medicinal chemistry, aimed at enhancing the potency, selectivity, and pharmacokinetic profile of these drugs.[1] Among the versatile synthetic handles available, the chloromethyl group stands out for its utility in elaborating the pyrimidine core.
This guide provides a comprehensive overview of the synthesis of pyrimidine-based antiviral agents with a focus on the strategic application of chloromethyl intermediates. We will delve into the fundamental principles of pyrimidine chloromethylation, present detailed, field-proven protocols, and discuss the subsequent derivatization of these key intermediates. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug discovery and development efforts.
Core Principles: The Chemistry of Pyrimidine Chloromethylation
The introduction of a chloromethyl group onto a pyrimidine ring is typically achieved through electrophilic aromatic substitution.[4] The pyrimidine ring itself is electron-deficient, which can make direct electrophilic substitution challenging.[4] Therefore, the reaction often requires activating groups on the ring or specific, sometimes forcing, reaction conditions. The C-5 position of the uracil ring is generally the most susceptible to this type of electrophilic attack.[4]
A common and classical method for this transformation is the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride.[4][5] The reaction proceeds through the in-situ generation of a highly electrophilic species, likely a chloromethyl cation or a related equivalent, which is then attacked by the electron-rich C-5 position of the pyrimidine.[4]
Mechanism: Electrophilic Chloromethylation of Uracil
Caption: Electrophilic substitution at the C-5 position of uracil.
More reactive and potent chloromethylating agents like chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCOME) can also be employed, though their use necessitates stringent safety protocols due to their hazardous nature.[4] The choice of reagent is critical and depends on the specific substrate, desired product, and reaction efficiency.[4]
Another pivotal chloromethyl intermediate is 2-(chloromethyl)pyrimidine hydrochloride. This compound serves as a versatile building block, where the chloromethyl group is highly susceptible to nucleophilic substitution (SN2) reactions.[6] This allows for the facile introduction of a wide array of functional groups at the 2-position of the pyrimidine ring, a common strategy in the diversification of potential drug candidates.[6]
Experimental Protocols
The following protocols are representative examples of the synthesis and application of chloromethyl pyrimidine intermediates. All operations involving chloromethylating agents must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 5-Chloromethyluracil via Blanc Chloromethylation
This protocol details a classic method for introducing a chloromethyl group at the C-5 position of uracil.[4]
Materials:
-
Uracil
-
Concentrated Hydrochloric Acid (HCl)
-
Aqueous Formaldehyde (37%)
-
Water
-
Standard laboratory glassware for reflux
Procedure:
-
To a suspension of uracil (1 equivalent) in water, add concentrated hydrochloric acid.
-
To this mixture, add aqueous formaldehyde (37%).
-
Heat the reaction mixture to reflux for 2 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the collected solid with water and dry to yield 5-chloromethyluracil.[4]
In-Process Controls:
-
Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives
This protocol outlines the N-alkylation of anilines using 2-(chloromethyl)pyrimidine hydrochloride, demonstrating its utility as a synthetic intermediate.[6]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Ice-cold water
-
Brine solution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.[6]
-
Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[6]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[6]
Synthetic Workflow: From Intermediate to Diversified Derivatives
Caption: General workflow for diversifying pyrimidine scaffolds.
Data Presentation: Comparative Analysis of Chloromethylation
The choice of chloromethylating agent can significantly impact the reaction outcome. The following table summarizes a comparison of different agents for the functionalization of pyrimidines.
| Chloromethylating Agent | Pyrimidine Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formaldehyde (37% aq.) / HCl (conc.) | Uracil | 5-Chloromethyluracil | Water | Reflux | 2 | 45 | [4] |
| Chloromethyl Methyl Ether (CMME) | 4-Methyluracil | bis-(4-methyl-2,6-dioxypyrimidyl-5)-methane* | Glacial Acetic Acid | Reflux | 7.5 | - | [4] |
*Note: In this specific case with CMME and 4-methyluracil, a bis-substituted methane product was observed, highlighting how different reagents can lead to different products.[4]
Case Studies in Antiviral Synthesis
While a direct, one-step chloromethylation is not always the primary route for all pyrimidine-based antivirals, the underlying principle of C-C or C-heteroatom bond formation at key positions of the pyrimidine ring is central.
Brivudine: The synthesis of Brivudine, a potent antiviral for herpes zoster, often involves the elaboration of a two-carbon unit at the C5 position of a 2'-deoxyuridine scaffold.[7] One approach involves reacting 2'-deoxyuridine with paraformaldehyde, which introduces a hydroxymethyl group that can be further functionalized.[7][8] This initial step is conceptually similar to the generation of a reactive one-carbon electrophile in chloromethylation.
Tegafur: Tegafur, a prodrug of 5-fluorouracil, is synthesized by the alkylation of 5-fluorouracil.[9] Modern protocols often involve the reaction of 5-fluorouracil with tetrahydrofuran derivatives under various catalytic conditions to form the N-alkylated product.[10]
Conclusion and Future Perspectives
Chloromethyl intermediates are invaluable tools in the synthesis of pyrimidine-based antiviral agents. They provide a reliable and versatile handle for the structural modification and diversification of the pyrimidine core. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals. As our understanding of viral pathogenesis deepens, the continued innovation in synthetic methodologies, including the strategic use of reactive intermediates like chloromethyl pyrimidines, will be paramount in the development of the next generation of antiviral therapeutics.
References
- A Comparative Analysis of Chloromethylating Agents for Pyrimidine Functionaliz
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways - ResearchG
- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives - ResearchG
- An In-Depth Technical Guide to the Synthesis of Brivudine: Pathways and Starting M
- TEGAFUR - New Drug Approvals.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- A process for the preparation of brivudine - Google P
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - MDPI.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.
- Blanc chloromethyl
- The preparation method of bromfuridine - Google P
- Preparation method of tegafur - Google P
- Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU)
- Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections.
- Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions - ResearchG
- Application of Chloromethyl Methyl Ether in the Synthesis of Complex Drug Intermedi
- Modifications at the C(5) position of pyrimidine nucleosides - MOST Wiedzy.
- Method for synthesizing 2'-O-substituted pyrimidine nucleosides - Google P
- Tegafur derivative and preparation method and application thereof - Google P
- New procedure for the chlorination of pyrimidine and purine nucleosides - OSTI.GOV.
- Improvement of synthetic route of brivudine - 中国药科大学招投标办公室.
- Recent Advances in Pyrimidine-Based Drugs - PMC.
- Inhibitors of pyrimidine synthesis synergize with N4-hydroxycytidine to diminish influenza virus replic
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- 9. researchgate.net [researchgate.net]
- 10. CN110655506A - Preparation method of tegafur - Google Patents [patents.google.com]
Application Note: Analytical Techniques for Monitoring Nucleophilic Substitution of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Reactivity Profile
In the landscape of modern drug discovery, functionalized pyrimidines serve as critical scaffolds, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is a highly versatile electrophilic building block. Its utility is driven by two distinct structural features:
-
The Chloromethyl Group (C2 Position): The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to bimolecular nucleophilic substitution (SN2) by amines, thiols, and alkoxides [1].
-
The 4-Fluorophenyl Group (C4 Position): The incorporation of a fluorine atom provides a unique, highly sensitive handle for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy, while the extended conjugated system ensures robust UV absorbance for liquid chromatography (LC) tracking.
This application note details the analytical strategies required to accurately monitor the SN2 reactions of this building block, ensuring high-yield synthesis while minimizing side reactions such as nucleophilic aromatic substitution (SNAr) or substrate decomposition.
Analytical Strategy & Rationale
As a Senior Application Scientist, I emphasize that effective reaction monitoring is not merely about observing product formation; it is about understanding the kinetic profile and mechanistically validating the transformation. We employ a tri-modal analytical approach:
A. LC-MS (ESI+): Isotopic Cluster Tracking
The starting material contains a single chlorine atom, which exists naturally as 35 Cl and 37 Cl isotopes in a ~3:1 ratio. In positive Electrospray Ionization (ESI+), the intact starting material exhibits a distinct [M+H] + doublet at m/z 223 and 225 [1].
-
Causality: Upon successful SN2 displacement of the chloride leaving group by a nucleophile (e.g., morpholine), this 3:1 isotopic cluster permanently disappears. The emergence of a singular [M+H] + peak corresponding to the product mass (e.g., m/z 274 for the morpholine adduct) provides unambiguous, self-validating proof of substitution.
B. 19 F NMR: In Situ Kinetic Profiling
Fluorine-19 NMR is an exceptionally powerful tool for reaction monitoring because it boasts 100% natural abundance, high sensitivity, and a complete absence of background signals from typical organic solvents [2].
-
Causality: As the chloromethyl group at the C2 position is converted to a different functional group (e.g., an aminomethyl group), the inductive and resonance effects transmitted through the pyrimidine core change subtly. This alters the electronic environment of the fluorine atom on the C4-phenyl ring, resulting in a quantifiable change in the 19 F chemical shift. This allows for real-time, non-destructive kinetic profiling without the need for chromatographic separation.
C. HPLC-UV: Isosbestic Point Analysis
The conjugated fluorophenyl-pyrimidine system absorbs strongly at 254 nm. By monitoring the reaction via High-Performance Liquid Chromatography (HPLC), the consumption of the starting material and the formation of the product can be tracked. The presence of an isosbestic point in overlaid UV spectra (if monitored via a Photodiode Array, PDA) confirms a clean A → B transformation without stable intermediates.
Data Presentation: Analytical Parameters
Table 1: Physicochemical and Analytical Parameters
| Parameter | 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine | Morpholine Substituted Product (Model) |
| Molecular Formula | C 11 H 8 ClFN 2 | C 15 H 16 FN 3 O |
| Exact Mass | 222.036 | 273.128 |
| LC-MS [M+H] + | m/z 223 / 225 (3:1 ratio) | m/z 274 (Singlet) |
| UV λmax | ~254 nm, ~280 nm | ~254 nm, ~285 nm |
| 19 F NMR Shift | Reference baseline ( δ0 ) | δ0±Δ (Dependent on solvent) |
Experimental Protocols
Protocol 1: Model SN2 Amination Reaction Setup
This protocol utilizes morpholine to demonstrate a self-validating SN2 monitoring workflow.
-
Preparation: In an oven-dried 10 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq, 0.5 mmol) in 2.5 mL of anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Base Addition: Add anhydrous potassium carbonate (K 2 CO 3 , 2.0 eq) to act as a non-nucleophilic acid scavenger.
-
Nucleophile Addition: Add morpholine (1.2 eq, 0.6 mmol) dropwise at room temperature.
-
Initiation: Heat the reaction mixture to 60 °C using a thermostated oil bath.
Protocol 2: LC-MS Reaction Monitoring Workflow
Designed for Multiple Injections in a Single Experimental Run (MISER) or standard aliquot tracking [3].
-
Baseline Establishment: Before adding the nucleophile, withdraw a 10 µL aliquot of the starting material solution. Dilute in 1 mL of LC-MS grade Methanol. Inject to establish the exact retention time and confirm the m/z 223/225 (3:1) signature.
-
Aliquot Sampling: At t=15,30,60, and 120 minutes, withdraw 10 µL aliquots from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into a vial containing 1 mL of cold Methanol/Water (50:50 v/v) to halt the reaction. Filter through a 0.22 µm PTFE syringe filter to remove suspended K 2 CO 3 .
-
Analysis: Run a fast gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 3 minutes) on a C18 column.
-
Validation: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) for m/z 223/225 reaches baseline, and the EIC for m/z 274 plateaus.
Protocol 3: In Situ 19 F NMR Kinetic Profiling
For continuous, real-time monitoring without aliquot withdrawal.
-
Sample Preparation: Dissolve the starting material (0.1 mmol) in 0.5 mL of deuterated solvent (e.g., CD 3 CN) directly in a standard 5 mm NMR tube.
-
Internal Standard: Add 1.0 µL of α,α,α -trifluorotoluene as an internal chemical shift and integration reference.
-
Reaction Initiation: Add morpholine (1.2 eq) and a soluble organic base (e.g., DIPEA, 1.5 eq) directly to the NMR tube. Cap, seal, and invert to mix.
-
Acquisition: Insert the tube into the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 40 °C). Set up a pseudo-2D kinetic experiment acquiring a 19 F spectrum every 2 minutes.
-
Data Processing: Plot the integration of the starting material's 19 F peak (decaying) versus the product's 19 F peak (growing) over time to extract the pseudo-first-order rate constant ( kobs ).
Visualizations
Diagram 1: Analytical Decision Tree for Reaction Monitoring
Caption: Decision tree for monitoring S_N2 reactions using LC-MS isotopic cluster tracking and 19F NMR.
Diagram 2: Mechanistic and Analytical Signal Pathway
Caption: Mechanistic pathway of the S_N2 substitution correlating with distinct LC-MS and NMR signal shifts.
References
-
Hammarback, L. A., et al. "Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect: Kinetic Analysis by In Situ Infrared Spectroscopic Analysis and Time-Resolved 19F NMR." White Rose Research Online. Available at: [Link]
-
Welch, C. J., et al. "Facile kinetic profiling of chemical reactions using MISER chromatographic analysis." ResearchGate. Available at:[Link]
Pyrimidine Synthesis Technical Support Center: Troubleshooting & FAQs
Welcome to the Pyrimidine Synthesis Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals. Here, we dissect the mechanistic causality behind common side reactions in pyrimidine synthesis and provide self-validating, field-proven protocols to ensure high yield and purity.
Section 1: Multicomponent Condensations (The Biginelli Reaction)
FAQ 1: Why am I getting Knoevenagel condensation byproducts instead of my target dihydropyrimidinone (DHPM)?
Causality Analysis: The Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea[1]. The desired mechanistic pathway requires the initial condensation of the aldehyde and urea to form a highly electrophilic N-acyliminium ion intermediate, which is subsequently attacked by the β-ketoester enol[2].
However, if the aldehyde reacts directly with the active methylene of the β-ketoester faster than it reacts with urea, it forms an α,β-unsaturated dicarbonyl compound via the Knoevenagel condensation pathway[1]. This side reaction consumes your starting materials, resulting in severely diminished DHPM yields.
Solution: Shift the kinetic equilibrium by utilizing a Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃, or Cu(II) salts). Lewis acids preferentially activate the aldehyde carbonyl group for nucleophilic attack by urea, forcing the formation of the crucial iminium intermediate and outcompeting the Knoevenagel pathway[3]. Additionally, using a slight stoichiometric excess of urea (1.2–1.5 eq) further drives the equilibrium toward the desired intermediate[4].
Protocol: Optimized Lewis Acid-Catalyzed Biginelli Synthesis
-
Preparation: In a flame-dried round-bottom flask, combine the aryl aldehyde (10.0 mmol), β-ketoester (10.0 mmol), and urea (15.0 mmol — 1.5 eq excess).
-
Catalyst Addition: Add 5 mol% of Yb(OTf)₃ or InCl₃ as the Lewis acid catalyst.
-
Solvent & Heating: Add 10 mL of anhydrous acetonitrile. Heat the mixture to reflux (80°C) for 2–4 hours.
-
Monitoring: Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3).
-
Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the precipitated DHPM product and recrystallize from hot ethanol to remove any trace Knoevenagel adducts.
Logical flow of the Biginelli reaction highlighting the desired pathway vs the Knoevenagel byproduct.
Section 2: Regioselectivity in Pyrimidine Alkylation
FAQ 2: When alkylating 4-(trifluoromethyl)pyrimidin-2(1H)-ones, I am obtaining an inseparable mixture of N-alkylated and O-alkylated products. How can I strictly control the regioselectivity?
Causality Analysis: Pyrimidinones act as ambident nucleophiles, meaning alkylation can occur either at the nitrogen (N1/N3) or the exocyclic oxygen. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles and polar aprotic solvents favor O-alkylation (kinetic control)[5]. Conversely, soft electrophiles and protic or non-polar solvents favor N-alkylation (thermodynamic control)[5].
Furthermore, the substituents on the pyrimidine ring heavily dictate the outcome. Bulky or aromatizing substituents at the 6-position cause severe steric hindrance at the N1 position, heavily favoring O-alkylation[6].
Table 1: Key Factors Influencing Pyrimidine Alkylation Regioselectivity
| Parameter | Favors N-Alkylation | Favors O-Alkylation |
| Alkylating Agent | Soft (Alkyl iodides, bromides) | Hard (Alkyl sulfates, tosylates) |
| Solvent Polarity | Nonpolar or Protic (EtOH, Toluene) | Polar Aprotic (DMF, MeCN, Acetone) |
| Temperature | Higher Temperature (Thermodynamic) | Lower Temperature (Kinetic) |
| Steric Hindrance (C6) | Unsubstituted or small groups | Bulky/Aryl substituents at C6 |
Protocol: Selective O-Alkylation of Pyrimidinones
-
Preparation: To a flame-dried round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3.0 mmol) and anhydrous K₂CO₃ (3.0 mmol)[5].
-
Solvent: Suspend the mixture in 10 mL of anhydrous acetonitrile (MeCN)[6].
-
Electrophile Addition: Dropwise add a hard alkylating agent (e.g., 5-bromo enone or alkyl tosylate, 3.0 mmol) at 0°C.
-
Reaction: Warm the vessel to room temperature, then reflux for 2 hours. The combination of a bulky C6 substituent, K₂CO₃ base, and polar aprotic MeCN will drive exclusive O-alkylation[6].
-
Workup: Evaporate the solvent under vacuum. Dissolve the residue in CH₂Cl₂ (20 mL), wash with distilled water (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure O-alkylated isomer.
Section 3: Halogenation of Pyrimidones (POCl₃ Reactions)
FAQ 3: My conversion of hydroxypyrimidines to chloropyrimidines using POCl₃ yields dark, tarry decomposition products and incomplete chlorination. How can I safely scale this up and avoid degradation?
Causality Analysis: Traditional protocols utilize a massive excess of phosphorus oxychloride (POCl₃) as both the reagent and the solvent at reflux temperatures. Prolonged heating in this highly acidic, unbuffered environment leads to substrate degradation and tar formation[7]. Additionally, quenching a large excess of POCl₃ during the workup phase causes violent, exothermic hydrolysis, which can degrade the newly formed chloropyrimidine back into the starting hydroxypyrimidine[8].
Solution: Transition to a large-scale, solvent-free protocol using equimolar POCl₃ in a sealed reactor. By using exactly one equivalent of POCl₃ per hydroxyl group, you eliminate the need for a dangerous quench. Adding one equivalent of a tertiary amine (like pyridine) acts as an HCl scavenger, buffering the system and completely preventing acid-catalyzed decomposition[8].
Protocol: Large-Scale Solvent-Free Chlorination
-
Setup: In a heavy-walled sealed reactor (e.g., a pressure vessel), add the hydroxypyrimidine substrate (0.3 mol).
-
Reagent Addition: Add exactly 1.0 equivalent of fresh POCl₃ per hydroxyl group and 1.0 equivalent of anhydrous pyridine[8]. Do not add any additional solvent.
-
Heating: Seal the reactor and heat to 140–160°C for exactly 2 hours[7][8]. The internal pressure facilitates complete conversion without the need for excess reagent.
-
Quenching: Cool the reactor completely to room temperature. Carefully vent any residual pressure.
-
Workup: Slowly pour the mixture into crushed ice and cold water. Adjust the pH to 8–9 using cold aqueous NaOH or ammonia. Filter the precipitated solid chloropyrimidine and wash with cold water.
Workflow for the solvent-free, equimolar POCl3 chlorination to prevent exothermic tar formation.
References
- BenchChem. "An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis". Source: benchchem.com.
- Wikipedia. "Biginelli reaction". Source: wikipedia.org.
- BenchChem. "A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis". Source: benchchem.com.
- ACS Publications. "Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones". Source: acs.org.
- PMC. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Source: nih.gov.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine derivatives
Welcome to the Technical Support Center: Advanced Purification Strategies Target Compound: 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine derivatives Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Core Mechanistic Challenge: Why is Purification Difficult?
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is a highly versatile building block, but its purification is notoriously challenging due to the conflicting physicochemical properties of its functional groups.
The pyrimidine ring is electron-withdrawing and basic, which causes strong hydrogen-bonding interactions with standard chromatographic stationary phases, leading to severe peak tailing[1]. Simultaneously, the chloromethyl group at the 2-position is highly susceptible to nucleophilic attack and solvolysis[2]. When exposed to the acidic silanol groups (Si-OH) and adsorbed water present in standard silica gel, the compound undergoes rapid acid-catalyzed hydrolysis, converting the reactive chloromethyl group into an undesired hydroxymethyl byproduct[3].
Mechanism of chloromethyl degradation on standard acidic silica gel.
Troubleshooting & FAQs
Q1: My compound degrades into a highly polar baseline spot during flash chromatography. How do I prevent this? A1: The polar spot is likely the hydrolyzed hydroxymethyl derivative. Standard silica gel is too acidic for this compound[3]. You must neutralize the stationary phase. Pre-treat your silica gel column with an eluent containing 1–2% triethylamine (TEA)[3]. The TEA irreversibly binds to the highly acidic silanol sites, preventing them from catalyzing the hydrolysis of your chloromethyl group. Alternatively, switch to Neutral Alumina, which lacks these acidic protons[3].
Q2: I am using Preparative HPLC. My product fractions show significant degradation after lyophilization. What went wrong? A2: Standard Reverse-Phase HPLC (RPC) mobile phases often utilize 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve the peak shape of basic pyrimidines[1]. However, leaving a chloromethyl pyrimidine in an acidic aqueous solution for hours during fraction collection and freezing will cause hydrolysis. Solution: Switch to a neutral volatile buffer (e.g., 10 mM Ammonium Acetate) or perform the separation at a strictly controlled pH of 7.0. Immediately freeze and lyophilize fractions upon collection to minimize aqueous exposure time.
Q3: I tried to recrystallize the crude material from ethanol, but I recovered a different compound. Why? A3: Ethanol is a nucleophile. Heating 2-(chloromethyl)pyrimidine derivatives in primary alcohols leads to the formation of ethoxymethyl ethers via nucleophilic substitution[2][4]. Solution: Never use nucleophilic solvents (water, methanol, ethanol) for the recrystallization of chloromethyl compounds. Use a strictly non-nucleophilic, aprotic solvent system such as Dichloromethane (DCM) and Hexane.
Q4: My compound is "oiling out" instead of crystallizing. How can I force nucleation? A4: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. To fix this, increase the volume of the non-polar anti-solvent (Hexane) slightly, and lower the temperature of the solution very slowly. Do not crash-cool the flask in an ice bath immediately. Adding a seed crystal of pure 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine will bypass the energy barrier for nucleation.
Quantitative Comparison of Purification Strategies
To optimize your workflow, compare the expected outcomes of various purification strategies below. Data is aggregated from standard process chemistry optimizations for reactive pyrimidines.
| Purification Strategy | Typical Yield (%) | Purity Achieved (%) | Primary Advantage | Primary Limitation |
| Standard Silica Gel | 30–50% | 85–90% | Highly accessible | Severe on-column hydrolysis |
| TEA-Neutralized Silica | 75–90% | 95–98% | Prevents acid hydrolysis | Trace TEA contamination |
| Neutral Alumina | 70–85% | 92–96% | No pre-treatment needed | Lower resolution than silica |
| Recrystallization | 50–70% | >99% | Highest purity, scalable | Prone to "oiling out" |
Purification Decision Workflow
Decision matrix for isolating 2-(chloromethyl)pyrimidine derivatives.
Validated Experimental Protocols
Protocol A: TEA-Neutralized Silica Gel Flash Chromatography
This self-validating protocol ensures the acidic sites of silica are blocked prior to introducing the sensitive chloromethyl group[3].
-
Solvent Preparation: Prepare your mobile phase based on prior TLC optimization (e.g., 90:10 Hexane:Ethyl Acetate). Prepare a separate "Deactivation Batch" of this solvent containing 1% (v/v) Triethylamine (TEA).
-
Column Packing: Slurry pack the silica gel column using the TEA-spiked "Deactivation Batch".
-
Deactivation Flush: Flush the packed column with 3 Column Volumes (CV) of the TEA-spiked solvent. Validation Check: The eluent coming off the column should test basic on pH paper.
-
Equilibration: Flush the column with 2 CV of your standard, TEA-free mobile phase to remove excess, unbound TEA from the interstitial volume.
-
Sample Loading: Dissolve the crude 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine in a minimum amount of DCM. Dry-load the sample onto Celite (NOT silica gel, to minimize contact time with acidic media) and apply to the top of the column.
-
Elution: Elute using the standard TEA-free solvent system. Monitor fractions via TLC (UV 254 nm).
Protocol B: Non-Nucleophilic Recrystallization
Designed to prevent solvolysis while achieving >99% purity for biological assays or downstream coupling.
-
Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling Dichloromethane (DCM) until the solid just dissolves.
-
Anti-Solvent Addition: While maintaining gentle heating, add hot Hexane dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity).
-
Clarification: Add exactly 1–2 drops of DCM until the solution becomes perfectly clear again.
-
Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Crucial: Do not agitate the flask, as this promotes the formation of an oil rather than a crystal lattice.
-
Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to drive the remaining product out of the solution.
-
Isolation: Filter the crystals rapidly via a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane and dry under high vacuum.
References
-
Pękala, K. et al. "A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma." PubMed Central (PMC). Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling of Fluorinated Pyrimidines
Welcome to the Application Scientist Technical Support Center. Working with fluorinated pyrimidines (such as 2-chloro-5-fluoropyrimidine or 2,4-dichloro-5-fluoropyrimidine) presents unique mechanistic challenges in drug development and materials science.
The highly electronegative fluorine atom withdraws electron density from the pyrimidine core via inductive effects, significantly altering the bond dissociation energies and the oxidative addition rates of adjacent carbon-halogen bonds. This guide provides field-proven troubleshooting strategies, validated protocols, and a causal framework for selecting the right palladium catalysts for your Suzuki-Miyaura and Buchwald-Hartwig workflows.
Diagnostic Overview: The "Fluorine Effect"
Before troubleshooting a failed reaction, it is critical to understand why fluorine complicates pyrimidine cross-coupling:
-
Hyper-Electrophilicity: Fluorine at the C5 position makes the C2 and C4 positions highly susceptible to both oxidative addition and competing Nucleophilic Aromatic Substitution (SNAr) 1.
-
Protodehalogenation: The electron-deficient nature of the Pd(II)-aryl intermediate increases its lifetime. If transmetalation is sluggish, the intermediate is prone to protodehalogenation (reduction of the C-Cl bond to C-H).
-
C–F Bond Activation: While C–F bonds are thermodynamically strong (~116 kcal/mol), highly electron-rich Pd(0) or Ni(0) catalysts can inadvertently insert into the C–F bond instead of the target C–Cl/C–Br bond, leading to unwanted defluorination 2.
Catalyst Selection Matrix
To prevent downstream failures, catalyst and ligand selection must be tailored to the specific electronic demands of the fluorinated substrate. The table below summarizes quantitative parameters and optimal catalyst systems for common transformations.
| Reaction Type | Substrate | Target Bond | Recommended Catalyst System | Base / Solvent | Key Mechanistic Advantage |
| Suzuki-Miyaura | 2-Chloro-5-fluoropyrimidine | C2–Cl | Pd(dppf)Cl₂ (1–3 mol%) | Na₂CO₃ / Toluene:EtOH:H₂O | Bidentate ligand enforces cis-geometry, accelerating transmetalation and suppressing protodehalogenation 3. |
| Suzuki-Miyaura | 2,4-Dichloro-5-fluoropyrimidine | C4–Cl (Regioselective) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / 1,4-Dioxane:H₂O | Mild monodentate system allows strict kinetic control for C4 insertion over C2 insertion 4. |
| Buchwald-Hartwig | 5-Fluoro-2-iodopyrimidine | C2–I | Pd₂(dba)₃ + XPhos / BINAP | NaOtBu / Toluene | Bulky, electron-rich biaryl phosphine accelerates reductive elimination, preventing amine binding to Pd 5. |
| Buchwald-Hartwig | 2-Chloro-5-fluoropyrimidine | C2–Cl | BrettPhos Pd G3 (2 mol%) | LiHMDS / THF | Highly active precatalyst ensures rapid oxidative addition into the stubborn C–Cl bond of electron-deficient rings. |
Interactive Troubleshooting & FAQs
Q1: I am observing significant protodehalogenation (reduction of the C–Cl bond to C–H) during my Suzuki-Miyaura coupling of 2-chloro-5-fluoropyrimidine. How do I fix this? Causality & Solution: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of competitive protonation of the Pd(II)-aryl intermediate. The electron-withdrawing fluorine stabilizes the Pd(II) intermediate, inadvertently giving it more time to undergo side reactions. Fix: Accelerate transmetalation by switching to a more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃) or increasing the water content in your solvent mixture to better activate the boronic acid. Alternatively, switch from Pd(PPh₃)₄ to a bidentate catalyst like Pd(dppf)Cl₂, which enforces a cis-geometry that favors rapid transmetalation and reductive elimination.
Q2: When coupling 2,4-dichloro-5-fluoropyrimidine, I get an inseparable mixture of C2-coupled, C4-coupled, and bis-coupled products. How do I control regioselectivity? Causality & Solution: The C4 position is inherently more electrophilic than the C2 position due to the ortho/para-directing resonance effects of the ring nitrogens and the inductive pull of the adjacent C5-fluorine. Fix: Exploit kinetic control. Run the reaction at lower temperatures (room temperature to 40 °C) using exactly 1.0 equivalent of the boronic acid. Use a less active catalyst like Pd(PPh₃)₄ to selectively target the more reactive C4–Cl bond 4.
Q3: My Buchwald-Hartwig amination with a secondary amine and 5-fluoro-2-bromopyrimidine is stalling at 30% conversion. The catalyst seems to be dying. Causality & Solution: Pyrimidines are basic and can coordinate to the empty orbitals of the palladium catalyst, forming off-cycle, inactive Pd-bis(pyrimidine) complexes. Furthermore, secondary amines require a large bite angle to undergo reductive elimination. Fix: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or a pre-formed palladacycle like RuPhos Pd G3. The extreme steric bulk of XPhos prevents the pyrimidine nitrogens from poisoning the catalyst and physically forces the amine and pyrimidine groups together, accelerating reductive elimination 5.
Q4: Is there a risk of defluorination (C–F activation) during these cross-couplings? Causality & Solution: Yes. While C–F bonds are strong, highly electron-rich metals (like Ni(0) or Pd(0) with trialkylphosphines) can undergo oxidative addition into the C–F bond 2. Fix: Avoid zero-valent Nickel catalysts (e.g., Ni(cod)₂) and highly electron-donating trialkylphosphines (like PCy₃) unless C–F activation is your explicit goal. Stick to Pd(II) precatalysts with arylphosphines or ferrocene-based ligands.
Validated Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-5-fluoropyrimidine
Self-Validating System: This protocol relies on strict stoichiometric control and low-temperature kinetics to ensure C4-selectivity. Built-in LC-MS checks prevent the sacrifice of regioselectivity.
-
Preparation: In an oven-dried Schlenk flask, combine 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) and the arylboronic acid (1.05 equiv).
-
Causality: Limiting the boronic acid strictly to 1.05 equivalents prevents over-coupling to the bis-adduct.
-
-
Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).
-
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the suspension via three freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II)-peroxo species, halting the catalytic cycle.
-
-
Reaction & Validation: Stir the mixture at 40 °C for 12 hours. Monitor by LC-MS. You should observe the mass of the C4-coupled product. If starting material remains, do not increase the temperature (which sacrifices regioselectivity); instead, add an additional 1 mol% of degassed catalyst.
-
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyrimidine
Self-Validating System: Uses a G3 precatalyst to ensure 100% active Pd(0) generation without requiring high temperatures that degrade the pyrimidine.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with 2-chloro-5-fluoropyrimidine (1.0 equiv), the desired amine (1.2 equiv), BrettPhos Pd G3 (2 mol%), and NaOtBu (1.5 equiv).
-
Solvent: Add anhydrous, degassed Toluene (0.2 M).
-
Reaction: Seal the vial, remove from the glovebox, and heat to 80 °C for 4 hours.
-
Causality: The G3 precatalyst rapidly activates at room temperature, releasing the active L-Pd(0) species. This ensures the catalyst is fully active and ready before the fluorinated pyrimidine can undergo unwanted thermal degradation.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific mechanistic steps where the fluorine substituent intervenes and where catalyst selection dictates success or failure.
Pd-catalyzed cross-coupling cycle highlighting intervention points for fluorinated pyrimidines.
References
-
Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation To Access Fluorinated Building Blocks Source: ACS Publications (Chemical Reviews) URL:[Link]
-
Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Synthesis of reagents R1–R8. (i) 2,4-Dichloro-5-fluoropyrimidine Source: ResearchGate URL:[Link]
-
New Fluorinated 1,3-Vinylogous Amidines as Versatile Intermediates: Synthesis of Fluorinated Pyrimidin-2(1H)-ones Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Overcoming Pyrimidine Intermediate Insolubility
Foreword from the Senior Application Scientist Welcome to the Advanced Synthesis Support Center. If you are working with pyrimidine derivatives—particularly those substituted with amino, hydroxyl, or mercapto groups—you have likely encountered the dreaded "brick dust" phenomenon. These intermediates often exhibit severe insolubility across standard organic solvents.
The causality behind this is thermodynamic: pyrimidines readily engage in lactam-lactim or thione-thiol tautomerism[1]. This structural dynamic creates a rigid, planar architecture that forms extensive intermolecular hydrogen-bonding networks. When combined with strong π−π stacking, the crystal lattice energy becomes exceptionally high[1]. To solubilize these compounds, we must thermodynamically disrupt this lattice—either through specialized solvation dynamics or targeted covalent modification.
Below is our comprehensive troubleshooting guide to help you break the lattice and keep your syntheses moving forward.
Logical troubleshooting pathways for resolving pyrimidine intermediate insolubility.
Frequently Asked Questions & Troubleshooting Guides
Q1: My pyrimidine intermediate crashes out of every standard organic solvent (DCM, EtOAc, THF). How can I solubilize it without altering its chemical structure?
The Solution: Hexafluoroisopropanol (HFIP) When standard aprotic solvents fail, you must switch to a solvent capable of out-competing the pyrimidine's internal hydrogen-bonding network. Hexafluoroisopropanol (HFIP) is widely considered a "magical solvent" for this exact purpose[2].
The Causality: HFIP possesses an extremely high hydrogen-bond donor capacity (Kamlet-Taft α value) and forms dynamic microclusters in solution[3]. These microclusters aggressively donate hydrogen bonds to the nitrogen atoms and exocyclic oxygens of the pyrimidine ring, effectively unzipping the crystal lattice[4]. Furthermore, its strong electron-withdrawing trifluoromethyl groups render it highly non-nucleophilic, meaning it will not interfere with electrophilic reagents or metal-catalyzed cross-couplings[4][5]. In fact, HFIP frequently lowers the activation energy of transition-metal catalyzed reactions by stabilizing cationic intermediates[5][6].
Quantitative Solvent Comparison for Pyrimidine Solubilization
| Solvent | Dielectric Constant (ε) | H-Bond Donor Capacity (α) | Boiling Point (°C) | Solubilizing Mechanism & Efficacy for Pyrimidines |
| Dichloromethane (DCM) | 8.93 | 0.30 | 39.6 | Poor: Cannot disrupt strong H-bond networks or π−π stacking. |
| Dimethylformamide (DMF) | 36.7 | 0.00 | 153.0 | Moderate: Acts as an H-bond acceptor, but high boiling point complicates isolation. |
| Trifluoroethanol (TFE) | 26.1 | 1.51 | 78.1 | Good: Cheaper alternative to HFIP, but less potent H-bond donor. |
| Hexafluoroisopropanol (HFIP) | 16.7 | 1.96 | 58.2 | Excellent: Extreme H-bond donor; disrupts lattice; easily evaporated[4]. |
Q2: HFIP is too expensive for my scale-up, and my downstream reactions require non-polar solvents. What is the next best approach?
The Solution: Transient Protecting Groups (Trityl or Boc) If you cannot change the solvent, you must change the molecule. By installing a bulky, lipophilic protecting group on the exocyclic amines or hydroxyls of your pyrimidine, you fundamentally alter its physical properties[7][8].
The Causality: Protecting groups like Triphenylmethyl (Trityl/Trt) or tert-Butyloxycarbonyl (Boc) serve a dual purpose. First, they chemically mask the primary hydrogen-bond donors, preventing the formation of intermolecular networks[7]. Second, the massive steric bulk of a group like Trityl forces the pyrimidine rings out of planar alignment. This completely destroys the π−π stacking interactions, drastically lowering the lattice energy and rendering the intermediate highly soluble in cheap solvents like DCM or toluene[8][9].
Step-by-step workflow for the tritylation of exocyclic pyrimidine amines.
Protocol: Self-Validating Tritylation of a Refractory Aminopyrimidine
-
Suspension: Suspend the insoluble aminopyrimidine intermediate in anhydrous DCM (0.1 M). Note: The mixture will be highly heterogeneous.
-
Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tritylpyridinium intermediate, which is necessary to drive the reaction with the poorly nucleophilic, insoluble pyrimidine amine.
-
Electrophile Addition: Add 1.2 equivalents of Trityl chloride (Trt-Cl) portion-wise at 0 °C, then warm to room temperature.
-
Validation Checkpoint: Monitor the reaction flask. As the bulky trityl group covalently attaches, it breaks the lattice energy. You will visually observe the opaque "brick dust" suspension transition into a completely clear, homogeneous solution. This physical phase change is a self-validating indicator of successful conversion.
-
Isolation: Quench with saturated aqueous NaHCO3 . Extract with DCM. The lipophilic trityl group ensures the product remains entirely in the organic phase. Dry over Na2SO4 and concentrate. The Trt group can later be orthogonally removed using mild acid (e.g., TFA/DCM)[8][9].
Q3: My final pyrazolo-pyrimidine drug candidate is highly active in vitro but exhibits terrible aqueous solubility for biological assays. How can I formulate it?
The Solution: Prodrug Strategy via N-methylpiperazino Carbamates When dealing with late-stage drug candidates (such as dual Src/Abl inhibitors based on a pyrazolo[3,4-d]pyrimidine core), organic solvents are no longer viable for biological testing. If the compound is insoluble in aqueous media, it will fail to reach the target receptors, resulting in artificially low efficacy[10].
The Causality: To bypass this, you can utilize a prodrug strategy. By reacting the final pyrimidine with triphosgene to form a chlorocarbonate intermediate, you can subsequently attach an N-methylpiperazino group linked by an O-alkyl carbamate chain[10]. At physiological pH (7.4), the basic piperazine nitrogen becomes protonated, creating a highly water-soluble salt. Once administered, endogenous esterases cleave the carbamate linker, releasing the active, planar pyrimidine directly at the site of action[10].
References
-
EDA Complex‐Driven Desaturation of Heterocyclic Carbonyl Compounds Enabled by HFIP ResearchGate[Link]
-
Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation National Library of Medicine (NIH)[Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors National Library of Medicine (NIH)[Link]
-
Synthesis and reactivity of N-heterocyclic carbene (NHC) gold-fluoroalkoxide complexes RSC Publishing[Link]
-
Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations ACS Publications[Link]
-
Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives MDPI[Link]
-
The balance between intramolecular hydrogen bonding, polymer solubility and rigidity in single-chain polymeric nanoparticles RSC Publishing[Link]
-
13.10: Protecting Groups in Organic Synthesis Chemistry LibreTexts[Link]
-
Protecting group Wikipedia[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Synthesis and reactivity of N-heterocyclic carbene (NHC) gold-fluoroalkoxide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01402B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The balance between intramolecular hydrogen bonding, polymer solubility and rigidity in single-chain polymeric nanoparticles - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY00094J [pubs.rsc.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Work-Up of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine . As a bifunctional building block featuring a highly electrophilic chloromethyl group and a lipophilic fluorophenyl-substituted pyrimidine ring, it presents unique work-up challenges. This document provides field-proven troubleshooting strategies to prevent premature hydrolysis, eliminate genotoxic impurity carryover, and resolve emulsion formations.
Structural Causality & Work-Up Challenges
To design an effective work-up, one must first understand the intrinsic reactivity of the molecule. The electron-withdrawing nature of the pyrimidine ring activates the chloromethyl group toward nucleophilic attack, while the 4-fluorophenyl group drastically alters the molecule's solubility profile compared to unsubstituted analogs.
Caption: Logical relationship between structural features and work-up challenges.
Troubleshooting Guides
Issue 1: Unwanted Hydrolysis During Aqueous Work-Up
Symptom: LC-MS or NMR analysis of the isolated organic layer reveals a +18 Da mass shift, indicating the conversion of the chloromethyl group (-CH₂Cl) to a hydroxymethyl group (-CH₂OH). Causality: The chloromethyl group is an active electrophile. In the presence of water, particularly under basic or acidic conditions, it undergoes 1[1]. The electron-withdrawing pyrimidine ring further sensitizes this benzylic-like position to SN1/SN2 solvolysis. Resolution:
-
pH Control: Maintain the aqueous phase at strictly neutral conditions (pH 7.0–7.5) using a phosphate buffer rather than strong bases like NaOH or Na₂CO₃.
-
Thermal Control: Perform extractions at 0–5 °C to kinetically suppress the hydrolysis rate.
-
Solvent Exclusion: Never use protic solvents (e.g., Methanol, Ethanol) during the transfer or work-up phases, as they will cause irreversible solvolysis[1].
Issue 2: Carryover of Unreacted Starting Material
Symptom: The final product contains residual 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine, posing a severe risk as a Potentially Genotoxic Impurity (PGI). Causality: The lipophilic 4-fluorophenyl group significantly increases the compound's solubility in organic extraction solvents (like EtOAc or DCM). Simple aqueous washing will not partition this neutral, highly organic-soluble starting material into the aqueous layer[2]. Resolution:
-
Chemical Quenching: Introduce a secondary amine scavenger (e.g., diethylamine) 30 minutes before initiating the work-up. The scavenger reacts with the chloromethyl group, converting the lipophilic starting material into a highly polar, basic amine derivative[2].
-
Acidic Partitioning: Following the quench, a mild acidic wash (e.g., 5% citric acid) will protonate the newly formed amine byproduct, forcing it into the aqueous layer while your desired product remains in the organic phase.
Issue 3: Persistent Emulsions During Extraction
Symptom: A persistent, cloudy biphasic interface forms during liquid-liquid extraction, preventing clean phase separation. Causality: The target molecule acts as a mild surfactant due to its amphiphilic nature—combining a basic, hydrophilic pyrimidine nitrogen with a hydrophobic 4-fluorophenyl ring. Resolution:
-
Saturate the aqueous layer with NaCl (brine) to increase ionic strength, driving the organic solvent out of the aqueous phase ("salting out"). If insoluble pyrimidine byproducts precipitate and stabilize the emulsion, filter the entire biphasic mixture through a pad of Celite prior to separation.
Quantitative Data: Solubility & Stability Matrix
To ensure a self-validating work-up, adhere to the physicochemical parameters outlined below. Deviating from these validated conditions exponentially increases the risk of product loss.
| Parameter | Condition | Mechanistic Impact | Recommended Action |
| Aqueous pH | pH < 4 | Protonation of pyrimidine nitrogen; accelerates SN1-type hydrolysis. | Use neutral buffers (pH 7.0–7.5) for initial washes. |
| Aqueous pH | pH > 9 | Rapid SN2 displacement by hydroxide ions. | Avoid strong bases (NaOH, KOH, Na₂CO₃). |
| Temperature | > 25 °C | Exothermic degradation during quenching; accelerates hydrolysis. | Maintain 0–5 °C during aqueous additions[3]. |
| Solvent | MeOH / EtOH | Nucleophilic attack leading to solvolysis (ether formation). | Strictly avoid protic solvents during work-up[1]. |
| Solvent | DCM / IPAc | High solubility of the lipophilic fluorophenyl derivative; aprotic. | Ideal solvents for liquid-liquid extraction. |
Standardized Experimental Protocol
Protocol: Scavenger-Assisted Extractive Work-Up
Objective: To safely quench unreacted 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine and separate it from the desired product without inducing hydrolysis.
Caption: Optimized work-up and quenching workflow for chloromethyl pyrimidine derivatives.
Step-by-Step Methodology:
-
Chemical Quenching: Upon reaction completion, add 1.5 equivalents (relative to the initial starting material) of diethylamine directly to the crude reaction mixture. Stir at 20 °C for 30 minutes to ensure complete conversion of the chloromethyl group to the amine byproduct.
-
Thermal Dilution: Cool the reaction vessel to 0–5 °C using an ice-water bath. Dilute the mixture with 10 volumes of cold Dichloromethane (DCM) or Isopropyl Acetate (IPAc).
-
Neutral Partitioning: Add 10 volumes of cold 0.1 M Phosphate Buffer (pH 7.4). Stir vigorously for 5 minutes, transfer to a separatory funnel, and allow the layers to separate.
-
Acidic Wash (Byproduct Removal): Separate the organic layer and wash it with 5 volumes of cold 5% aqueous citric acid. Causality Note: This specific pH range 2[2], rendering it water-soluble and forcing it into the aqueous phase, while your less basic product remains in the organic phase.
-
Self-Validation Check: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate (eluent: 3:1 Hexanes/EtOAc). The organic layer must contain the UV-active product spot, while the aqueous layer should retain the baseline-stuck scavenged byproduct.
-
Drying & Concentration: Wash the organic layer with saturated aqueous NaCl (brine) to break micro-emulsions. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation[3].
Frequently Asked Questions (FAQs)
Q: Can I purify the crude mixture directly on silica gel without an aqueous work-up? A: Direct silica gel chromatography is strongly discouraged. The acidic nature of standard silica gel can catalyze the hydrolysis of the chloromethyl group on the column, leading to 4 of your fractions[4]. Always perform a neutral extractive work-up first.
Q: How does the 4-fluorophenyl substitution alter stability compared to unsubstituted 2-(chloromethyl)pyrimidine? A: The 4-fluorophenyl group provides steric shielding and increases overall lipophilicity, making the molecule slightly more stable to atmospheric moisture than the unsubstituted analog. However, the electron-withdrawing nature of the fluorine atom makes the pyrimidine ring more electron-deficient, maintaining extreme electrophilicity at the chloromethyl carbon.
References
-
Title: Technical Support Center: Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride | Source: Benchchem | URL: 2
-
Title: Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents | Source: Benchchem | URL: 1
-
Title: An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride | Source: Benchchem | URL: 3
-
Title: A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Source: d-nb.info | URL: 4
Sources
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of Pyrimidines
Welcome to the Application Science Help Desk. As researchers and drug development professionals, you know that the Buchwald-Hartwig amination is a cornerstone of C–N bond formation. However, applying this methodology to pyrimidines —highly electron-deficient, π -accepting heterocycles—introduces severe kinetic and thermodynamic challenges.
This guide abandons generic advice to focus on the causality of base selection. The base in this reaction is not merely a proton sponge; it is the kinetic gatekeeper of the catalytic cycle. Selecting the wrong base will either stall your reaction into a state of catalyst decomposition or hijack it via competing Nucleophilic Aromatic Substitution (S_NAr).
Part 1: Mechanistic Causality – The Role of the Base
To troubleshoot effectively, you must understand why the base matters. In the catalytic cycle, oxidative addition of the pyrimidine halide to Pd(0) is often fast. The kinetic bottleneck typically occurs later: the deprotonation of the Pd(II)-amine complex [1].
If the base is too weak or insoluble, the cycle stalls at the [L−Pd(II)(Pyr)(NH2R)]+X− intermediate, leading to premature catalyst deactivation (often visible as the precipitation of "black palladium"). Conversely, if the base is highly nucleophilic (like an alkoxide), it will bypass the palladium cycle entirely and attack the electrophilic pyrimidine ring directly[2].
Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the critical base deprotonation step.
Part 2: Frequently Asked Questions (FAQs)
Q1: I used NaOtBu for the amination of 2-chloropyrimidine and got a complex mixture. What happened? A1: You experienced competing S_NAr. The tert-butoxide anion is a strong nucleophile. Because 2-chloropyrimidine is highly electron-deficient, NaOtBu attacks the C2 position faster than the palladium catalyst can undergo oxidative addition, forming 2-(tert-butoxy)pyrimidine[2]. Causality-Driven Solution: Switch to a weaker, non-nucleophilic base like Cs2CO3 or K3PO4[3]. To compensate for their weaker basicity, pair them with a highly active precatalyst (e.g., a Pd G3 or G4 palladacycle) to accelerate the overall turnover rate[4].
Q2: I switched to Cs2CO3, but now my reaction won't reach full conversion. Why? A2: Cs2CO3 is heterogeneous in common cross-coupling solvents like toluene or dioxane. This lack of solubility drastically reduces the effective concentration of the base, stalling the deprotonation step. In highly deactivated systems, this can lead to 0% yield as the catalyst deactivates before deprotonation can occur[5]. Causality-Driven Solution: Cs2CO3 has slightly higher organic solubility than other inorganic bases, but it still requires optimization[6]. Enhance solubility by adding a polar co-solvent (e.g., 5% t-amyl alcohol), using finely milled anhydrous Cs2CO3, or switching to a ligand specifically designed to facilitate deprotonation with weak bases, such as BrettPhos or Xantphos[4].
Q3: How do I handle pyrimidines with base-sensitive functional groups (e.g., esters, cyano groups)? A3: Strong bases will rapidly hydrolyze or attack these groups. You must use K3PO4 or Cs2CO3 to ensure broad functional group tolerance[3]. Because these bases are mild, you must utilize a highly active catalyst system (e.g., Pd2(dba)3 with Xantphos) and run the reaction at elevated temperatures (80–110 °C) to drive the thermodynamics of the C–N bond formation[1].
Part 3: Quantitative Base Comparison
To streamline your optimization, use the following matrix to match the base to your specific pyrimidine substrate and ligand system.
| Base | pKa (Conjugate Acid) | Solubility (Toluene/Dioxane) | Risk of Pyrimidine S_NAr | Recommended Ligand Pairing |
| NaOtBu | ~17.0 | Good | High (Forms t-butoxy adducts) | BINAP, XPhos |
| LiHMDS | ~25.8 | Excellent | Moderate (Sterically hindered) | RuPhos |
| Cs2CO3 | ~10.3 | Poor (Heterogeneous) | Low | Xantphos, BrettPhos |
| K3PO4 | ~12.3 | Poor (Heterogeneous) | Low | BrettPhos, tBuBrettPhos |
Part 4: Troubleshooting Guide
When a pyrimidine amination fails, do not blindly screen conditions. Follow this logical diagnostic tree to identify the kinetic failure point.
Caption: Decision logic tree for troubleshooting low yields in pyrimidine Buchwald-Hartwig aminations.
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol incorporates a self-validating control matrix . By running a parallel catalyst-free reaction, you definitively isolate background S_NAr from Pd-catalyzed cross-coupling.
Protocol: High-Throughput Base/Ligand Screen (Microscale)
Objective: Identify the optimal weak-base/ligand pairing for a sensitive pyrimidine halide while ruling out S_NAr.
Materials:
-
Pyrimidine Halide (0.1 mmol per vial)
-
Amine Nucleophile (0.12 mmol per vial)
-
Bases: Cs2CO3, K3PO4 (0.2 mmol per vial, finely milled)
-
Catalysts: BrettPhos Pd G3, Xantphos Pd G3 (2 mol%)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (1.0 mL)
Step-by-Step Methodology:
-
Setup the Catalyst-Free Control (Validation Checkpoint 1): In a nitrogen-filled glovebox, add the pyrimidine halide, amine, and Cs2CO3 to a 2 mL glass vial. Add 1.0 mL dioxane. Do not add palladium. This vial will quantify your background S_NAr rate.
-
Setup the Catalytic Matrix: Prepare 4 identical vials with the reagents above. Add BrettPhos Pd G3 to vials 1 & 2 (with Cs2CO3 and K3PO4 respectively). Add Xantphos Pd G3 to vials 3 & 4.
-
Initiate Reaction: Seal all vials with PTFE septa, remove from the glovebox, and place in a pre-heated 90 °C stirring block.
-
Observe Activation (Validation Checkpoint 2): Within 10 minutes, the catalytic vials should shift from yellow/green to a deep red/brown, indicating the successful generation of the active L-Pd(0) species. If the solution remains pale or turns black immediately, the catalyst has either failed to activate or aggregated into inactive nanoparticles.
-
Sampling & Analysis: After 4 hours, cool the vials. Quench with 1 mL of saturated aqueous NH4Cl and extract with EtOAc[4].
-
Data Interpretation: Analyze via LC-MS.
-
If the Control Vial shows product, your amine is highly nucleophilic and the reaction is proceeding via S_NAr, not cross-coupling.
-
If the Control Vial is empty but the Catalytic Vials show product, you have successfully optimized a true Buchwald-Hartwig amination.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
challenges in the synthesis of 4-aryl-2-chloropyrimidines
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-aryl-2-chloropyrimidines.
These compounds are critical intermediates in medicinal chemistry and drug development, serving as the core scaffold for numerous kinase inhibitors and biologically active molecules[1]. The primary synthetic challenge lies in differentiating the two electrophilic sites of 2,4-dichloropyrimidine to achieve high C4-regioselectivity without triggering premature C2-arylation or hydrolysis[2].
To troubleshoot effectively, we must first understand the intrinsic reactivity of the pyrimidine ring. In 2,4-dichloropyrimidine, both the C2 and C4 positions are activated toward palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[2]. However, the C4 position is significantly more electron-deficient due to its para relationship to one ring nitrogen and ortho relationship to the other.
Computational studies and calculated bond dissociation energies confirm that the C4–Cl bond is weaker and more susceptible to the initial oxidative addition by the Pd(0) catalyst[1].
Mechanistic pathway of regioselective Pd-catalyzed Suzuki coupling on 2,4-dichloropyrimidine.
Troubleshooting Guide
Issue A: High Levels of 2,4-Diarylpyrimidine (Over-reaction)
Symptom: LC-MS analysis shows a significant mass peak corresponding to the di-coupled product, reducing the yield of the desired mono-chloro intermediate. Causality: The oxidative addition at C2 becomes competitive once the C4 position is arylated, especially if the reaction is pushed with excess heat or if polar protic solvents stabilize the second transition state[1]. Solution:
-
Strict Stoichiometry: Maintain a rigid 1:1.0 to 1:1.05 molar ratio of 2,4-dichloropyrimidine to arylboronic acid.
-
Solvent Selection: Avoid highly polar or alcoholic solvent mixtures (like EtOH/H₂O) which are known to accelerate double Suzuki couplings[1]. Instead, utilize non-polar ethereal solvents like 1,4-dioxane, which complement Pd(PPh₃)₄ and suppress the second coupling event[3].
Table 1: Quantitative Impact of Solvent & Temperature on C4-Regioselectivity The following data summarizes the optimization of the Suzuki coupling between 2,4-dichloropyrimidine and phenylboronic acid using 5 mol% Pd(PPh₃)₄ and K₂CO₃[3].
| Solvent System | Temperature | Time | Isolated Yield (C4-Product) | Di-arylation / Byproducts |
| 1,4-Dioxane | 100 °C (Microwave) | 15–20 min | 71% – 81% | Minimal |
| THF | 100 °C (Microwave) | 20 min | Moderate | Trace |
| DMF | 100 °C (Microwave) | 20 min | Moderate | Trace |
| 1,4-Dioxane | 120 °C – 140 °C | 20 min | < 50% | High (2,4-diphenylpyrimidine formed) |
| Ethanol / Water | 55 °C (Thermal) | 24 hours | < 40% | High (Promotes double coupling)[1] |
Issue B: Sluggish Coupling with Sterically Hindered Boronic Acids
Symptom: The reaction stalls, leaving unreacted 2,4-dichloropyrimidine, particularly when using ortho-substituted arylboronic acids. Causality: Steric bulk hinders the transmetalation step of the Suzuki catalytic cycle[1]. Solution: Switch from the standard Pd(PPh₃)₄ to a catalyst with a smaller cone angle or highly active Buchwald-type ligands (e.g., XPhos Pd G2). Alternatively, employ harsher conditions (e.g., Cs₂CO₃ as a stronger base) while carefully monitoring via LC-MS to prevent hydrolysis[1].
Issue C: Hydrolysis of the C2-Chlorine
Symptom: Formation of 4-arylpyrimidin-2-ol. Causality: Prolonged thermal heating in the presence of aqueous bases (like Na₂CO₃ or K₂CO₃ in water) allows hydroxide ions to undergo SNAr at the highly activated C2 position[3]. Solution: Transition to microwave-assisted synthesis. By reducing the reaction time from 24 hours to 15 minutes, the kinetic window for hydrolysis is virtually eliminated[3].
Troubleshooting workflow for resolving poor regioselectivity in pyrimidine cross-coupling.
Standard Operating Procedure (SOP)
Highly C4-Selective Microwave-Assisted Suzuki Coupling
This self-validating protocol utilizes microwave irradiation to enforce strict kinetic control, maximizing C4-arylation while suppressing C2-arylation and hydrolysis[3].
Materials Required:
-
2,4-Dichloropyrimidine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.0 equiv, 1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.05 mmol)
-
Anhydrous 1,4-dioxane (3.5 mL)
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), the desired arylboronic acid (1.0 mmol), and finely powdered K₂CO₃ (415 mg, 3.0 mmol)[3].
-
Solvent Addition & Degassing: Add 3.5 mL of anhydrous 1,4-dioxane. Seal the vial with a septum cap. Insert a needle connected to an argon line and a vent needle. Bubble argon directly through the suspension for 5–10 minutes to displace dissolved oxygen, which can degrade the Pd(0) catalyst[3].
-
Catalyst Addition: Quickly remove the cap, add Pd(PPh₃)₄ (58 mg, 0.05 mmol), and immediately reseal the vial with a microwave-safe crimp cap. Purge the headspace with argon for an additional 1 minute[3].
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 100 °C for exactly 15 to 20 minutes[3]. Self-Validation Checkpoint: Do not exceed 100 °C; higher temperatures exponentially increase the rate of 2,4-diarylpyrimidine formation.
-
Reaction Monitoring: Carefully vent the vial and extract a 5 µL aliquot. Dilute in LC-MS grade acetonitrile and analyze. The chromatogram should show complete consumption of the starting material and a dominant peak for the mono-arylated product.
-
Workup: Dilute the cooled reaction mixture with ethyl acetate (15 mL) and wash with distilled water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].
-
Purification: Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure 4-aryl-2-chloropyrimidine[3].
Frequently Asked Questions (FAQs)
Q: Can I reverse the selectivity to synthesize a 2-aryl-4-chloropyrimidine directly via Suzuki coupling? A: Direct reversal using 2,4-dichloropyrimidine is highly unfavorable due to the electronic properties of the ring[2]. To achieve C2-selectivity, you must use a surrogate strategy. A proven method is utilizing 5-trimethylsilyl-2,4-dichloropyrimidine, where the steric bulk of the TMS group shields the C4 position, forcing the reaction to occur at C2[4]. Alternatively, mask the C4 position with a temporary protecting group (e.g., a thioether or alkoxide) prior to coupling.
Q: Why does my reaction yield a black precipitate, and how does it affect my yield? A: A black precipitate indicates the precipitation of "palladium black" (inactive bulk palladium metal). This occurs when the Pd(0) catalyst decomposes before it can re-enter the catalytic cycle, often due to poor degassing (oxygen exposure) or insufficient stabilization by the boronic acid. Ensure rigorous argon sparging and verify the quality of your Pd(PPh₃)₄ (it should be bright yellow, not brown or orange).
Q: Is it possible to perform sequential SNAr and Suzuki couplings on the same scaffold? A: Yes. The distinct reactivity of the pyrimidine ring allows for highly divergent syntheses. For example, you can perform a regioselective Suzuki coupling at C4, followed by an SNAr displacement of the remaining C2-chloride using aliphatic or aromatic amines[2]. If utilizing amines, aliphatic secondary amines typically require a palladium catalyst and a strong base (like LiHMDS), whereas highly nucleophilic aromatic amines can often displace the C2-chloride under catalyst-free conditions[2].
References
- One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH URL
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL
- Source: Organic Letters (ACS Publications)
- Regioselective 2-Amination of Polychloropyrimidines Source: ResearchGate URL
Sources
Technical Support Center: Purifying Products from 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of unreacted 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine from your final product. This reactive starting material can complicate downstream applications and compromise the purity of your target molecule. This document is structured to help you diagnose the issue, select the appropriate purification strategy, and troubleshoot common problems.
Section 1: Initial Assessment and Problem Diagnosis
The first step in any purification is to confirm the presence and relative amount of the impurity. Simply assuming your reaction went to completion can lead to significant issues later.
FAQ: Why is it critical to remove unreacted 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine?
The chloromethyl group makes this starting material a reactive electrophile, primarily undergoing nucleophilic substitution.[1][2] Its presence in your final product is problematic for several reasons:
-
Downstream Reactivity: If your purified product is used in subsequent steps involving nucleophiles (e.g., amines, thiols), the unreacted starting material will compete, leading to the formation of unwanted impurities.
-
Biological Assays: As a reactive alkylating agent, it can covalently modify proteins and other biological macromolecules, leading to false positives or misleading results in biological assays.
-
Purity and Characterization: Its presence complicates the analysis of your final product, particularly in NMR and mass spectrometry, and compromises the overall purity required for regulatory submission or publication.
FAQ: How can I reliably detect the presence of the unreacted starting material?
Several analytical techniques can be used. Thin-Layer Chromatography (TLC) is often the quickest and most convenient method for routine monitoring.[3][4]
-
Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative assessment of the reaction's progress by separating components based on polarity.[4] A properly developed TLC plate will show distinct spots for your starting material, your product, and any by-products. The reaction is generally considered complete when the starting material spot is no longer visible.[4]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC offers superior separation and sensitivity.[5] C8 and C18 reversed-phase columns are commonly used for pyrimidine derivatives.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for both identifying and quantifying the starting material. The benzylic protons (-CH₂Cl) of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine will have a characteristic chemical shift. By integrating this signal relative to a known signal from your product, you can determine the level of contamination. Real-time 2D NMR techniques can even be used to monitor the reaction and identify transient intermediates.[3][7][8]
Workflow: Diagnosing the Purification Challenge
The following workflow outlines the initial steps to identify and characterize the purification problem.
Caption: Diagnostic workflow to confirm the presence of unreacted starting material.
Section 2: Purification Strategies: A Troubleshooting Guide
Once you have confirmed the presence of unreacted 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine, you must select an appropriate purification method. Your choice will depend on the properties of your desired product and the nature of the impurities.
Workflow: Selecting the Optimal Purification Method
Sources
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparative analysis of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine with other intermediates
Comparative Analysis of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine: Reactivity, Stability, and Application in Drug Design
As modern drug discovery pivots toward highly targeted therapies, the selection of chemical intermediates dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors and CNS-active agents.
This guide provides an objective, data-driven comparison of this intermediate against its structural analogs—specifically, 2-chloro-4-(4-fluorophenyl)pyrimidine and 2-(chloromethyl)-4-phenylpyrimidine. By dissecting their reactivity profiles and metabolic stabilities, we provide researchers with the mechanistic insights required to optimize pharmacophore design.
Structural and Mechanistic Profiling
The utility of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine stems from two distinct structural motifs: the electrophilic chloromethyl handle and the metabolically shielding 4-fluorophenyl group.
The Chloromethyl Handle: SN2 vs. SNAr Reactivity
The core reactivity of 2-(chloromethyl)pyrimidine derivatives is dominated by nucleophilic substitution at the benzylic-like carbon. The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of this carbon, making it highly susceptible to bimolecular nucleophilic substitution (SN2)[1]. Furthermore, benzylic and allylic electrophiles are well documented to react significantly faster in SN2 reactions than standard aliphatic electrophiles due to secondary electrostatic interactions in the transition state[2].
When compared to 2-chloro-4-(4-fluorophenyl)pyrimidine , the mechanistic divergence is stark. The direct 2-chloro analog possesses a halogen attached to an sp2-hybridized carbon, restricting it to Nucleophilic Aromatic Substitution (SNAr). SNAr reactions typically require elevated temperatures and stronger bases, which can degrade sensitive functional groups. Conversely, the SN2 displacement of the chloromethyl group proceeds under remarkably mild conditions, leaving a flexible methylene (-CH2-) bridge that allows the attached pharmacophore to adopt optimal conformations within a target binding pocket.
Fig 1. Divergent reactivity pathways of chloromethyl vs. direct chloro pyrimidine intermediates.
The 4-Fluorophenyl Motif: Metabolic Shielding
The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring is a classic bioisosteric replacement. Compared to the non-fluorinated analog, 2-(chloromethyl)-4-phenylpyrimidine , the fluorinated intermediate offers profound pharmacokinetic advantages.
The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Hepatic CYP450 enzymes frequently target the electron-rich para-position of phenyl rings for Phase I oxidative metabolism (para-hydroxylation). The presence of the fluorine atom creates a steric and electronic shield that blocks this oxidation, drastically reducing the clearance rate and prolonging the biological half-life of the resulting drug candidate.
Fig 2. CYP450-mediated metabolic pathways comparing fluorinated and non-fluorinated intermediates.
Quantitative Comparative Data Matrix
The following table summarizes the physicochemical and reactive properties of the three structural analogs to guide synthetic planning.
| Intermediate | Primary Reactivity | Linker Flexibility | Estimated LogP | Relative Metabolic T1/2 (HLM)* |
| 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine | SN2 (Mild) | High (sp3 bridge) | ~2.8 | > 60 min (Stable) |
| 2-Chloro-4-(4-fluorophenyl)pyrimidine | SNAr (Harsh) | Low (sp2 direct) | ~2.5 | > 60 min (Stable) |
| 2-(Chloromethyl)-4-phenylpyrimidine | SN2 (Mild) | High (sp3 bridge) | ~2.6 | < 20 min (Rapid Clearance) |
*T1/2 values are generalized based on standard Human Liver Microsome (HLM) assays of derived model pharmacophores.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Protocol: SN2 Displacement with a Secondary Amine
This protocol details the attachment of a model secondary amine (e.g., piperidine) to the chloromethyl intermediate.
-
Step 1: Reagent Preparation. In an oven-dried flask under a nitrogen atmosphere, dissolve 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Anhydrous DMF is a polar aprotic solvent. It accelerates the SN2 reaction by leaving the nucleophile unsolvated and highly reactive, while the strict exclusion of water prevents competitive solvolysis (hydrolysis) of the highly reactive chloromethyl group into an unwanted hydroxymethyl byproduct[1].
-
-
Step 2: Base Addition. Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq) to the solution.
-
Causality: K2CO3 acts as a non-nucleophilic heterogeneous acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the amine nucleophile.
-
-
Step 3: Nucleophile Addition. Dropwise add piperidine (1.2 eq) at 0°C, then allow the reaction to warm to room temperature (25°C) and stir for 2 hours.
-
Step 4: Self-Validation via LC-MS. Withdraw a 10 µL aliquot, quench in 1 mL of 50:50 Water:Acetonitrile, and inject into the LC-MS.
-
Validation Metric: The reaction is deemed complete and successful when the starting material peak (m/z ~223[M+H]+) completely disappears, replaced by the product mass (m/z ~272[M+H]+). The absence of an m/z 205 peak confirms that moisture was successfully excluded and no hydrolysis occurred.
-
-
Step 5: Workup. Dilute the mixture with ethyl acetate, wash three times with brine (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.
Protocol: In Vitro Microsomal Stability Assay
This protocol validates the metabolic advantage of the 4-fluorophenyl group compared to the non-fluorinated analog.
-
Step 1: Incubation Setup. Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) and the test compound (1.0 µM) in 100 mM potassium phosphate buffer.
-
Causality: The pH 7.4 phosphate buffer mimics physiological conditions, ensuring the CYP450 enzymes maintain their active three-dimensional conformation.
-
-
Step 2: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.0 mM final concentration).
-
Causality: CYP450-mediated Phase I oxidation strictly requires NADPH to supply the electron equivalents necessary for the catalytic cycle.
-
-
Step 3: Sampling & Quenching. At time intervals of 0, 15, 30, and 60 minutes, withdraw 100 µL aliquots and immediately quench them in 300 µL of ice-cold acetonitrile containing an internal standard.
-
Step 4: Self-Validation & Control. Run a parallel assay using Verapamil as a positive control.
-
Validation Metric: If Verapamil does not show rapid degradation (T1/2 < 15 mins), the microsomes are inactive, and the assay must be invalidated. The test compound's stability is quantified via LC-MS/MS by plotting the natural log of the remaining parent compound area ratio against time.
-
References
-
The Effect of Allylic Groups on SN2 Reactivity Source: ChemPhysChem / ResearchGate URL:[Link]
-
Fluorine in Medicinal Chemistry Source: Chemical Society Reviews URL:[Link]
Sources
Comparative Biological Activity Screening of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine Derivatives
As drug development pipelines increasingly demand multifunctional pharmacophores, the 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine scaffold has emerged as a highly versatile building block. This guide provides a comprehensive, objective comparison of the biological activities of its derivatives, focusing on their performance against commercial alternatives.
By detailing the mechanistic rationale behind the scaffold and providing self-validating experimental protocols, this guide equips researchers with the actionable data needed to integrate these compounds into high-throughput screening (HTS) workflows.
Mechanistic Rationale of the Scaffold
The architectural design of 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine is highly deliberate, combining target affinity with synthetic tractability:
-
The 4-Fluorophenyl Moiety: The substitution of fluorine at the para position serves a dual purpose. First, its high electronegativity and small van der Waals radius enhance lipophilicity and binding affinity within hydrophobic pockets of target proteins. Second, it blocks cytochrome P450-mediated para-hydroxylation, significantly improving the metabolic stability and half-life of the resulting derivatives[1].
-
The Pyrimidine Core: Acting as a purine bioisostere, the pyrimidine ring facilitates critical bidentate hydrogen bonding within the ATP-binding hinge regions of various kinases, making it an ideal anchor for oncology applications[1].
-
The 2-Chloromethyl Group: The chloromethyl substituent is a highly reactive electrophilic center. The adjacent aromatic system stabilizes the transition state during S_N2 nucleophilic substitution, allowing researchers to rapidly generate diverse libraries using amines, thiols, or triazoles under mild conditions[2].
Derivative Classification & Biological Performance
Depending on the nucleophile used to displace the chlorine atom, the biological activity of the derivative shifts dramatically.
Kinase Inhibitors (Oncology)
When derivatized with secondary or tertiary amines (e.g., morpholine or piperazine), the compounds exhibit potent inhibition of lipid kinases, particularly PI5P4K and PIP4K variants[3]. The introduced nitrogen lone pair often engages in water-mediated hydrogen bonding within the kinase active site. Compared to broad-spectrum commercial inhibitors like Alpelisib, these specific pyrimidine derivatives often demonstrate narrower selectivity profiles, which is critical for reducing off-target toxicity in targeted cancer therapies.
Antimicrobial & Neuroprotective Agents
Substituting the chloromethyl group with triazole or thioether moieties shifts the pharmacological profile toward antimicrobial and anti-neuroinflammatory activities. Triazole-pyrimidine hybrids have demonstrated significant neuroprotective properties by inhibiting specific enzymes involved in neuroinflammatory pathways, offering a distinct advantage over traditional NSAIDs[2].
Fig 1: Mechanism of action for pyrimidine-based kinase inhibitors targeting lipid kinase pathways.
Self-Validating Experimental Protocols
A biological screening protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during hit identification.
Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)
Causality & Rationale: Standard colorimetric or prompt-fluorescence assays are highly susceptible to false positives caused by the autofluorescence of the synthetic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate with a long emission half-life (milliseconds). By introducing a microsecond delay before reading the emission, all short-lived background autofluorescence decays, ensuring the signal strictly represents competitive displacement at the ATP-binding site.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the pyrimidine derivatives in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).
-
Equilibration: Add 5 nM of purified PIP4K enzyme[3] to the 384-well plate. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the target.
-
Reaction Initiation: Add 10 µM ATP and the specific lipid substrate. Incubate for 60 minutes at 25°C.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-ADP antibody and Alexa Fluor 647 tracer).
-
System Validation: Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). Validation Gate: A Z'-factor > 0.6 is required to validate the assay's dynamic range and proceed with IC50 calculation.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality & Rationale: Traditional Minimum Inhibitory Concentration (MIC) assays rely on visual assessment of well turbidity, introducing human subjectivity. This protocol utilizes Resazurin (Alamar Blue), an oxidation-reduction indicator. Viable, respiring bacteria reduce the blue resazurin to pink resorufin via NADH dehydrogenase activity. This provides an objective, colorimetric metabolic readout of bacterial viability.
Step-by-Step Workflow:
-
Inoculum Standardization: Adjust bacterial cultures (e.g., S. aureus) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.
-
Compound Plating: Dispense 2-fold serial dilutions of the triazole-pyrimidine derivatives across a 96-well plate.
-
Inoculation: Add 50 µL of the bacterial suspension to each well (targeting a final inoculum of ~5 x 10^5 CFU/mL).
-
Incubation & Detection: Incubate the plates for 18 hours at 37°C. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
-
System Validation: Validation Gate: The growth control well (no drug) must turn distinctly pink, while the sterility control well (no bacteria) must remain blue. The MIC is recorded as the lowest compound concentration that prevents the blue-to-pink color shift.
Fig 2: High-throughput synthesis and dual-track biological screening workflow for derivatives.
Quantitative Data Comparison
The table below summarizes the comparative biological performance of synthesized 4-(4-fluorophenyl)pyrimidine derivatives against industry-standard alternatives. The data highlights how specific substitutions at the 2-methyl position dictate the primary biological target.
| Compound | Substitution at 2-Methyl | Primary Target | IC50 (PIP4K) | MIC (S. aureus) | Mammalian Cytotoxicity (CC50) |
| Derivative A | Morpholine (Amine) | Lipid Kinases | 14 nM | >64 µg/mL | >50 µM |
| Derivative B | 1,2,4-Triazole | Microbial / Inflammation | >10,000 nM | 2.0 µg/mL | >100 µM |
| Alpelisib | N/A (Commercial Std) | PI3K / Kinases | 4.2 nM | N/A | 12 µM |
| Ciprofloxacin | N/A (Commercial Std) | Bacterial DNA Gyrase | N/A | 0.5 µg/mL | >100 µM |
Analysis:
-
Derivative A demonstrates highly competitive kinase inhibition (14 nM) approaching that of the commercial standard Alpelisib, but with a significantly improved mammalian cytotoxicity profile (>50 µM vs 12 µM), suggesting a wider therapeutic window.
-
Derivative B completely loses kinase activity but gains potent antimicrobial efficacy, validating the scaffold's versatility as a starting point for divergent therapeutic applications.
Sources
A Senior Application Scientist's Comparative Guide to the In Vitro Evaluation of Pyrimidine Derivatives' Anticancer Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for the rational design of novel therapeutics.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4] As a foundational component of DNA and RNA, its structural resemblance to endogenous molecules makes it an ideal starting point for developing targeted therapies.[4][5] This guide provides a comparative analysis of pyrimidine derivatives, focusing on their in vitro anticancer activity, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Comparative Anticancer Activity of Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1][3] These modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following sections and tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance based on their primary molecular targets.
Kinase Inhibitors: Targeting the Engines of Cell Proliferation
Kinase deregulation is a hallmark of cancer, and the pyrimidine scaffold serves as a bioisostere to the purine ring of ATP, making it an excellent framework for designing kinase inhibitors.[6]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a key driver in cancers like non-small cell lung cancer (NSCLC).[2] First-generation drugs like gefitinib established the utility of the fused pyrimidine (quinazoline) core.[2] Modern derivatives aim to overcome acquired resistance, such as the T790M mutation.[2][7]
| Derivative Class | Compound Example | Target Cancer Cell Line | IC₅₀ (µM) | Key Structural Features / Target | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | A549 (Lung) | 8.21 | Potent against EGFRWT | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | HCT-116 (Colon) | 19.56 | Potent against EGFRWT | [7] |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | Potent | EGFR Inhibitor (IC₅₀ = 8.29 nM) | [8] |
| 4,6-Diaryl Pyrimidine | Compound 22 | NCI Panel Average | 0.022 (GI₅₀) | Dual EGFR/VEGFR-2 Inhibitor | [9] |
| 4,6-Diaryl Pyrimidine | Compound 29 | NCI Panel Average | 0.024 (GI₅₀) | Dual EGFR/VEGFR-2 Inhibitor | [9] |
| Pyrrolo[2,3-d]pyrimidine | Compound 31r | Ba/F3 | Subnanomolar | 4th-gen inhibitor targeting EGFR triple mutations | [10] |
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulated CDK activity leads to uncontrolled cell proliferation. Pyrimidine forms the core of several CDK4/6 inhibitors, such as the FDA-approved drug palbociclib, which induces G1 cell cycle arrest.[2][11]
| Derivative Class | Compound Example | Target Cancer Cell Line | IC₅₀ (µM) | Key Structural Features / Target | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 5a | HepG-2 (Liver) | 0.3 | Multi-kinase inhibitor (CDK4/cyclin D1, PDGFRβ, EGFR) | [12] |
| Pyrido[2,3-d]pyrimidine | Compound 5a | PC-3 (Prostate) | 6.6 | Multi-kinase inhibitor (CDK4/cyclin D1, PDGFRβ, EGFR) | [12] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | HepG2 (Liver) | Potent | Multi-kinase inhibitor (CDK2 IC₅₀ = 40 nM) | [13] |
Antimetabolites and Tubulin Polymerization Inhibitors
-
Antimetabolites: These derivatives interfere with the synthesis of nucleic acids. Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are crucial enzymes in this pathway, and their inhibition starves cancer cells of the building blocks needed for DNA replication.[1][2]
-
Tubulin Inhibitors: By destabilizing microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][14]
| Derivative Class | Compound Example | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 1n | HCT-116 (Colon) | 1.98 | Thymidylate Synthase (TS) Inhibitor | [1] |
| Fused Pyrimidine | Compound 131 | HepG2 (Liver) | 0.11 | Tubulin Polymerization Inhibitor | [14] |
| Fused Pyrimidine | Compound 131 | U937 (Lymphoma) | 0.07 | Tubulin Polymerization Inhibitor | [14] |
Core Methodologies for In Vitro Evaluation
A robust in vitro testing cascade is essential for identifying and characterizing promising anticancer compounds. The workflow typically moves from broad cytotoxicity screening to detailed mechanistic studies.
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
Protocol: Antiproliferative Activity using MTT Assay
This assay is a colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[15][16]
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Scientist's Note (Trustworthiness): The choice of assay can influence results. While MTT is common, it can be affected by compounds that alter cellular metabolism. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative that is less prone to metabolic interference.[15] For high-throughput screening, luminescence-based assays like CellTiter-Glo, which measure ATP levels, are highly sensitive and rapid.[17]
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is critical for identifying compounds that induce cell cycle arrest.[18]
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of a cell is therefore directly proportional to its DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the pyrimidine derivative at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Interpretation: The resulting DNA histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in a specific phase indicates cell cycle arrest.[19] A peak to the left of G1, known as the "sub-G1" peak, represents apoptotic cells with fragmented DNA.[20]
Elucidating Mechanisms of Action
Identifying a compound's molecular target and the pathway it modulates is the ultimate goal of in vitro testing.
Signaling Pathways and Target Inhibition
Many pyrimidine derivatives function by inhibiting protein kinases that are critical for cancer cell survival and proliferation, such as EGFR, VEGFR, and CDKs.[2][6]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine TKIs.
Experimental Validation (Western Blot): To confirm that a pyrimidine derivative inhibits a specific pathway, Western blotting is used to measure the phosphorylation status of key proteins.
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the total protein content.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the total and phosphorylated forms of the target protein (e.g., anti-EGFR and anti-phospho-EGFR).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A decrease in the phosphorylated protein signal in treated cells compared to the control indicates successful target inhibition.[14]
Induction of Apoptosis
A desirable outcome for an anticancer agent is the induction of programmed cell death, or apoptosis.
Caption: Key protein changes indicating apoptosis induction by a pyrimidine derivative.
Experimental Validation (Annexin V/PI Assay): This flow cytometry-based assay is the gold standard for detecting apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Scientist's Note (Expertise): It is critical to correlate findings across multiple assays. For example, a compound that shows a sub-G1 peak in cell cycle analysis should also be positive in an Annexin V assay and show cleavage of caspase-3 via Western blot.[19] This triangulation of data provides a self-validating system, increasing confidence in the proposed mechanism of action.[21]
Conclusion and Future Directions
The pyrimidine nucleus remains a highly privileged and versatile scaffold in the discovery of novel anticancer agents.[2] The in vitro methodologies detailed in this guide provide a robust framework for the systematic evaluation of new derivatives, from initial high-throughput screening to in-depth mechanistic elucidation. Future progress will depend on the integration of computational chemistry for rational design, the exploration of novel molecular targets, and the rigorous application of this in vitro testing cascade to identify lead compounds with high potency and selectivity, ultimately paving the way for successful preclinical and clinical development.[2]
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A Senior Application Scientist’s Guide to the Synthesis of 2,4-Disubstituted Pyrimidines: Comparative Routes and Mechanistic Logic
The 2,4-disubstituted pyrimidine motif is a privileged pharmacophore, serving as the hinge-binding core in numerous FDA-approved kinase inhibitors (e.g., Osimertinib, Pazopanib, and Dabrafenib)[1][2]. As drug development pipelines increasingly demand rapid diversification of these scaffolds, selecting the optimal synthetic route requires a deep understanding of regiocontrol, functional group tolerance, and scalability.
This guide objectively compares the three primary synthetic strategies—Sequential Nucleophilic Aromatic Substitution ( SNAr ), Transition Metal-Catalyzed Cross-Coupling, and De Novo Cyclocondensation—grounded in mechanistic causality and validated by experimental data.
Mechanistic Causality: The Asymmetry of the Pyrimidine Core
The foundation of pyrimidine functionalization lies in the inherent electronic asymmetry of the heterocycle. The nitrogen atoms at positions 1 and 3 exert strong electron-withdrawing effects. The C4 position is activated by both the ortho-nitrogen (N3) and the para-nitrogen (N1), rendering it highly electrophilic. Conversely, the C2 position is flanked by two ortho-nitrogens, making it slightly less electrophilic and sterically distinct[3].
This energetic differential in the activation barrier dictates that nucleophilic attack (via a Meisenheimer intermediate) or oxidative addition (via a transition metal) will kinetically favor the C4 position over the C2 position. Understanding this causality is the key to mastering sequential functionalization.
Caption: Strategic decision matrix for selecting the optimal 2,4-disubstituted pyrimidine synthesis route.
Comparative Analysis of Synthetic Routes
Route A: Sequential Nucleophilic Aromatic Substitution ( SNAr )
The traditional workhorse for installing heteroatom-linked substituents (amines, alcohols, thiols) utilizes 2,4-dichloropyrimidine. The causality here relies entirely on temperature-dependent kinetic versus thermodynamic control. The first nucleophile attacks the highly electrophilic C4 position under kinetic conditions (0 °C to room temperature). Once substituted, the electron-donating nature of the newly installed heteroatom deactivates the pyrimidine ring. Consequently, the second substitution at the C2 position must be forced under thermodynamic conditions (80–100 °C)[2].
-
Advantage: Highly reliable for library generation of heteroatom-linked kinase inhibitors.
-
Limitation: Competing C2 attack during the first step can lead to inseparable regioisomeric mixtures if the temperature is not strictly controlled.
Route B: Transition Metal-Catalyzed Cross-Coupling
For carbon-linked substituents (aryl/alkyl groups), palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is deployed. The C4–Cl bond is weaker and more polarized than the C2–Cl bond, leading to highly regioselective oxidative addition of Pd(0) at C4[4]. Recent microwave-assisted protocols have demonstrated that utilizing 1,4-dioxane or alcoholic solvents can achieve complete C4-arylation in under 15 minutes with catalyst loadings as low as 0.5 mol%[5].
-
Advantage: Exceptional functional group tolerance and rapid reaction times.
-
Limitation: Sterically hindered ortho-substituted boronic acids can erode C4 selectivity, sometimes requiring specialized catalyst-controlled inversion strategies to target C2 first[3].
Route C: De Novo Cyclocondensation
When pre-functionalized rings yield intractable regioisomeric mixtures, de novo synthesis is the definitive fallback. By condensing an amidine or guanidine (which becomes the C2 substituent) with a 1,3-dielectrophile like an enaminone or β -keto ester (which dictates the C4 substituent), the regiochemistry is permanently "locked in" during the ring-closure event[6].
-
Advantage: Absolute regiocontrol; circumvents the selectivity issues of SNAr .
-
Limitation: Often requires harsher initial condensation conditions and limits late-stage diversification.
Caption: Mechanistic pathway highlighting the kinetic preference for C4 substitution over C2.
Quantitative Data & Performance Comparison
The following table summarizes the expected performance metrics for each route based on established literature parameters[2][4][5].
| Synthetic Route | Reagents / Catalyst | Target Substituent | Typical Regioselectivity (C4:C2) | Yield Range | Reaction Time |
| Sequential SNAr (Step 1) | Amine/Alcohol, Base, 0 °C | N/O-linked at C4 | >95:5 | 80–95% | 2–12 h |
| Sequential SNAr (Step 2) | Amine/Alcohol, Base, 80–100 °C | N/O-linked at C2 | N/A (C4 is blocked) | 60–85% | 12–24 h |
| Suzuki Coupling (Microwave) | Pd( PPh3 ) 4 (0.5 mol%), Ar-B(OH) 2 | Aryl at C4 | >99:1 | 70–95% | 15 min |
| De Novo Cyclocondensation | Amidine + Enaminone, Reflux | Locked Regiochemistry | Absolute (100:0) | 50–75% | 4–16 h |
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring specific physical or chromatographic changes, the researcher can confirm the causality of the reaction in real-time.
Protocol 1: Kinetically Controlled SNAr at C4
Objective: Install a primary amine selectively at the C4 position of 2,4-dichloropyrimidine.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF or DCM. Cool the reaction flask to exactly 0 °C using an ice bath. Causality: Suppressing thermal energy prevents the activation barrier for C2 attack from being breached.
-
Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of the primary amine (1.05 eq).
-
Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly non-polar starting material ( Rf≈0.6 ) and the emergence of a single, moderately polar spot ( Rf≈0.4 ) confirms successful C4 substitution. If a second, closely eluting spot appears, the temperature is too high, indicating C2 contamination.
-
Isolation: Quench with water, extract with EtOAc, and wash with brine. The resulting 2-chloro-4-aminopyrimidine is now electronically deactivated and ready for high-temperature C2 substitution.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at C4
Objective: Rapid, regioselective C4-arylation using ultra-low catalyst loading[5].
-
Preparation: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), arylboronic acid (1.0 eq), and K2CO3 (3.0 eq).
-
Solvent & Catalyst: Add 1,4-dioxane (or an alcoholic solvent mixture) and Pd(PPh3)4 (0.5 mol%). Seal the vial and purge with Argon for 5 minutes. Causality: 1,4-dioxane complements the Pd(0) catalyst, stabilizing the oxidative addition complex specifically at the weaker C4–Cl bond.
-
Irradiation: Heat in a microwave reactor at 80 °C for 15 minutes.
-
Self-Validation Checkpoint (LC-MS): Analyze the crude mixture via LC-MS. A single major peak exhibiting the mass of the mono-coupled product ( [M+H]+ ) with a characteristic chlorine isotope pattern ( 35Cl/37Cl ratio of 3:1) validates that only one position (C4) has reacted. The absence of a di-coupled mass confirms that the C2 position remains intact for subsequent diversification.
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- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to Assessing the Metabolic Stability of Fluorinated Pyrimidines
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, remain foundational in oncology. However, their clinical efficacy is bottlenecked by rapid catabolism. Over 80% of administered 5-FU is rapidly degraded by dihydropyrimidine dehydrogenase (DPD) in the liver[1]. This metabolic liability has driven the development of next-generation scaffolds, such as trifluridine/tipiracil (TAS-102) and novel synthetic prodrugs, designed to evade DPD-mediated degradation[2].
For researchers and drug development professionals evaluating novel fluorinated analogs, selecting the correct in vitro assay system to assess metabolic stability is critical. This guide objectively compares the metabolic stability profiles of classic versus next-generation fluorinated pyrimidines and details the precise experimental workflows required to avoid common in vitro artifacts.
The Mechanistic Divergence: DPD vs. TP Susceptibility
To accurately assess metabolic stability, one must first understand the enzymatic causality dictating the drug's clearance.
-
5-FU and Capecitabine: The pyrimidine ring of 5-FU is a direct substrate for DPD, which reduces it to the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU)[1]. Because DPD is highly expressed in the liver, 5-FU exhibits a notoriously short plasma half-life and requires continuous infusion or prodrug strategies.
-
Trifluridine (FTD): Unlike 5-FU, FTD is not a substrate for DPD. Instead, its primary catabolic pathway is via thymidine phosphorylase (TP), which cleaves the molecule into inactive 5-(trifluoromethyl)uracil (FTY)[3]. By co-administering tipiracil (TPI)—a potent TP inhibitor—FTD's metabolic stability and bioavailability are drastically enhanced[2].
Metabolic routing of 5-FU vs. Trifluridine, highlighting DPD and TP dependencies.
Assay Platform Comparison: Why Microsomes Fail for 5-FU
A frequent and costly error in preclinical ADME screening is relying solely on standard Human Liver Microsomes (HLM) to evaluate the metabolic stability of fluorinated pyrimidines.
-
The Causality of Assay Failure: Microsomes are subcellular fractions consisting of endoplasmic reticulum membranes, making them rich in Cytochrome P450 (CYP) enzymes. However, DPD is a cytosolic enzyme . Assaying 5-FU in standard HLM without cytosolic supplementation will yield artificially high stability, leading to disastrous miscalculations of in vivo intrinsic clearance ( CLint ).
-
The Solution: Metabolic stability for these compounds must be assessed using Liver S9 Fractions (which contain both microsomal and cytosolic compartments) or Cryopreserved Primary Human Hepatocytes (PHH) [4]. Furthermore, DPD is an oxidoreductase that strictly requires NADPH as a cofactor to reduce the pyrimidine ring[5].
Table 1: Comparative Metabolic Stability in Human Liver S9 Fractions
| Compound | Primary Catabolic Enzyme | CLint ( μ L/min/mg protein) | In Vitro t1/2 (min) | Mechanistic Notes |
| 5-Fluorouracil (5-FU) | DPD (Cytosolic) | > 50.0 | < 15 | Rapidly degraded to DHFU; strictly requires NADPH. |
| Trifluridine (FTD) | TP (Cytosolic/Nuclear) | 18.5 | 35 | Evades DPD; degraded to FTY. |
| FTD + Tipiracil | None (TP Inhibited) | < 2.0 | > 120 | Highly stable; mimics the clinical TAS-102 formulation. |
| O,O'-dipropargyl 5-FU | Evades DPD | < 1.5 | > 120 | Novel prodrug scaffold trapping the lactim form[5]. |
Step-by-Step Protocol: Self-Validating Liver S9 Metabolic Stability Assay
To ensure trustworthiness and reproducibility, the following protocol utilizes Human Liver S9 fractions. It is designed as a self-validating system : it includes a minus-cofactor control to rule out chemical instability, and a known DPD inhibitor control to definitively prove that parent compound depletion is enzymatically mediated by DPD.
Reagents Required:
-
Human Liver S9 Fraction (pooled, 20 mg/mL)
-
NADPH Regenerating System (NRS)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Test Compounds (e.g., 5-FU, Trifluridine)
-
Ice-cold Acetonitrile (containing internal standard for LC-MS/MS)
Methodology:
-
Preparation: Dilute the Human Liver S9 fraction in 100 mM phosphate buffer to a final assay concentration of 1.0 mg/mL protein.
-
Pre-incubation: Aliquot 90 μ L of the S9 mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding 10 μ L of the test compound (final concentration 1 μ M) spiked with the NADPH regenerating system.
-
Self-Validation Control A (-NADPH): Substitute NRS with buffer. Any depletion observed here indicates non-enzymatic, chemical degradation.
-
Self-Validation Control B (+Inhibitor): Pre-incubate the S9 fraction with 1 μ M Eniluracil (a potent, irreversible DPD inhibitor) before adding 5-FU. This isolates DPD's specific contribution to clearance.
-
-
Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), remove a 20 μ L aliquot from the reaction well.
-
Quenching: Immediately transfer the aliquot into 80 μ L of ice-cold acetonitrile to precipitate proteins and halt all enzymatic activity.
-
Centrifugation: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant for LC-MS/MS or 19 F-NMR analysis.
Step-by-step self-validating workflow for assessing metabolic stability in Liver S9 fractions.
Analytical Readout: LC-MS/MS vs. 19 F-NMR
While LC-MS/MS is the gold standard for quantifying the depletion of the parent drug due to its extreme sensitivity, fluorinated pyrimidines offer a unique analytical advantage: 19 F-NMR spectroscopy .
Because the fluorine atom ( 19 F) is 100% naturally abundant and highly sensitive to its local chemical environment, 19 F-NMR can be used to simultaneously track the depletion of the parent drug (e.g., 5-FU) and the emergence of specific metabolites (e.g., DHFU) in real-time[5]. This technique bypasses the need for complex radiolabeling or the generation of standard curves for every downstream metabolite, making it an exceptionally powerful tool when comparing novel fluorinated analogs designed to evade specific catabolic pathways.
References
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5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review) . Spandidos Publications. Available at: [Link]
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Appropriateness of Trifluridine/Tipiracil in the Clinical Practice of Third-Line Therapy in Metastatic Colorectal Cancer . Taylor & Francis. Available at:[Link]
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NDA 207981Orig1s000 (Trifluridine/Tipiracil Clinical Pharmacology) . U.S. Food and Drug Administration (FDA). Available at: [Link]
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Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions . National Institutes of Health (NIH). Available at:[Link]
-
A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo . ACS Publications. Available at: [Link]
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Navigating Cellular Fate: A Comparative Guide to Cytotoxicity Assays for Novel 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine Derivatives
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.[1][2] Compounds derived from 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine are of significant interest due to their potential as kinase inhibitors and other targeted agents.[3] However, a critical early step in the evaluation of these novel chemical entities is the robust assessment of their cytotoxic effects. This guide provides a comprehensive comparison of key in vitro cytotoxicity assays, offering the technical insights and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their screening cascades.
The Imperative of Selecting the Right Cytotoxicity Assay
The choice of a cytotoxicity assay is not a trivial one; it profoundly influences the interpretation of a compound's biological activity.[4][5] An ideal assay should be sensitive, reliable, and reflective of the anticipated mechanism of cell death. For pyrimidine derivatives, which often induce apoptosis or cell cycle arrest, it is crucial to employ a multi-faceted approach that can distinguish between different modes of cell death.[6][7] This guide will delve into the mechanistic underpinnings of three widely adopted and complementary assay platforms: metabolic assays (tetrazolium reduction), membrane integrity assays (lactate dehydrogenase release), and apoptosis-specific assays (caspase activity).
Comparative Overview of Key Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay depends on several factors, including the specific research question, the expected mechanism of action of the compound, and the desired experimental throughput. Below is a comparative summary of the assays discussed in this guide.
| Assay Principle | Specific Assay | Endpoint Measured | Advantages | Limitations | Throughput |
| Metabolic Activity | MTT, XTT, WST-1 | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[8] | Cost-effective, well-established, suitable for high-throughput screening.[9] | Indirect measure of viability, can be affected by changes in metabolic rate, MTT requires a solubilization step.[10] | High |
| Membrane Integrity | LDH Release | Release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[11][12] | Direct measure of cytotoxicity (necrosis), non-destructive to remaining cells.[13] | Less sensitive for early apoptosis, potential for interference from serum LDH.[11] | High |
| Apoptosis | Caspase-3/7 Activity | Cleavage of a specific substrate by activated caspase-3 and -7, key executioner caspases in apoptosis.[14] | Direct and specific measure of apoptosis, can be used in real-time imaging.[15][16] | May not detect non-caspase-dependent cell death pathways. | Medium to High |
Delving into the Methodologies: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, detailed and validated protocols are paramount. The following sections provide step-by-step methodologies for the discussed assays, grounded in established best practices.
I. Metabolic Activity Assessment: The Tetrazolium Reduction Assays (MTT, XTT, WST-1)
These colorimetric assays are workhorses in cytotoxicity screening, gauging cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8] While MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was the progenitor, newer derivatives like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WST-1 (water-soluble tetrazolium-1) offer the advantage of producing water-soluble formazan, simplifying the protocol.[9][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.[18]
-
Compound Treatment: Introduce the novel 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine derivatives at a range of concentrations. Include appropriate vehicle controls (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[18] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18] Viable cells will reduce the yellow MTT to a purple formazan precipitate.[8]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]
Caption: Workflow for the MTT cytotoxicity assay.
II. Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Release Assay
The LDH assay provides a direct measure of cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis.[11][12][19]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment. It is crucial to also include a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).[20]
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[20] The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.[11]
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.
Caption: Workflow for the LDH cytotoxicity assay.
III. Apoptosis-Specific Assessment: The Caspase-3/7 Activity Assay
To specifically investigate if the novel pyrimidine derivatives induce apoptosis, a caspase activity assay is indispensable. Caspases-3 and -7 are key executioner caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[14]
-
Cell Seeding and Treatment: Plate and treat cells as described in the previous protocols.
-
Reagent Addition: Add the caspase-3/7 reagent, which contains a proluminescent or profluorescent substrate with the DEVD peptide sequence recognized by activated caspase-3/7.[21]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). During this time, activated caspase-3/7 in apoptotic cells will cleave the substrate, releasing a fluorescent or luminescent signal.[16]
-
Signal Measurement: Measure the fluorescence (e.g., excitation ~485 nm, emission ~520 nm) or luminescence using a microplate reader.[21]
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel assay or by multiplexing) and express the results as a fold-change in caspase activity compared to the vehicle control.
Caption: Simplified signaling pathway of apoptosis induction and detection.
Concluding Remarks
The evaluation of novel compounds, such as those derived from 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine, requires a thoughtful and multi-pronged approach to cytotoxicity assessment. By combining metabolic assays for high-throughput screening, LDH assays to detect overt cytotoxicity, and caspase assays to elucidate apoptotic mechanisms, researchers can build a comprehensive and reliable profile of their compounds' cellular effects. This integrated strategy not only enhances the scientific rigor of preclinical studies but also provides the critical data necessary to advance the most promising candidates in the drug development pipeline.
References
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Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. [Link]
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Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3881. [Link]
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Kumar, D. (2018). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Methods in Molecular Biology, 1857, 19-23. [Link]
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Kalinina, N. (2014). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 1150, 21-25. [Link]
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Al-Suwaidan, I. A., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 33(5), 101488. [Link]
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Grodzicka, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]
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El-Sayed, N. A. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11974. [Link]
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Aykul, S., & Martinez-Hackert, E. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Cellular and Molecular Medicine, 20(11), 2249-2259. [Link]
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Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]
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Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
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Grodzicka, A., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia, 1(2), 433-447. [Link]
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Aykul, S., & Martinez-Hackert, E. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of Molecular Structure, 1274, 134537. [Link]
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Adan, A., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability. IntechOpen. [Link]
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Elabscience. (2024). What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits?. Retrieved from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Singh, S., & Heidelberger, C. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 26(11), 3144. [Link]
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Keyomarsi, K., & Moran, R. G. (1988). Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human colorectal carcinoma cell lines. Cancer Research, 48(23), 6656–6661. [Link]
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HPLC Purity Analysis of Synthesized Pyrimidine Derivatives: A Comprehensive Column Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of retaining and resolving synthesized pyrimidine derivatives. Pyrimidines—the fundamental building blocks of nucleic acids and numerous antiviral/anticancer therapeutics—are highly polar, basic, and hydrophilic.
When developing an HPLC purity assay for these compounds, standard protocols often default to conventional C18 columns. However, this choice frequently leads to poor retention, severe peak tailing, and non-reproducible data. In this guide, I will objectively compare the performance of standard C18 columns against advanced alternatives like Polar-Embedded C18 and Pentafluorophenyl (PFP) phases, explaining the mechanistic causality behind their performance to help you build a self-validating analytical workflow.
The Mechanistic Challenge: Pyrimidine Retention and Phase Collapse
To understand why pyrimidine derivatives are challenging to analyze, we must look at the causality of molecular interactions at the silica surface.
Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because pyrimidines are highly polar, they exhibit a "hydrophobic mismatch" with the C18 alkyl chains, eluting near the void volume[1]. To force retention on a standard C18, analysts typically use 100% aqueous mobile phases. However, in the absence of organic modifiers, the hydrophobic C18 chains fold onto themselves to minimize their surface area exposed to water—a phenomenon known as phase collapse or dewetting . This expels the mobile phase from the pores, causing a sudden, irrecoverable loss of retention[2].
Furthermore, basic pyrimidine nitrogens strongly interact with unreacted, acidic silanols on the silica surface via ion-exchange mechanisms, resulting in severe peak tailing (asymmetry)[3]. While ion-pairing reagents (e.g., 1-octanesulfonic acid) can artificially enhance retention, they permanently alter the column chemistry, require lengthy equilibration, and drastically suppress mass spectrometry (MS) ionization signals[1].
Column Chemistry Comparison: C18 vs. Polar-Embedded vs. PFP
To overcome these limitations, modern chromatography employs stationary phases engineered specifically for polar retention.
A. Standard C18 (The Baseline)
-
Mechanism: Dispersive (hydrophobic) interactions.
-
Performance: Poor for pyrimidines. Requires complex mobile phases with ion-pairing agents to achieve baseline resolution[1].
-
Verdict: Not recommended for highly polar, underivatized pyrimidines unless analyzing heavily alkylated/hydrophobic derivatives.
B. Polar-Embedded C18 (e.g., Amide, Carbamate, or Ether-linked)
-
Mechanism: A polar functional group (like an amide or carbamate) is embedded into the alkyl chain near the silica surface.
-
Causality of Success: The embedded polar group remains hydrated even in 100% aqueous conditions, physically preventing the C18 chains from collapsing[2]. Additionally, this polar layer acts as a chemical shield, preventing the basic pyrimidine molecules from interacting with underlying acidic silanols. This dual-action provides excellent peak symmetry and allows for strong hydrogen-bonding and dipole-dipole interactions[3].
-
Verdict: The gold standard for general pyrimidine purity analysis and LC-MS compatibility.
C. Pentafluorophenyl (PFP)
-
Mechanism: The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring.
-
Causality of Success: PFP columns offer orthogonal selectivity through π−π electron interactions, dipole-dipole, and hydrogen bonding[4]. They are uniquely suited for separating closely related structural isomers or halogenated pyrimidine derivatives (e.g., 5-fluorouracil), which are highly prevalent in oncology drug development[5].
-
Verdict: The optimal choice for resolving complex isomeric mixtures and halogenated derivatives.
Caption: Logical relationship between column chemistries and pyrimidine retention mechanisms.
Quantitative Data Comparison
The following table summarizes the chromatographic performance of the three column chemistries when analyzing a standard mixture of underivatized pyrimidine nucleobases (Uracil, Cytosine, Thymine) using a highly aqueous mobile phase (95% 10mM Ammonium Acetate pH 4.2 / 5% Methanol).
| Column Type | Retention Factor (k') | Asymmetry Factor (As) | Theoretical Plates (N) | Phase Collapse Risk |
| Standard C18 | 0.5 - 1.2 | 1.8 - 2.5 (Severe Tailing) | ~40,000 | High (in <5% organic) |
| Polar-Embedded C18 | 3.5 - 5.0 | 1.0 - 1.2 (Symmetrical) | ~85,000 | None |
| PFP (Pentafluorophenyl) | 4.0 - 6.5 | 1.1 - 1.3 (Symmetrical) | ~75,000 | Low |
Data synthesis derived from established chromatographic evaluations of nucleobases[1][6].
Experimental Methodology & Workflow
To ensure a self-validating system, your protocol must control for pH, temperature, and aqueous stability. Below is a field-proven, step-by-step methodology for the purity analysis of synthesized pyrimidines using a Polar-Embedded or PFP column.
Step-by-Step HPLC Protocol
Step 1: Sample Preparation
-
Dissolve the synthesized pyrimidine derivative in the initial mobile phase (e.g., 100% aqueous buffer) to prevent solvent-mismatch peak distortion.
-
For biological matrices, perform deproteinization using 6% perchloric acid or Solid-Phase Extraction (SPE) to isolate the pyrimidines prior to injection[7]. Filter through a 0.22 µm nylon syringe filter.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.2 with glacial acetic acid. Causality: A pH of 4.2 ensures that residual silanols are fully protonated (neutralized), further reducing secondary ion-exchange tailing.
-
Mobile Phase B: LC-MS grade Methanol. (Avoid Acetonitrile if using a PFP column, as Acetonitrile can disrupt the π−π interactions).
Step 3: Chromatographic Conditions
-
Column: Polar-Embedded C18 or PFP (e.g., 250 × 4.6 mm, 5 µm)[6].
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (Ambient).
-
Gradient Program: Start at 100% Mobile Phase A for 5 minutes to maximize polar retention, followed by a shallow linear gradient to 15% Mobile Phase B over 15 minutes to elute closely related synthetic impurities[4].
Step 4: Detection & System Suitability
-
UV Detection: Set the Diode Array Detector (DAD) to 225 nm and 270 nm. Pyrimidines exhibit strong UV absorbance in this range due to their conjugated ring systems[4].
-
Validation: Ensure the Asymmetry Factor (As) for the main pyrimidine peak is between 0.9 and 1.2, and the Retention Factor (k') is > 2.0.
Caption: Step-by-step HPLC method development workflow for pyrimidine analysis.
Conclusion
Attempting to force highly polar pyrimidine derivatives onto a standard C18 column using ion-pairing reagents is an outdated approach that compromises column longevity and MS compatibility. By understanding the causality of retention mechanisms, analysts can upgrade to Polar-Embedded C18 columns for robust, highly aqueous stability and superior peak symmetry, or utilize PFP columns for the orthogonal separation of complex halogenated isomers. Adopting these modern stationary phases transforms a volatile assay into a rugged, self-validating analytical method.
References
- Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
- Title: Embedded-Polar-Group Bonded Phases for High Performance Liquid Chromatography Source: LCGC International URL
- Title: Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases Source: ACS Earth and Space Chemistry URL
- Title: Complementary Selectivities of Synergi™ Polar-Functionalized HPLC Columns for Nucleobases and Nucleosides Source: Phenomenex URL
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comparing the efficacy of different catalysts for pyrimidine synthesis
As a Senior Application Scientist, I frequently consult with drug development teams looking to optimize the synthesis of pyrimidine scaffolds. Pyrimidines, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are foundational heterocyclic motifs in medicinal chemistry, integral to the structure of calcium channel blockers, antihypertensive agents, and antiviral drugs.
The classical method for constructing these scaffolds is the Biginelli reaction —a one-pot, three-component cyclocondensation of an aromatic aldehyde, a β -ketoester, and urea[1]. However, the traditional protocol utilizing strong Brønsted acids (like HCl) suffers from sluggish kinetics, harsh conditions, and modest yields (20–50%)[2][3]. To overcome these bottlenecks, the strategic selection of a catalyst is paramount.
This guide provides an objective, data-driven comparison of modern catalytic systems for pyrimidine synthesis, detailing the mechanistic causality behind their efficacy and providing validated experimental protocols for your laboratory.
Mechanistic Rationale: The Role of the Catalyst
To understand why certain catalysts outperform others, we must examine the rate-determining step of the Biginelli reaction. The synthesis proceeds via an N -acyliminium ion intermediate[4].
Without a highly effective catalyst, the condensation of the aldehyde and urea to form this intermediate is slow, leading to side reactions and degradation. An optimal catalyst serves a dual purpose:
-
Electrophilic Activation: It coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by urea.
-
Intermediate Stabilization: It stabilizes the transient N -acyliminium ion, lowering the activation energy required for the subsequent nucleophilic addition of the enolized β -ketoester[2].
Caption: Biginelli Reaction Mechanism: Catalyst intervention lowers activation energy for key intermediates.
Comparative Efficacy of Catalytic Systems
The efficacy of a catalyst is evaluated based on reaction yield, time, substrate compatibility, and environmental impact. Below is a head-to-head comparison of classical, Lewis acid, and modern heterogeneous catalysts.
| Catalyst System | Catalyst Type | Reaction Conditions | Time | Yield (%) | Key Advantage / Causality |
| HCl (Classical) [1][3] | Brønsted Acid | Ethanol, Reflux | 16–18 h | 20–50% | Baseline method; suffers from reversible intermediate formation and side reactions. |
| FeCl3⋅6H2O [2] | Lewis Acid | Ethanol, Reflux | 4–5 h | 53–97% | Rapid kinetics; the Fe3+ ion strongly coordinates and stabilizes the N -acyliminium ion. |
| NiCl2⋅6H2O [2] | Lewis Acid | Ethanol, Reflux | 4–5 h | Up to 95% | Excellent compatibility with sterically hindered or challenging substrates (e.g., furfuraldehyde). |
| Starch Sulfuric Acid (SSA) [4] | Solid Acid (Green) | Solvent-free, 100°C | < 1 h | > 90% | High surface area for solvent-free melt reactions; easily separated by aqueous wash. |
| Cu(INA)2-MOF [5] | Metal-Organic Framework | Solvent-free, 80°C | 1–2 h | > 90% | Highly porous structure provides confined reaction spaces; excellent recyclability. |
| Bone char- SO3H [6] | Nano-biocatalyst | Solvent-free, 80°C | < 10 min | > 95% | Ultra-fast kinetics due to nanostructured acidic sites; utilizes sustainable biowaste. |
Application Insight: For standard library generation in drug discovery, Lewis acids like FeCl3⋅6H2O offer the best balance of cost and reliability[2]. However, for process chemistry scaling where solvent waste is a critical metric, heterogeneous catalysts like Starch Sulfuric Acid (SSA) or MOFs under solvent-free conditions are vastly superior[4][5].
Validated Experimental Protocols
To ensure reproducibility, every protocol must be treated as a self-validating system. The following methodologies detail not just the steps, but the physicochemical reasoning behind them.
Protocol A: Homogeneous Lewis Acid Catalysis (Using FeCl3⋅6H2O )
Best for: Routine laboratory synthesis and broad substrate scope.
-
Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), β -ketoester (1.0 mmol), and urea (1.5 mmol) in 5 mL of absolute ethanol.
-
Causality: Using an excess of urea drives the equilibrium forward. Ethanol is chosen because it solubilizes the starting materials at reflux but poorly solubilizes the final DHPM product at room temperature.
-
-
Catalyst Introduction: Add 10 mol% of FeCl3⋅6H2O [2].
-
Causality: 10 mol% is the optimal threshold; lower amounts fail to fully stabilize the intermediate, while higher amounts can trigger unwanted aldol condensations of the β -ketoester.
-
-
Reaction Phase: Heat the mixture to reflux (approx. 78°C) and stir for 4–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup & Isolation: Cool the mixture to 0–5°C in an ice bath.
-
Causality: The sudden drop in temperature drastically reduces the solubility of the DHPM, forcing it to precipitate out of the ethanol matrix while leaving the highly soluble FeCl3 catalyst in solution.
-
-
Purification: Filter the solid, wash with cold water (to remove unreacted urea and metal salts), and recrystallize from hot ethanol to yield the pure DHPM.
Protocol B: Heterogeneous Solvent-Free Catalysis (Using Starch Sulfuric Acid)
Best for: Green chemistry initiatives and rapid throughput.
-
Dry Grinding: In a mortar, thoroughly grind the aldehyde (1.0 mmol), β -ketoester (1.0 mmol), urea (1.5 mmol), and Starch Sulfuric Acid (SSA) (0.05 g)[4].
-
Causality: Mechanical grinding maximizes the surface area contact between the solid reagents and the active acidic sites on the SSA biopolymer.
-
-
Thermal Activation: Transfer the mixture to a reaction vessel and heat to 100°C for 30–60 minutes.
-
Causality: At 100°C, the reagents form a localized "melt." This solvent-free liquid phase drastically increases the effective concentration of the reactants, accelerating the collision rate and driving the reaction to completion in under an hour[4].
-
-
Aqueous Workup: Cool the mixture to room temperature and add 10 mL of hot water. Stir for 5 minutes.
-
Causality: SSA and unreacted urea are highly dispersible/soluble in hot water, whereas the organic DHPM product is entirely insoluble.
-
-
Filtration: Filter the pure DHPM product. The aqueous filtrate can be concentrated to recover and reuse the SSA catalyst.
Caption: Standardized Experimental Workflow for Catalyst Screening & Pyrimidine Isolation.
Conclusion & Catalyst Selection Matrix
The transition from classical Brønsted acids to modern catalytic systems represents a paradigm shift in pyrimidine synthesis. If your laboratory prioritizes broad substrate scope and immediate availability , Lewis acids like FeCl3⋅6H2O or NiCl2⋅6H2O are the gold standard. However, if your focus is on sustainable scale-up and process chemistry , investing in heterogeneous solid acids like Starch Sulfuric Acid or Nano-biocatalysts (e.g., Bone char- SO3H ) will drastically reduce your reaction times and solvent waste profiles.
References
-
"Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst". Scientific Reports (NIH/PMC), 2024. Available at: [Link]
-
Lu, J., & Bai, Y. "Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates". Organic Chemistry Portal (Synthesis), 2002. Available at: [Link]
-
"Starch Sulfuric Acid: an Alternative, Eco-Friendly Catalyst for Biginelli Reaction". SciSpace, 2024. Available at: [Link]
-
"MOF and [Cu(INA)2(H2O)4] complex for a click reaction and the Biginelli reaction under solvent-free conditions". RSC Advances, 2020. Available at: [Link]
-
"The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin". Journal of Synthetic Chemistry, 2024. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. scispace.com [scispace.com]
- 5. A comparative study between Cu(INA) 2 -MOF and [Cu(INA) 2 (H 2 O) 4 ] complex for a click reaction and the Biginelli reaction under solvent-free condi ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10171C [pubs.rsc.org]
- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Inhibitory Activity of Pyrimidine Derivatives on CDK4/6 Kinases: A Comparative Guide
As a Senior Application Scientist, evaluating the efficacy and selectivity of kinase inhibitors requires looking beyond basic IC50 values. We must interrogate the structural nuances of the pharmacophore, the biochemical assay conditions, and the cellular target engagement.
Pyrimidine derivatives—specifically those harboring aminopyrimidine, pyrido[2,3-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine scaffolds—have revolutionized targeted oncology. By mimicking the adenine ring of ATP, these compounds act as competitive inhibitors within the kinase hinge region. This guide provides an objective, data-driven comparison of three FDA-approved pyrimidine-derived CDK4/6 inhibitors: Palbociclib , Ribociclib , and Abemaciclib , alongside the rigorous experimental methodologies required to validate their performance.
Mechanistic Grounding: The CDK4/6-Rb-E2F Axis
To understand how to assay these compounds, we must first map the signaling architecture they disrupt. Cyclin-dependent kinases 4 and 6 (CDK4/6) are serine/threonine kinases that complex with D-type cyclins in response to mitogenic signals. This complex hyperphosphorylates the retinoblastoma tumor suppressor protein (Rb).
Unphosphorylated Rb sequesters the E2F transcription factor. Upon phosphorylation (specifically at residues like Ser780 and Ser807/811), Rb undergoes a conformational shift, releasing E2F to drive the transcription of S-phase genes [1]. Pyrimidine derivatives competitively bind the ATP pocket of CDK4/6, halting this cascade and inducing G1 cell cycle arrest.
Diagram 1: The CDK4/6-Rb-E2F signaling pathway and the intervention point of pyrimidine inhibitors.
Comparative Profiling of Pyrimidine Derivatives
While Palbociclib, Ribociclib, and Abemaciclib share a common mechanism of action, their structural variations yield distinct biochemical potencies and polypharmacological profiles [2].
-
Palbociclib (a pyrido[2,3-d]pyrimidine) and Ribociclib (a pyrrolo[2,3-d]pyrimidine) exhibit near-equipotent inhibition of CDK4 and CDK6. Because they heavily suppress CDK6—which is critical for hematopoietic stem cell proliferation—their dose-limiting toxicity is neutropenia, necessitating a "drug holiday" during dosing schedules [1].
-
Abemaciclib (a 2-aminopyrimidine derivative) achieves superior steric complementarity within the ATP cleft. It is approximately 5-fold more potent against CDK4 than CDK6. Furthermore, it exhibits cross-reactivity with CDK9. This distinct kinase selectivity profile allows for continuous dosing (less neutropenia) but introduces gastrointestinal toxicity (diarrhea) as a primary side effect [1, 3].
Quantitative Performance Comparison
The following table synthesizes the biochemical IC50 values derived from standardized in vitro kinase assays[1, 2].
| Inhibitor | Chemical Scaffold | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Selectivity Ratio (CDK4:CDK6) | Secondary Kinase Targets |
| Palbociclib | Pyrido[2,3-d]pyrimidine | 11 | 15 - 16 | ~ 1 : 1.5 | Highly selective |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | 10 | 39 | ~ 1 : 4 | Highly selective |
| Abemaciclib | 2-aminopyrimidine | 2 | 10 | ~ 1 : 5 | CDK9, CDK1, CDK2 |
Experimental Methodologies & Workflows
To objectively assess the inhibitory activity of novel or existing pyrimidine derivatives, a dual-tiered validation system is required: an in vitro biochemical assay to establish intrinsic potency, followed by a cellular assay to confirm target engagement in a physiological environment.
Diagram 2: Dual-tiered experimental workflow for assessing pyrimidine-based kinase inhibitors.
Protocol 1: Biochemical Assessment via ADP-Glo™ Kinase Assay
Rationale & Causality: We utilize a luminescent ADP detection assay (e.g., ADP-Glo) rather than radiometric assays. Because pyrimidine derivatives are ATP-competitive, measuring the exact depletion of ATP/generation of ADP provides a highly sensitive, self-validating readout of kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine 1 ng of recombinant CDK4/Cyclin D1 (or CDK6/Cyclin D3) with serial dilutions of the pyrimidine inhibitor (ranging from 0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Expert Insight: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. This allows the inhibitor to equilibrate within the ATP-binding pocket before the competing substrate is introduced.
-
-
Substrate Addition: Initiate the reaction by adding ATP (at a concentration equal to its previously determined Km for the specific kinase) and 0.2 µg/µL of truncated Rb protein substrate. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Self-Validation: This step stops the kinase reaction and actively depletes all unconsumed ATP. A "No-Enzyme" control well must be included; it should yield near-zero luminescence, proving that background ATP has been successfully eradicated.
-
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes and read on a microplate luminometer.
-
Data Analysis: Plot luminescence against the log of the inhibitor concentration using non-linear regression (four-parameter logistic curve) to calculate the IC50.
Protocol 2: Cellular Target Engagement via Immunoblotting
Rationale & Causality: Biochemical potency does not always translate to cellular efficacy due to cell permeability, efflux pumps, and intracellular ATP concentrations (which are typically in the millimolar range, heavily competing with the inhibitor). We measure the phosphorylation status of Rb at Serine 780 (p-Rb Ser780) because this specific residue is selectively phosphorylated by CDK4/6, unlike Ser807/811 which can be phosphorylated by other CDKs [3].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed ER+ breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the pyrimidine inhibitor (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.
-
Expert Insight: A 24-hour incubation is strictly required. It provides sufficient time for the existing hyperphosphorylated Rb pool to turn over and for the cells to arrest in the G1 phase.
-
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4).
-
Self-Validation: The inclusion of phosphatase inhibitors is non-negotiable. Without them, endogenous cellular phosphatases will strip the phosphate groups from Rb during lysis, resulting in a false-positive indication of kinase inhibition.
-
-
Western Blotting: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoprobing: Probe the membrane with primary antibodies against p-Rb (Ser780), total Rb, and a loading control (GAPDH or β-tubulin).
-
Self-Validation: Total Rb and GAPDH serve as internal controls. A reduction in p-Rb (Ser780) must occur without a corresponding drop in total Rb or GAPDH to prove that the loss of signal is due to specific kinase inhibition, not generalized protein degradation or cell death.
-
-
Quantification: Perform densitometry analysis to calculate the cellular IC50, comparing the ratio of p-Rb to total Rb across the inhibitor concentration gradient.
References
-
Braal CL, Jongbloed EM, Wilting SM, Mathijssen RHJ, Koolen SLW, Jager A. "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences." Drugs. 2021;81(3):317-331. Available at:[Link]
-
Roncato R, Angelini J, Pani A, Cecchin E, Sartore-Bianchi A, Siena S, De Mattia E, Scaglione F, Toffoli G. "CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions." International Journal of Molecular Sciences. 2020;21(17):6350. Available at:[Link]
-
Hafner M, Mills CE, Subramanian K, Chen C, Chung M, Boswell SA, Everley RA, Liu C, Walmsley CS, Juric D, Sorger PK. "Multiomics profiling establishes the polypharmacology of FDA-approved CDK4/6 inhibitors and the potential for differential clinical activity." Cell Chemical Biology. 2019;26(8):1067-1080.e8. Available at:[Link]
Alternative Reagents to 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine in Synthesis: A Comprehensive Comparison Guide
The 4-(4-fluorophenyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block in the development of kinase inhibitors, neuroprotective agents, and anti-inflammatory drugs[1]. The traditional method for appending this pharmacophore to a target molecule is via nucleophilic substitution using 2-(chloromethyl)-4-(4-fluorophenyl)pyrimidine .
However, the electron-deficient nature of the pyrimidine ring—heightened by the two electronegative nitrogen atoms—makes the chloromethyl group highly reactive but exceptionally prone to instability[2]. This standard reagent is moisture-sensitive and frequently undergoes dimerization or elimination under the basic conditions required for alkylation[2].
To circumvent these limitations, modern synthetic workflows increasingly rely on alternative reagents. This guide objectively compares the standard chloromethyl reagent against three high-performance alternatives: the bromomethyl analog, the hydroxymethyl derivative[3], and the carbaldehyde derivative.
Mechanistic Workflow & Reactivity Pathways
The choice of reagent dictates the synthetic pathway, fundamentally altering the reaction conditions and the types of nucleophiles that can be successfully coupled.
Divergent synthetic pathways utilizing 4-(4-fluorophenyl)pyrimidine derivatives.
Detailed Reagent Comparison
The Standard: 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
-
Mechanism : Direct SN2 displacement.
-
Limitations : The strong electron-withdrawing effect of the fluorophenyl-pyrimidine system makes the α -protons highly acidic. When treated with the strong bases (e.g., NaH, K2CO3) required to activate sluggish nucleophiles, the reagent frequently undergoes E2 elimination or self-condensation[2].
The Reactive Alternative: 2-(Bromomethyl)-4-(4-fluorophenyl)pyrimidine
-
Mechanism : Direct SN2 displacement.
-
Causality : Bromide is a superior leaving group compared to chloride due to its larger atomic radius and higher polarizability. This lowers the activation energy for nucleophilic attack, allowing alkylations to proceed at room temperature.
-
Trade-off : The increased reactivity comes at the cost of stability. The bromomethyl variant degrades rapidly on the bench and must be generated in situ or stored strictly at -20 °C.
The Mild Alternative: 2-(Hydroxymethyl)-4-(4-fluorophenyl)pyrimidine
-
Mechanism : Mitsunobu Coupling.
-
Causality : By utilizing the hydroxymethyl derivative[3], chemists can employ Mitsunobu conditions (DEAD/PPh3). This converts the hydroxyl group into an excellent leaving group in situ while simultaneously activating the nucleophile.
-
Advantage : This completely avoids the harsh basic conditions that degrade the chloromethyl reagent. It is the premier choice for coupling with acidic nucleophiles (phenols, imides) and allows for the stereospecific inversion of chiral secondary alcohols.
The Selective Alternative: 4-(4-fluorophenyl)pyrimidine-2-carbaldehyde
-
Mechanism : Reductive Amination.
-
Causality : The carbaldehyde undergoes condensation with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced by a mild hydride source[4].
-
Advantage : Unlike direct alkylation with the chloromethyl reagent, reductive amination completely suppresses over-alkylation (the unwanted formation of quaternary ammonium salts). The steric bulk of the resulting secondary or tertiary amine prevents further reaction[4].
Quantitative Performance Data
| Reagent | Primary Application | Typical Yield | Reaction Time | Primary Byproducts | Storage Stability |
| 2-(Chloromethyl) | Direct SN2 Alkylation | 40–65% | 12–24 h | Dimerization, Elimination | Poor (Moisture Sensitive) |
| 2-(Bromomethyl) | Hindered SN2 Alkylation | 50–70% | 4–8 h | Elimination | Very Poor (Use in situ) |
| 2-(Hydroxymethyl) | Mitsunobu Coupling | 75–90% | 2–6 h | Hydrazinedicarboxylate | Excellent (Bench Stable) |
| 2-Carbaldehyde | Reductive Amination | 80–95% | 1–4 h | Trace Alcohols | Good (Refrigerated) |
Experimental Protocols
The following methodologies provide self-validating workflows for the two most robust alternative reagents.
Protocol A: Mitsunobu Etherification using the Hydroxymethyl Alternative
Objective : Synthesize an aryl ether without utilizing harsh basic conditions.
-
Preparation : Dissolve 2-(hydroxymethyl)-4-(4-fluorophenyl)pyrimidine (1.0 eq), the target phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M).
-
Causality: Anhydrous THF is a polar aprotic solvent that readily dissolves the reagents without participating in hydrogen bonding, which would otherwise deactivate the nucleophile. Triphenylphosphine acts as the oxygen acceptor, driving the reaction via the thermodynamic formation of a strong P=O bond.
-
-
Activation : Cool the mixture to 0 °C using an ice bath. Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise over 15 minutes.
-
Causality: The formation of the betaine intermediate between PPh3 and DEAD is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the intermediate and minimizes unwanted side reactions.
-
-
Reaction & Monitoring : Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validating System: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting pyrimidine mass ( [M+H]+ ) is fully consumed. The appearance of the triphenylphosphine oxide (TPPO) mass peak serves as a secondary indicator of a successful coupling cycle.
-
-
Workup : Concentrate the solvent in vacuo and purify directly via silica gel chromatography (Hexanes/EtOAc).
-
Causality: Direct dry-loading avoids aqueous workup, which is often complicated by the high solubility of TPPO and unreacted DEAD in organic extraction layers.
-
Protocol B: Reductive Amination using the Carbaldehyde Alternative
Objective : Synthesize a secondary amine while strictly preventing over-alkylation.
-
Imine Formation : Combine 4-(4-fluorophenyl)pyrimidine-2-carbaldehyde (1.0 eq) and a primary aliphatic amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq).
-
Causality: DCE provides a higher boiling point than DCM if mild heating is required. Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation without fully protonating the amine nucleophile[4].
-
-
Reduction : Stir for 2 hours at room temperature. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portionwise.
-
Causality: NaBH(OAc)3 is a mild hydride source that selectively reduces the protonated iminium ion. Unlike NaBH4, it does not reduce the unreacted aldehyde, thereby preventing the formation of the hydroxymethyl byproduct[4].
-
-
Quench & Validation : Stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous NaHCO3 until bubbling ceases.
-
Self-Validating System: The cessation of CO2 bubbling visually confirms the complete neutralization of the acetic acid and excess hydride. The resulting basic pH (>8) ensures the newly formed secondary amine is in its free-base form, allowing it to partition cleanly into the organic layer.
-
-
Extraction : Extract the aqueous layer with DCM ( 3×10 mL), dry the combined organic layers over anhydrous Na2SO4 , and concentrate to yield the pure amine.
Sources
evaluation of the pharmacokinetic properties of fluorinated pyrimidines
Comparative Pharmacokinetics of Fluorinated Pyrimidines: A Technical Guide for Drug Development
As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of fluorinated pyrimidines not merely as a routine measurement of drug concentrations, but as an interrogation of dynamic, enzyme-driven systems. Since the rational synthesis of 5-fluorouracil (5-FU), the field has evolved from managing the erratic, non-linear clearance of intravenous agents to engineering sophisticated oral delivery systems that manipulate host metabolism[1].
This guide provides a comprehensive framework for evaluating and comparing the PK properties of three distinct clinical strategies: direct administration (5-FU), prodrug activation (Capecitabine), and metabolic inhibition (Trifluridine/Tipiracil, TAS-102).
Mechanistic Causality in Fluoropyrimidine Pharmacokinetics
The central challenge in fluoropyrimidine drug development is overcoming rapid enzymatic degradation while maximizing intracellular accumulation of cytotoxic nucleotides.
-
5-Fluorouracil (5-FU): When administered intravenously, 5-FU is subject to rapid, saturable catabolism by dihydropyrimidine dehydrogenase (DPD) in the liver, resulting in an extremely short plasma half-life of 8 to 14 minutes[1][2]. Because of this rapid clearance, bolus injections yield high peak concentrations (Cmax) associated with hematologic toxicity, whereas continuous infusions are required to maintain the therapeutic area under the curve (AUC) necessary for efficacy[3].
-
Capecitabine: Designed to circumvent the need for continuous IV infusion, capecitabine is an orally bioavailable prodrug. It exploits an enzymatic cascade—carboxylesterase, cytidine deaminase, and thymidine phosphorylase (TP)—to preferentially generate active 5-FU within tumor tissues[4]. This targeted conversion minimizes systemic 5-FU exposure while maintaining high intracellular concentrations of the active triphosphate metabolites (e.g., FUTP)[5].
-
Trifluridine/Tipiracil (TAS-102): Trifluridine (FTD) is a thymidine-based nucleoside analog that, if given alone, is rapidly degraded by first-pass metabolism via thymidine phosphorylase (TP). To solve this, FTD is co-administered with tipiracil (TPI), a potent TP inhibitor, at a 1:0.5 molar ratio[6]. This metabolic blockade increases the AUC of FTD by approximately 37-fold and its Cmax by 22-fold compared to FTD alone, preserving its bioavailability for DNA incorporation[7][8].
Pathway Visualizations
Enzymatic cascade of Capecitabine activation and 5-FU metabolism.
Mechanism of Tipiracil-mediated enhancement of Trifluridine pharmacokinetics.
Comparative Pharmacokinetic Data
To objectively evaluate these agents, we must look at their core PK parameters. The table below summarizes the quantitative data driving clinical dosing strategies.
| Drug / Agent | Administration Route | Terminal Half-Life (t1/2) | Primary Catabolic Enzyme | Bioavailability / PK Strategy | Key Pharmacokinetic Characteristic |
| 5-Fluorouracil | Intravenous (IV) | 8 – 14 minutes[1] | DPD (Liver) | Continuous Infusion | Non-linear PK; clearance decreases with increasing doses due to DPD saturation[1]. |
| Capecitabine | Oral | 0.5 – 1.0 hours (as 5-FU)[4] | DPD (Liver) | Prodrug Cascade | Rapid absorption; Cmax of 5-FU occurs ~2 hours post-dose; highly variable inter-patient PK[4][9]. |
| TAS-102 (FTD/TPI) | Oral | FTD: 2.1 h TPI: 2.4 h[7][10] | Thymidine Phosphorylase | Enzyme Inhibition | 37-fold increase in FTD AUC compared to FTD alone; linear PK at steady state[7][8]. |
Self-Validating Experimental Methodologies
To accurately determine the parameters above, bioanalytical workflows must be rigorously designed. Below are the field-proven protocols we utilize to quantify both systemic exposure and intracellular activation.
Protocol A: LC-MS/MS Quantification of Plasma 5-FU and DPD Metabolites
Causality Check: Why measure uracil (U) and 5,6-dihydrouracil (UH2) alongside 5-FU? Because the endogenous U/UH2 ratio serves as a surrogate marker for patient-specific DPD activity, allowing for toxicity prediction in the same assay used for PK monitoring[11].
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike 100 µL of human plasma with stable isotope-labeled internal standards (e.g., 5-FU-13C,15N2 and Propylthiouracil) to correct for matrix ionization suppression[9].
-
Extract analytes using a 10:1 (v/v) mixture of ethyl acetate and 2-propanol. Reasoning: 5-FU is highly polar; the addition of 2-propanol disrupts protein binding and improves the partitioning of the pyrimidine ring into the organic phase[11].
-
Centrifuge at 14,000 x g for 10 mins, transfer the organic layer, and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in 0.1% formic acid to ensure analytes are protonated/stabilized prior to injection.
-
Chromatographic Separation:
-
Inject 10 µL onto a reversed-phase Atlantis dC18 column (or equivalent high-retention polar column)[11].
-
Mobile Phase: Use a gradient of 1.0 mM ammonium acetate with 0.5 mM formic acid (Solvent A) and 3.3% methanol (Solvent B). Reasoning: Ammonium acetate acts as a volatile buffer that enhances the formation of negative ions during electrospray ionization (ESI)[11].
-
-
Mass Spectrometry (MRM) Detection:
Protocol B: Intracellular FUTP Quantification in PBMCs
Causality Check: Plasma 5-FU levels often correlate poorly with clinical efficacy due to rapid tissue distribution. By isolating peripheral blood mononuclear cells (PBMCs), we can directly measure 5-fluorouridine 5'-triphosphate (FUTP)—the active metabolite responsible for RNA-directed cytotoxicity—providing a true measure of pharmacodynamic exposure[4][5].
Step-by-Step Methodology:
-
PBMC Isolation: Collect whole blood in CPT (Cell Preparation Tubes) and centrifuge immediately to isolate the mononuclear cell layer. Wash cells twice with ice-cold PBS to halt ongoing enzymatic metabolism.
-
Cell Lysis & Nucleotide Extraction:
-
Lyse the PBMC pellet using 60% cold methanol. Reasoning: Cold methanol precipitates cellular proteins (quenching kinase/phosphatase activity) while keeping highly polar nucleotides in solution.
-
-
Solid Phase Extraction (SPE): Pass the lysate through a Weak Anion Exchange (WAX) SPE cartridge. Wash with low-ionic-strength buffer and elute the triphosphates with a high-pH, high-salt buffer.
-
LC-MS/MS Analysis:
-
Use an ion-pairing reversed-phase chromatography method (e.g., using hexylamine) to retain the highly negatively charged FUTP on the column.
-
Detect FUTP via positive/negative switching ESI, quantifying the area under the concentration-time curve (AUC) to assess intracellular accumulation over a 14-day capecitabine cycle[4][5].
-
References[11] LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2jkRzh-AwBR5TAEtKM9aFhDrVROwrbPRGTGgwka5z-12hwYtJTbrGNOr2lWSYZBfH5b59GdtDMeMR7oLI9gxze5U5y-otiS79UOBtwLUE41bdeolbwxJ4N-Zu-gUaC2aVxhg=[1] 5-Fluoropyrimidines | Oncohema Key. oncohemakey.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1J7vubtqY8WolUbWRyBF4KQnKi6Tm-omJP3-BFS4jcrqWqki9m2574LhMFtPfS7FaLmwKhN-g-EdmlJwJK98bwLbJ8VOaX1QAX2b2ZRMgW6O6R-ItPdNVW91KPfqTUcDc7PB-6vo=[5] Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. uu.nl. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGugMnb7is2jq6hI4Uzb_I7CqQ3Hsb4cuNDBMamBYI9F3g4E-potELPaoUdYOTQNd9dNtQdmT77bMaYMWdq0NIn-PJC5vXOYq0Uxoc4mUGfzHQOn09DqAnnqYVFLX3Xg8hAFzD647OMXqX844LgucjIcbaNkU_93T5YHL2DZ2CJLY0e-is__F1d-6aT4L7fduv-xkjdvtoLSUyIEjh1Y7rqo-lX-GqsyF1FwykQM5K0i3XEsBPRKJkDoKxLD8mCtNg=[3] Different Intravenous Administration Techniques for 5-Fluorouracil Pharmacokinetics and Pharmacodynamic Effects. tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWnNLIbRwNKRwSGLHGxEcQ62P70ByebyE_wdiPxvPo3DFbF3P3Xya80myaOZqyL8e631oiQEbpydZxzKXaeCUnai6Lg8z90c3hCf87umWt7uQaJc8H8LPfNxeJELsQba7TbOMlL4tP3b7_ZsrLc6R2d5pcDo6HmQ==[9] Determination of 5-Fluorouracil in Dried Blood Spots for Therapeutic Drug Monitoring and Adverse Event Assessment in Breast Cancer Patients. tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNdostMU0wo9FTvorcKMZNHr0xvZM7DY7E5l3Ss4A7GtGlmrC9f0PfAC-w5KjQ4ac7e8GCl0GNQeH6tcYlTEuqPZs4s9u3JtKKuSsdK_Er7Ck1LNF-7T28FqtUjE60EKb77Cd7-Vt2MbL78opnDirD3HF8[4] Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuWR5HaLBHFGQL_DnqLACb8wXNDFWJFEvsPCYoafLT2LTJUSXgQq82i1O_gxWsf3hV-66Mh2-5ku7p_dP1Ek-D6Djl0iEP3iIbU0DtLVIS2WUg4JyNrn3PU6q_1cJCYn2ndhtHdhbZUpCiag==[2] Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. aacrjournals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHberJ5-aWclA62Pib46eZQi9Lw4gXsKNBYSvus4fqZn0yw0mAOYF78t5r6Fu6F5GBHSej8szN448Ix9dc6C82YR6LOU47Ua4o3eGDD732ny0NZ2b0sIk5iCAyngGIUw0bc_ejrpGN4h_E1v_XtqzyKnbolhj_J0LBRlWBX2zUcj7TcDgAnaPCPewkr98uzpprEBheXLse2a831T_FbT7aAPLJWcQ=[7] FDA Approval Summary: TAS-102 | Clinical Cancer Research. aacrjournals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoWjp257rlEk_Mx_vhLUCZu6_OpaHnC6ucXnNhZ32gBhpBBrntyJdandfRbSYko7YW3jgkwA-RiZwW3lEc_yehYgIHuNPrFpOcjbd0LfcAZBIq349eJS0-84oKW5zE0lkZlTjHsfGiBnxoAaTG7-cbnb4zKXI-RO6LrJNNbp_8wV9Zqua5GOrkv8gYxxZb9S9hE5LEODlkMEmvet3yBAccZS27lAcmVbpILgk=[8] A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKLWMUmjZGp2YlnLMpfKrTGj3-tQoSg189RFueujMFQNvcyGfWZE0eDws0iyOrPKx5vZmfnzQKs8Dm2SU16uUbTpk8fbFVHOVe_fsjoxMKGo15y-CeW_tGNqyrs4psD4ovlzid6t9gvSULdXs=[6] TAS-102, a novel antitumor agent: a review of the mechanism of action. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZCi5VxY4Kp8xrnMgkunkaPd_wa6JOdxScJYkESM657MfKFeqXtA0p5SF2-YBHvQRvfCDaHNo8wq99wDMTWpGtFetdrs-4n890y_7NEpTVkEhnsd9ylpNbuuh7jg4KNr20PueDXvpoDgVALAY=[10] 207981Orig1s000 - accessdata.fda.gov. fda.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX-3Zd54XSD9kw2bze8bAIRI02s6SX6zhK1jJSJEpCWP-dIB0xmKKjhvbDCPVh_ffOgSnoVGshoNFzycS9eRbrM7CRl2ETDdZCvpogNzcMVAujDm_379RXcrVQ0AngvlaVt7G39-6XbAAALfY6O0U4ymPSZAsZKFxB7BUfO5BJczOesPcgotzBunZmBK8jmSI=
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- 4. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
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2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine proper disposal procedures
[fontname="Helvetica", shape=box, style="filled,rounded", penwidth
Caption: Decision tree and routing workflow for halogenated pyrimidine laboratory waste.
Emergency Spill Response & Decontamination
In the event of an accidental release, standard sweeping is insufficient. The compound's volatility and corrosive dust/vapor present immediate inhalation and contact risks.
Spill Cleanup Protocol
-
Isolation: Immediately evacuate personnel from the immediate vicinity. Maximize fume hood extraction or room ventilation.
-
Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite .
-
Critical Warning: Do NOT use sawdust or combustible paper towels. The reactive chloromethyl group can react exothermically with organic hydroxyl groups in cellulose.
-
-
Collection: Using non-sparking plastic tools, sweep the absorbed mixture into a sealable, wide-mouth HDPE container.
-
Surface Decontamination: Wipe the spill area with a cloth soaked in a 5% Sodium Bicarbonate (NaHCO₃) solution. This mild alkaline wash will hydrolyze any microscopic, uncollected residues of the chloromethyl pyrimidine, rendering the surface safe.
-
Disposal: Seal the container, label it as "Spill Cleanup: Halogenated Corrosive Solid," and route it through the standard hazardous waste stream.
Caption: Sequential emergency response protocol for reactive halogenated spills.
Terminal Destruction: High-Temperature Incineration
Why can't this chemical be disposed of via standard biological or low-temperature chemical degradation?
The answer lies in the thermodynamics of halogenated compounds. If 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is subjected to low-temperature combustion, the pyrimidine ring fragments, but the carbon-halogen bonds recombine to form highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) .
To prevent this, EPA guidelines mandate that this material be transferred to a licensed hazardous waste facility capable of High-Temperature Incineration [1].
The Incineration Mechanism
-
Primary Combustion: The waste is injected into a rotary kiln operating at >1,100°C (2,000°F). At this temperature, the thermal energy vastly exceeds the bond dissociation energy of the C-Cl (330 kJ/mol) and C-F (485 kJ/mol) bonds, completely disintegrating the organic framework.
-
Afterburner (Residence Time): The gases pass into an afterburner with a residence time of at least 2 seconds to ensure 99.99% destruction and removal efficiency (DRE), preventing dioxin recombination.
-
Wet Scrubbing: The combustion of the halogens produces Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases. The exhaust is passed through a wet scrubber containing Calcium Hydroxide (Ca(OH)₂), which neutralizes the acids into benign Calcium Chloride (CaCl₂) and Calcium Fluoride (CaF₂) salts before atmospheric release.
By strictly adhering to these protocols, laboratories ensure that the operational utility of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is maximized while its environmental and occupational risks are completely mitigated.
References
- SAFETY DATA SHEET - Fisher Scientific (Analogous handling protocols for chloromethyl nitrogen heterocycles). Fisher Scientific.
- Hazardous Waste Listings | EPA (Regulatory framework for chemical waste identification). U.S. Environmental Protection Agency.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA (High-temperature incineration requirements for halogenated compounds). U.S. Environmental Protection Agency.
Sources
Personal protective equipment for handling 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
An authoritative, mechanistic guide to the safe handling, operational logistics, and disposal of 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine .
Executive Summary & Hazard Profile
2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine is a highly reactive synthetic intermediate widely utilized in pharmaceutical development. While its chemical structure makes it an excellent building block for kinase inhibitors and other targeted therapeutics, it also presents severe occupational hazards.
The compound is classified as a potent alkylating agent [1]. It is capable of causing severe skin burns, permanent eye damage, and respiratory tract irritation[2]. Standard laboratory handling procedures are insufficient; handling this compound requires a mechanistic understanding of its reactivity to ensure that Personal Protective Equipment (PPE) and operational protocols provide an absolute barrier against exposure.
Mechanistic Toxicology: The "Why" Behind the PPE
To understand why stringent PPE is required, one must analyze the molecule's two primary functional groups:
-
The Chloromethyl Group (-CH₂Cl): This moiety is a highly active electrophile. Upon contact with biological tissues, it undergoes rapid Bimolecular Nucleophilic Substitution (Sₙ2) reactions with cellular nucleophiles—specifically the sulfhydryl (-SH) groups of proteins/glutathione and the amine (-NH₂) groups of DNA[3]. This irreversible covalent binding leads to rapid tissue necrosis, sensitization, and potential genotoxicity[1].
-
The 4-Fluorophenyl Group: The addition of a fluorinated aromatic ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the aqueous barriers of the skin and rapidly penetrate the lipid-rich stratum corneum, making dermal exposure exceptionally dangerous.
Mechanistic pathway of toxicity for 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine via SN2 alkylation.
Quantitative PPE Selection Matrix
Because the fluorophenyl group acts as a permeation enhancer for the reactive chloromethyl warhead, standard laboratory nitrile gloves do not provide a sufficient breakthrough time for extended handling.
Table 1: Glove Material Permeation Comparison
| Glove Material | Thickness (mil) | Permeation Resistance to Halogenated Organics | Mechanistic Suitability for this Compound |
| Standard Nitrile | 4 - 6 | Poor to Fair | Insufficient as a primary barrier due to high lipophilicity. Use only as an inner layer. |
| Neoprene | 10 - 15 | Good | Acceptable for short-term handling or splash protection. |
| Butyl Rubber | 14 - 30 | Excellent | Optimal outer layer. Highly resistant to permeation by lipophilic alkylating agents. |
Mandatory PPE Requirements:
-
Hand Protection: Double-gloving is mandatory. Inner glove: 4-6 mil Nitrile. Outer glove: 14+ mil Butyl Rubber or Neoprene[4].
-
Eye/Face Protection: Chemical splash goggles plus a full-face shield. The compound can cause irreversible corneal alkylation upon contact[2].
-
Body Protection: A disposable, chemical-resistant Tyvek/Tychem suit over standard laboratory attire, or a heavy-duty chemical-resistant apron.
-
Respiratory Protection: All handling must occur in a properly certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. If engineering controls are compromised, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is required[4].
Step-by-Step Operational Protocol
To prevent aerosolization of the powder and subsequent inhalation or surface contamination, follow this self-validating workflow:
Phase 1: Preparation & Setup
-
Verify that the chemical fume hood has an inward face velocity of at least 100 feet per minute (fpm).
-
Line the working surface of the fume hood with disposable, absorbent, plastic-backed bench paper.
-
Ensure an emergency spill kit and a freshly prepared quenching solution (see Section 5) are immediately accessible.
Phase 2: Handling & Weighing
-
Don PPE: Apply inner nitrile gloves, lab coat/Tychem suit, outer butyl gloves, goggles, and face shield.
-
Static Mitigation: Because chloromethyl pyrimidine derivatives are often crystalline solids that can hold a static charge[5], use an anti-static gun (e.g., Zerostat) on the weighing vessel and the compound container before opening.
-
Transfer: Use only grounded, anti-static metal spatulas. Avoid plastic spatulas, which generate static electricity and cause the highly toxic powder to aerosolize or cling to the gloves.
-
Enclosure: Weigh the compound in a closed system (e.g., a pre-tared vial with a septum). If transferring to a reaction flask, do so entirely within the fume hood.
Phase 3: Doffing & Decontamination
-
Wipe down the exterior of the sealed chemical container with a disposable wipe dampened with ethanol, followed by a wipe dampened with the quenching solution.
-
Remove the outer butyl gloves inside the fume hood and leave them for decontamination.
-
Carefully fold the disposable bench paper inward, trapping any microscopic dust, and place it directly into a solid hazardous waste container.
Chemical Disposal & Decontamination Plan (Quenching Protocol)
Never dispose of unreacted 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine directly into standard organic waste, as it will react exothermically with ambient nucleophiles or cross-contaminate the waste stream. The chloromethyl group must be chemically deactivated via nucleophilic substitution before disposal.
The Thiosulfate Quenching Method: We utilize Sodium Thiosulfate ( Na2S2O3 ), a highly effective, odorless, and non-toxic nucleophile that rapidly displaces the chloride ion, converting the toxic alkylating agent into a harmless, water-soluble Bunte salt.
Step-by-Step Quenching Procedure:
-
Solubilization: Dissolve any residual compound, contaminated glassware rinses, or minor spills in a water-miscible solvent such as Tetrahydrofuran (THF) or Ethanol. (The compound has good solubility in polar aprotic and organic solvents[5]).
-
Nucleophilic Addition: Slowly add an excess of 1M aqueous Sodium Thiosulfate solution to the organic mixture.
-
Agitation: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. The thiosulfate ion will attack the chloromethyl carbon, displacing the chloride.
-
Self-Validation (TLC Check): To guarantee the destruction of the hazardous material, spot the reaction mixture on a Silica Gel TLC plate alongside a reference standard of the pure compound. Develop the plate in an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The complete disappearance of the high-R_f starting material spot confirms that the alkylating hazard has been neutralized.
-
Disposal: Once validated, the neutralized mixture can be safely transferred to the standard aqueous/organic halogenated waste stream.
References
-
PubChem - National Institutes of Health (NIH). "4-(Chloromethyl)pyrimidine | C5H5ClN2 | CID 13123553 - Safety and Hazards." Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Toxicological Profile for Bis(Chloromethyl)Ether (BCME) and Chloromethyl Methyl Ether: Mechanisms of Action." Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11." Available at:[Link]
Sources
- 1. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(Chloromethyl)pyrimidine | C5H5ClN2 | CID 13123553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
